Product packaging for 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine(Cat. No.:CAS No. 166524-66-9)

2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

Cat. No.: B183401
CAS No.: 166524-66-9
M. Wt: 172.16 g/mol
InChI Key: JFXLELUXFCPFRP-UHFFFAOYSA-N
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Description

2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine (CAS 166524-66-9) is a high-purity, polysubstituted pyrimidine building block designed for advanced organic synthesis and medicinal chemistry research . With a molecular formula of C6H9FN4O and a molecular weight of 172.16 g/mol, this compound integrates three key functional groups—ethoxy, fluoro, and hydrazinyl—onto a privileged pyrimidine scaffold, making it an exceptionally versatile synthetic intermediate . The pyrimidine core is a fundamental structure in nucleic acids and is considered a "privileged structure" in drug discovery due to its widespread presence in molecules with bioactive properties . The strategic substitution on the ring dictates its reactivity; the fluorine atom at the 4-position is a good leaving group, enabling nucleophilic aromatic substitution, while also potentially enhancing metabolic stability and binding affinity in biological targets . The hydrazinyl group is a potent nucleophile and a key precursor for constructing more complex nitrogen-containing heterocycles, such as 1,3,4-oxadiazolines and 4-thiazolidinones . Researchers can leverage this compound to develop novel molecular entities for potential applications in anticancer, antimicrobial, and anti-inflammatory agent research . It is commonly used in the synthesis of hydrazone derivatives by condensation with aldehydes and ketones, which are a class of compounds with a broad spectrum of documented biological activities . As a solid with a predicted boiling point of 336.8°C and a flash point of 95.9°C, it requires careful handling . This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9FN4O B183401 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine CAS No. 166524-66-9

Properties

IUPAC Name

(2-ethoxy-6-fluoropyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9FN4O/c1-2-12-6-9-4(7)3-5(10-6)11-8/h3H,2,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXLELUXFCPFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC(=N1)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449163
Record name 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine
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Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166524-66-9
Record name Pyrimidine, 2-ethoxy-4-fluoro-6-hydrazinyl-
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Record name 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine
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Record name (2-ethoxy-6-fluoropyrimidin-4-yl)hydrazine
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Foundational & Exploratory

A Technical Guide to 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine, a versatile heterocyclic compound. Given the prominence of fluorinated pyrimidines in medicinal chemistry, this guide consolidates essential information on its chemical properties, synthesis, and analytical characterization to support research and development activities.[1][2]

Chemical Structure and Properties

This compound is a polysubstituted pyrimidine featuring an ethoxy group, a fluorine atom, and a hydrazinyl moiety.[3] These functional groups impart a unique reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules.[3] The fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the hydrazinyl group is a potent nucleophile and a precursor for forming other heterocyclic rings.[3]

Figure 1: Chemical structure of this compound.

IdentifierValueReference
CAS Number 166524-66-9[3][4]
Molecular Formula C₆H₉FN₄O[4]
Molecular Weight 172.16 g/mol [3][4]
IUPAC Name (2-ethoxy-6-fluoropyrimidin-4-yl)hydrazine[5]
InChI Key JFXLELUXFCPFRP-UHFFFAOYSA-N[3]
PropertyValueReference
Physical State White solid[6]
Melting Point 141 - 143 °C[6]
Boiling Point 336.8 °C at 760 mmHg (Predicted)
Density 1.43 g/cm³ (Predicted)
¹H NMR (ppm) δ ~1.3–1.5 (CH₃), δ ~4.4–4.6 (OCH₂), δ ~5.5–6.5 (NH₂)[3]
¹³C NMR (ppm) δ ~160–165 (C-F)[3]
¹⁹F NMR (ppm) δ ~-120 to -140[3]
IR (cm⁻¹) ~3300 (N-H stretch)[3]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a di-substituted pyrimidine precursor. The common route involves the selective displacement of a fluorine atom from 2-ethoxy-4,6-difluoropyrimidine using hydrazine hydrate.[3][6]

G cluster_reaction Reaction Conditions cluster_purification Purification start 2-Ethoxy-4,6-difluoropyrimidine (Precursor) reagents Reagents: Hydrazine Hydrate Triethylamine solvent Solvent: Acetonitrile & Water condition1 1. Cool to 5-10 °C start->condition1 condition2 2. Add reagents slowly condition3 3. Stir for 1 hour workup Work-up condition3->workup purify1 1. Vacuum Filtration workup->purify1 purify2 2. Wash with Water purify3 3. Wash with Ethanol product 2-Ethoxy-4-fluoro-6- hydrazinylpyrimidine (Final Product) purify3->product

Figure 2: Workflow for the synthesis of this compound.

This protocol is adapted from the procedure outlined in patent US05461153.

  • Preparation: A mixture of 2-ethoxy-4,6-difluoropyrimidine (100 g, 0.59 mol, assuming 94% purity), acetonitrile (275 mL), and water (107 g) is prepared in a suitable reaction vessel.

  • Cooling: The mixture is cooled to a temperature of 5° to 10° C using an ice bath.

  • Reagent Addition: Triethylamine (68 g, 0.67 mol) is added to the cooled mixture. Subsequently, hydrazine hydrate (34 g, 0.68 mol) is added slowly while maintaining the temperature between 5° and 10° C with continuous stirring and cooling.

  • Reaction: After the complete addition of hydrazine hydrate, the mixture is stirred for an additional 15 minutes under cooling. The cooling bath is then removed, and the mixture is allowed to warm to room temperature over a total reaction time of 1 hour.

  • Isolation: The solid product that forms is collected by vacuum filtration.

  • Purification: The collected solid is washed sequentially with two 100 mL portions of water and then with 50 mL of ethanol.

  • Drying: The purified product is dried to yield this compound as a white solid. The reported yield is approximately 80%.

The precursor is synthesized in a multi-step process starting from O-ethylisourea or urea.

  • Cyclization: 2-Ethoxy-4,6-dihydroxypyrimidine is formed through the reaction of an O-ethylisourea salt with a diethyl malonate in the presence of a base like sodium ethoxide.[3]

  • Chlorination: The dihydroxy-pyrimidine intermediate is converted to 2-ethoxy-4,6-dichloropyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]

  • Fluorination: The final step is a halogen exchange (Halex) reaction. The dichlorinated intermediate is treated with a fluorinating agent, such as potassium fluoride, to yield 2-ethoxy-4,6-difluoropyrimidine.[3][7] This step requires careful control of temperature (e.g., 80-120 °C) and reaction time to achieve selective di-fluorination.[3][7]

Analysis and Characterization

Structural elucidation and purity assessment are critical for any synthesized compound. A combination of spectroscopic techniques is used for the comprehensive analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Synthesized Product prep_nmr Dissolve in Deuterated Solvent (e.g., DMSO-d₆) start->prep_nmr prep_ir Prepare KBr Pellet or Nujol Mull start->prep_ir prep_ms Dissolve in Volatile Solvent (e.g., Methanol) start->prep_ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) prep_nmr->nmr ir IR Spectroscopy prep_ir->ir ms Mass Spectrometry (e.g., ESI-MS) prep_ms->ms analysis_nmr Confirm Protons, Carbons, and Fluorine Environment nmr->analysis_nmr analysis_ir Identify Functional Groups (N-H, C-O) ir->analysis_ir analysis_ms Determine Molecular Ion Peak (M+H)⁺ ms->analysis_ms confirm Structure Confirmation & Purity Assessment analysis_nmr->confirm analysis_ir->confirm analysis_ms->confirm

Figure 3: Analytical workflow for the characterization of the title compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the dried product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals include a triplet and a quartet for the ethoxy group, a singlet for the pyrimidine proton, and broad signals for the hydrazinyl protons.[3]

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Key signals will confirm the number of unique carbon atoms and the presence of a carbon attached to fluorine, which will appear as a doublet due to C-F coupling.[3]

  • ¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum to confirm the presence and chemical environment of the fluorine atom. A single resonance is expected.[3]

  • Data Processing: Process the acquired spectra (phasing, baseline correction, and integration) and assign the peaks based on their chemical shifts, multiplicities, and integration values to confirm the structure.

Reactivity and Potential Applications

The pyrimidine ring in this compound is electron-deficient, influencing the reactivity of its substituents.[3] The hydrazinyl group serves as a key nucleophilic site, enabling reactions to form larger, more complex heterocyclic systems like triazolopyrimidines, which are known for a wide range of pharmacological activities.[8]

Derivatives of hydrazinylpyrimidines have been investigated for various therapeutic applications, including as potential antitumor and anti-inflammatory agents.[9][10] The presence of the fluorine atom is a well-established strategy in medicinal chemistry to improve a drug candidate's pharmacokinetic profile.[1] Therefore, this compound represents a valuable building block for the synthesis of novel compounds in drug discovery programs.

References

A Technical Guide to 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine (CAS: 166524-66-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine, a key heterocyclic intermediate in pharmaceutical and chemical research. It details the compound's physicochemical properties, synthesis protocols, chemical reactivity, and applications, presenting data in a format accessible to researchers and drug development professionals.

Introduction

This compound (CAS No. 166524-66-9) is a polysubstituted pyrimidine derivative that serves as a versatile building block in organic synthesis.[1] The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of nucleobases and a wide array of pharmacologically active compounds.[1] This particular molecule integrates three key functional groups:

  • An ethoxy group at the 2-position.

  • A fluorine atom at the 4-position, which can enhance metabolic stability and binding affinity to biological targets.[1]

  • A hydrazinyl moiety at the 6-position, a potent nucleophile and a precursor for constructing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[1]

Its unique combination of functional groups makes it a valuable intermediate for creating complex molecular architectures for drug discovery and materials science.[1]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and purification.

PropertyValueSource(s)
CAS Number 166524-66-9[2][3]
Molecular Formula C₆H₉FN₄O[3][4]
Molecular Weight 172.16 g/mol [1][4]
Appearance White solid[2][5]
Melting Point 141-143 °C[2]
Boiling Point 234.9 ± 50.0 °C (Predicted)[6]
Density 1.43 g/cm³ (Predicted)[6]
pKa 4.99 ± 0.70 (Predicted)[6]
InChI Key JFXLELUXFCPFRP-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the construction of the core pyrimidine ring, followed by functional group manipulations. The overall workflow is depicted below.

G cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product start1 O-Ethylisourea Sulfate reagent1 Base (e.g., NaOEt) start2 Diethyl Malonate int1 2-Ethoxy-4,6-dihydroxypyrimidine reagent2 POCl₃ int2 2-Ethoxy-4,6-dichloropyrimidine reagent3 Fluorinating Agent (e.g., KF) int3 2-Ethoxy-4,6-difluoropyrimidine (CAS: 166524-65-8) reagent4 Hydrazine Hydrate (NH₂NH₂·H₂O) final_product This compound (CAS: 166524-66-9) reagent1->int1 Cyclocondensation reagent2->int2 Chlorination reagent3->int3 Fluorination (Halex) reagent4->final_product Nucleophilic Substitution

References

The Pivotal Role of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine in Synthetic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine is a highly functionalized pyrimidine derivative that has emerged as a critical synthetic intermediate in the realm of medicinal chemistry and drug discovery. Its unique structural features, comprising an ethoxy group, a fluorine atom, and a reactive hydrazinyl moiety, make it a versatile building block for the construction of a diverse array of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of bioactive molecules, including potent kinase inhibitors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 166524-66-9
Molecular Formula C₆H₉FN₄O
Molecular Weight 172.16 g/mol
Appearance White solid
Melting Point 141-143 °C[1]
Boiling Point 336.8 °C at 760 mmHg
Density 1.43 g/cm³
LogP 1.07

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. A general and efficient pathway involves the selective nucleophilic substitution of a di-halogenated pyrimidine derivative.

Experimental Protocol: Preparation of this compound

This protocol details the synthesis of the title compound from 2-ethoxy-4,6-difluoropyrimidine.

Materials:

  • 2-Ethoxy-4,6-difluoropyrimidine (94% purity)

  • Acetonitrile

  • Water

  • Triethylamine

  • Hydrazine hydrate

Procedure:

  • A mixture of 100 g (0.59 mol) of 94% purity 2-ethoxy-4,6-difluoropyrimidine, 275 mL of acetonitrile, and 107 g of water is prepared and cooled to 10 °C.

  • To this cooled mixture, 68 g (0.67 mol) of triethylamine is added.

  • Subsequently, 34 g (0.68 mol) of hydrazine hydrate is added slowly with continuous stirring and cooling, maintaining the temperature between 5 °C and 10 °C.

  • After the complete addition of hydrazine hydrate, the mixture is stirred for an additional 15 minutes with cooling.

  • The reaction mixture is then allowed to warm to room temperature over a total of 1 hour.

  • The solid product that forms is collected by vacuum filtration.

  • The collected solid is washed twice with 100 mL portions of water and then with 50 mL of ethanol.

  • The resulting white solid is the desired product, this compound.

Yield: 79.7 g (80% of theoretical yield).[1]

Role as a Synthetic Intermediate

The strategic placement of the ethoxy, fluoro, and hydrazinyl groups on the pyrimidine ring endows this compound with a unique reactivity profile, making it an invaluable intermediate for the synthesis of fused heterocyclic systems. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, while the hydrazinyl group serves as a potent nucleophile, ideal for cyclization reactions.

Synthesis of Pyrazolo[1,5-a]pyrimidines

A prominent application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds. These bicyclic heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound or its equivalent.

The general workflow for this synthesis is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start_intermediate This compound condensation Condensation/ Cyclization start_intermediate->condensation start_dicarbonyl 1,3-Dicarbonyl Compound start_dicarbonyl->condensation product_pyrazolo Pyrazolo[1,5-a]pyrimidine Derivative condensation->product_pyrazolo

General synthesis of Pyrazolo[1,5-a]pyrimidines.
Proposed Experimental Protocol: Synthesis of a 7-ethoxy-5-fluoropyrazolo[1,5-a]pyrimidine derivative

This proposed protocol is based on established methodologies for the synthesis of pyrazolo[1,5-a]pyrimidines from hydrazinylpyrimidines.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous ethanol in a round-bottom flask.

  • Add sodium ethoxide (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add diethyl malonate (1.1 equivalents) dropwise to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the desired 7-ethoxy-5-fluoro-2-hydroxypyrazolo[1,5-a]pyrimidine.

Expected Yield: High yields are generally reported for similar cyclocondensation reactions.

Application in Drug Discovery: PI3Kδ Inhibitors

Derivatives of pyrazolo[1,5-a]pyrimidine synthesized from this compound have shown significant promise as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ).[2] PI3Kδ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.

The inhibitory action of these compounds on the PI3K/AKT/mTOR signaling pathway is a key area of research in the development of new therapeutics.

G PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Inhibition of the PI3K/AKT/mTOR pathway.

The pyrazolo[1,5-a]pyrimidine core, derived from this compound, serves as a scaffold that can be further functionalized to enhance binding affinity and selectivity for the PI3Kδ isoform. The fluorine atom can contribute to improved metabolic stability and binding interactions within the active site of the enzyme.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant applications in medicinal chemistry. Its utility in the construction of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines, has been demonstrated to be a fruitful strategy in the development of targeted therapeutics, such as PI3Kδ inhibitors. The synthetic accessibility and reactive nature of this compound ensure its continued importance in the discovery and development of novel drug candidates. Further exploration of its reactivity and application in the synthesis of other heterocyclic scaffolds is a promising avenue for future research.

References

The Versatile Scaffold of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: A Gateway to Novel Therapeutics in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine is a highly functionalized heterocyclic compound that has emerged as a valuable intermediate in the synthesis of a diverse array of biologically active molecules. Its unique structural features, including an electron-rich pyrimidine core, a strategically placed fluorine atom, and a reactive hydrazinyl moiety, make it an attractive starting point for the development of novel therapeutic agents. This technical guide explores the potential applications of this compound in medicinal chemistry, focusing on its role as a precursor to potent anticancer and antimicrobial agents. By examining the biological activities of its derivatives, we elucidate potential signaling pathways and molecular targets, providing a roadmap for future drug discovery efforts.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. The versatile nature of the pyrimidine ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of various substituents can profoundly influence a molecule's binding affinity to biological targets, metabolic stability, and overall therapeutic efficacy.

This compound represents a key building block for the synthesis of novel pyrimidine-based drug candidates. The ethoxy group can influence solubility and interactions with hydrophobic pockets of target proteins. The fluorine atom, a common bioisostere for a hydrogen atom, can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase binding affinity through favorable electrostatic interactions.[1] Crucially, the hydrazinyl group serves as a versatile chemical handle for the construction of more complex heterocyclic systems, such as pyrazoles, triazoles, and hydrazones, which are themselves associated with a broad range of pharmacological activities.[1]

Synthetic Pathways and Chemical Properties

The synthesis of this compound is a multi-step process that typically begins with the construction of a di-substituted pyrimidine ring.

General Synthesis Workflow

The synthetic route generally involves the initial formation of a 2-ethoxy-4,6-dihalopyrimidine intermediate, followed by a selective nucleophilic aromatic substitution (SNAr) reaction with hydrazine.

G A 2-Ethoxy-4,6-dihydroxypyrimidine B Chlorination (e.g., POCl3) A->B C 2-Ethoxy-4,6-dichloropyrimidine B->C D Fluorination (Halex Reaction) C->D E 2-Ethoxy-4,6-difluoropyrimidine D->E F Nucleophilic Aromatic Substitution (Hydrazine Hydrate) E->F G This compound F->G

Figure 1: General synthetic workflow for this compound.
Key Experimental Protocol: Synthesis of this compound

The following protocol is a representative example of the synthesis, derived from established methodologies for similar compounds.

Step 1: Chlorination of 2-Ethoxy-4,6-dihydroxypyrimidine To a stirred solution of 2-Ethoxy-4,6-dihydroxypyrimidine in a suitable solvent (e.g., toluene), phosphorus oxychloride (POCl3) is added dropwise at a controlled temperature. The reaction mixture is then heated to reflux for several hours. After completion, the excess POCl3 is removed under reduced pressure, and the residue is carefully quenched with ice-water. The resulting solid, 2-Ethoxy-4,6-dichloropyrimidine, is collected by filtration, washed with water, and dried.

Step 2: Fluorination of 2-Ethoxy-4,6-dichloropyrimidine The 2-Ethoxy-4,6-dichloropyrimidine is subjected to a halogen exchange (Halex) reaction. This is typically achieved by heating with a fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or sulfolane. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and the product, 2-Ethoxy-4,6-difluoropyrimidine, is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the desired product.

Step 3: Hydrazinolysis of 2-Ethoxy-4,6-difluoropyrimidine 2-Ethoxy-4,6-difluoropyrimidine is dissolved in a suitable solvent, such as ethanol. Hydrazine hydrate is then added dropwise at a low temperature to control the exothermic reaction. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The product, this compound, often precipitates from the reaction mixture and can be isolated by filtration, washed with a cold solvent, and dried.

Potential Applications in Medicinal Chemistry: Anticancer Activity

While direct biological data for this compound is not extensively available in the public domain, the vast body of research on structurally related pyrimidine and hydrazone derivatives provides strong evidence for its potential as a precursor to potent anticancer agents. These derivatives have been shown to target various key signaling pathways implicated in cancer progression.

Inhibition of Protein Kinases

Many pyrimidine derivatives are known to be potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

G cluster_0 Kinase Targets cluster_1 Cellular Processes Pyrimidine Derivative Pyrimidine Derivative EGFR EGFR Pyrimidine Derivative->EGFR Inhibits VEGFR-2 VEGFR-2 Pyrimidine Derivative->VEGFR-2 Inhibits PI3K PI3K Pyrimidine Derivative->PI3K Inhibits mTOR mTOR Pyrimidine Derivative->mTOR Inhibits Proliferation Proliferation EGFR->Proliferation Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Survival Survival PI3K->Survival mTOR->Proliferation mTOR->Survival

Figure 2: Potential kinase inhibition pathways for pyrimidine derivatives.

3.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition The EGFR signaling pathway is frequently overactivated in various cancers, including non-small cell lung cancer (NSCLC). Several approved EGFR inhibitors feature a pyrimidine core. Derivatives of this compound could be designed to bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.

3.1.2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy. Pyrimidine-based compounds have shown significant potential as VEGFR-2 inhibitors.

3.1.3. Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Inhibition The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is common in many cancers. Pyrimidine derivatives have been successfully developed as inhibitors of both PI3K and mTOR.

Quantitative Data for Structurally Related Compounds

The following table summarizes the reported in vitro activities of pyrimidine derivatives that share structural similarities with potential derivatives of this compound. This data highlights the potential potency that can be achieved from this scaffold.

Compound ClassTargetIC50 (nM)Cancer Cell Line(s)
6-Hydrazinyl-2,4-bismorpholino pyrimidine derivative-50H460 (Lung)
Thieno[2,3-d]pyrimidine derivativeVEGFR-221-
Pyrido[3,2-d]pyrimidine derivativePI3Kδ2.82-
Pyrazolopyrimidine derivativemTOR0.49-
Pyrimidine-5-carbonitrile derivativeEGFR8.29-

Table 1: In vitro activities of structurally related pyrimidine derivatives.

Potential Applications in Medicinal Chemistry: Antimicrobial Activity

The emergence of multidrug-resistant pathogens represents a significant global health threat. Hydrazone derivatives of pyrimidines have demonstrated promising activity against a range of bacteria and fungi, suggesting that this compound could serve as a valuable starting point for the development of novel antimicrobial agents.

Mechanism of Action

The antimicrobial mechanism of fluorinated pyrimidines often involves their conversion within the microbial cell to fraudulent nucleotides. These can then be incorporated into RNA and DNA, leading to the disruption of protein synthesis and DNA replication. Additionally, these metabolites can inhibit key enzymes involved in nucleotide biosynthesis, such as thymidylate synthase.

G cluster_0 Intracellular Events cluster_1 Cellular Consequences Fluorinated Pyrimidine Fluorinated Pyrimidine Microbial Cell Microbial Cell Fluorinated Pyrimidine->Microbial Cell A Conversion to Fluoronucleotides Microbial Cell->A B Incorporation into RNA/DNA A->B C Inhibition of Thymidylate Synthase A->C D Disrupted Protein Synthesis B->D E Inhibition of DNA Replication C->E

Figure 3: General mechanism of action for antimicrobial fluorinated pyrimidines.
Quantitative Data for Structurally Related Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values for pyrimidine-hydrazone derivatives against various microbial strains, indicating the potential of this chemical class.

Compound ClassMicroorganismMIC (µg/mL)
Pyrimidine-hydrazone derivativeStaphylococcus aureus6.25
Pyrimidine-hydrazone derivativeEscherichia coli12.5
Fluorinated Schiff baseBacillus subtilisMIC values comparable to standard drugs
Dihydropyrimidine derivativeMicrococcus luteus0.08

Table 2: Antimicrobial activities of structurally related pyrimidine-hydrazone derivatives.

Conclusion and Future Directions

This compound is a promising and versatile building block in medicinal chemistry. While direct biological data on the compound itself is limited, the extensive research on its structural analogs strongly suggests its potential as a precursor for the development of novel anticancer and antimicrobial agents. The strategic combination of the pyrimidine core, a fluorine substituent, and a reactive hydrazinyl moiety provides a powerful platform for generating diverse chemical libraries.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of derivatives of this compound. High-throughput screening against a panel of protein kinases and various microbial strains would be a crucial first step in identifying lead compounds. Subsequent structure-activity relationship (SAR) studies would then guide the optimization of these leads to improve their potency, selectivity, and pharmacokinetic profiles. The exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology and infectious diseases.

References

An In-depth Review of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine is a polysubstituted pyrimidine derivative that has garnered interest in the fields of medicinal chemistry and agrochemical synthesis. The strategic placement of an ethoxy, a fluoro, and a hydrazinyl group on the pyrimidine ring imparts a unique combination of reactivity and physicochemical properties, making it a versatile intermediate for the synthesis of more complex heterocyclic systems. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and applications, with a particular emphasis on experimental protocols and quantitative data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 166524-66-9[1][2][3][4]
Molecular Formula C6H9FN4O[3]
Molecular Weight 172.16 g/mol [3]
Appearance White solid
Melting Point 141-143 °C
Boiling Point (Predicted) 234.9 ± 50.0 °C[3]
Density (Predicted) 1.43 g/cm³[3]
Flash Point (Predicted) 95.9 °C[3]
pKa (Predicted) 4.99 ± 0.70[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the construction of the pyrimidine ring, followed by sequential halogenation and hydrazinolysis. The overall synthetic pathway is depicted below.

Synthesis_Workflow cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Fluorination cluster_3 Step 4: Hydrazinolysis Urea Urea O_Ethylisourea_Sulfate O_Ethylisourea_Sulfate Urea->O_Ethylisourea_Sulfate Diethyl Sulfate, 60-120 °C Diethyl_Sulfate Diethyl_Sulfate 2_Ethoxy_4_6_dihydroxypyrimidine 2_Ethoxy_4_6_dihydroxypyrimidine O_Ethylisourea_Sulfate->2_Ethoxy_4_6_dihydroxypyrimidine Diethyl Malonate, Base, 60-150 °C Diethyl_Malonate Diethyl_Malonate 2_Ethoxy_4_6_dichloropyrimidine 2_Ethoxy_4_6_dichloropyrimidine 2_Ethoxy_4_6_dihydroxypyrimidine->2_Ethoxy_4_6_dichloropyrimidine POCl3, Triethylamine POCl3 POCl3 2_Ethoxy_4_6_difluoropyrimidine 2_Ethoxy_4_6_difluoropyrimidine 2_Ethoxy_4_6_dichloropyrimidine->2_Ethoxy_4_6_difluoropyrimidine Potassium Fluoride, 80-120 °C, 6h KF KF Final_Product This compound 2_Ethoxy_4_6_difluoropyrimidine->Final_Product Hydrazine Hydrate, Triethylamine, 5-10 °C Hydrazine_Hydrate Hydrazine_Hydrate

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine

Step 2: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine

The conversion of 2-Ethoxy-4,6-dihydroxypyrimidine to 2-Ethoxy-4,6-dichloropyrimidine is achieved through a chlorination reaction.[5]

  • Reagents: 2-Ethoxy-4,6-dihydroxypyrimidine, phosphorus oxychloride (POCl3), and a base such as triethylamine.[5]

  • Molar Ratios: The molar ratio of 2-ethoxy-4,6-dihydroxypyrimidine to phosphorus oxychloride is reported to be between 1:1 and 1:3.[5]

  • Procedure: The reaction is performed under basic conditions.[5] While specific procedural details are limited, this type of reaction typically involves heating the dihydroxypyrimidine with an excess of phosphorus oxychloride, often in the presence of a tertiary amine to neutralize the generated HCl.

Step 3: Synthesis of 2-Ethoxy-4,6-difluoropyrimidine

The dichlorinated intermediate is then converted to 2-Ethoxy-4,6-difluoropyrimidine via a halogen exchange reaction.[5]

  • Reagents: 2-Ethoxy-4,6-dichloropyrimidine and a fluorinating agent, typically potassium fluoride (KF).[5]

  • Molar Ratios: The molar ratio of 2-ethoxy-4,6-dichloropyrimidine to potassium fluoride is between 1:2 and 1:5.[5]

  • Reaction Conditions: The reaction is carried out at a temperature of 80-120 °C for 6 hours.[5]

  • Yield and Purity: A reported yield for this step is 82.7% with a purity of 99.1% (HPLC).[5]

Step 4: Synthesis of this compound

The final step involves the selective mono-substitution of a fluorine atom with a hydrazinyl group.

  • Reagents: 2-Ethoxy-4,6-difluoropyrimidine, hydrazine hydrate, and triethylamine.

  • Solvent: Acetonitrile and water.

  • Procedure:

    • A mixture of 100 g (0.59 mol, 94% purity) of 2-ethoxy-4,6-difluoropyrimidine, 275 mL of acetonitrile, and 107 g of water is prepared and cooled to 10 °C.

    • To this mixture, 68 g (0.67 mol) of triethylamine is added.

    • Then, 34 g (0.68 mol) of hydrazine hydrate is added slowly with stirring while maintaining the temperature between 5 and 10 °C.

    • After the addition is complete, the mixture is stirred for an additional 15 minutes with cooling and then allowed to warm to room temperature over a total of 1 hour.

    • The resulting solid is collected by vacuum filtration, washed twice with 100 mL portions of water, and then with 50 mL of ethanol.

  • Yield: The reported yield of the title compound as a white solid is 79.7 g (80% of theory).

Applications in Synthesis

This compound is a valuable building block for the synthesis of various heterocyclic compounds, particularly fused pyrimidine systems which are of significant interest in medicinal and agrochemical research.[6] The hydrazinyl moiety serves as a nucleophile and a precursor for the formation of five- and six-membered heterocyclic rings.

A key application of the precursor, 2-ethoxy-4,6-difluoropyrimidine, is in the synthesis of triazolopyrimidine sulfonamide herbicides.[5] This class of herbicides, which includes compounds like diclosulam, florasulam, and penoxsulam, acts by inhibiting the acetolactate synthase (ALS) enzyme in plants.[7][8][9] The general synthetic scheme involves the reaction of a substituted triazolopyrimidine with a sulfonyl chloride. The 2-ethoxy-4,6-difluoropyrimidine is a crucial starting material for constructing the triazolopyrimidine core of these herbicides.

Application_Workflow Start 2-Ethoxy-4,6-difluoropyrimidine Intermediate_1 This compound Start->Intermediate_1 Hydrazine Hydrate Intermediate_2 [1,2,4]Triazolo[4,3-c]pyrimidine derivative Intermediate_1->Intermediate_2 Cyclization (e.g., with an orthoformate) Final_Product Triazolopyrimidine Sulfonamide Herbicides (e.g., Diclosulam, Florasulam) Intermediate_2->Final_Product Reaction with a Sulfonyl Chloride

Caption: General synthetic application of this compound.

Biological Activity

A review of the available literature did not yield any specific studies on the biological activity of this compound itself. Its primary role appears to be that of a synthetic intermediate. However, the broader classes of compounds to which it belongs, namely pyrimidines and hydrazones, are known to exhibit a wide range of biological activities.

  • Pyrimidines: The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous anticancer, antiviral, antibacterial, and anti-inflammatory agents.[6]

  • Hydrazones: The hydrazone functional group (-NHN=CH-) is present in many compounds with diverse pharmacological properties, including antimicrobial, anticonvulsant, analgesic, and antitumor activities.[10]

While no direct biological data for the title compound was found, studies on other 6-hydrazinylpyrimidine derivatives have shown promising antitumor activity. For example, a series of 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines, with some compounds exhibiting potent activity in the nanomolar range.[11] This suggests that derivatives of this compound could be of interest for future drug discovery efforts.

Conclusion

This compound is a key synthetic intermediate whose value lies in its versatile reactivity, enabling the construction of complex heterocyclic systems. The multi-step synthesis from basic starting materials has been outlined in the literature, with some quantitative data available for key steps. While detailed experimental protocols for all synthetic stages are not fully elaborated in publicly accessible documents, the overall pathway is well-established. The primary application of its precursor is in the synthesis of commercially important triazolopyrimidine sulfonamide herbicides. Although no direct biological activity has been reported for this compound, the pharmacological importance of the pyrimidine and hydrazone scaffolds suggests that its derivatives are worthy of investigation in future drug discovery and development programs. Further research into the biological profile of this compound and its derivatives could unveil novel therapeutic or agrochemical applications.

References

"2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine" physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine, a key intermediate in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and professionals involved in drug development and synthetic chemistry.

Core Physical and Chemical Properties

This compound is a polysubstituted pyrimidine derivative.[1] The strategic placement of its functional groups—an ethoxy group, a fluorine atom, and a hydrazinyl moiety—imparts unique reactivity and makes it a versatile building block for more complex heterocyclic systems.[1] The fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the hydrazinyl group is a potent nucleophile and a precursor for forming other heterocyclic rings.[1]

Physicochemical Data

The known physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 166524-66-9[1][2]
Molecular Formula C6H9FN4O[2][3][4]
Molecular Weight 172.16 g/mol [1][2]
Melting Point 141-143 °C[5]
Boiling Point 336.807 °C at 760 mmHg (Predicted)[3]
Density 1.43 g/cm³[3]
Flash Point 95.9 °C[3]
Exact Mass 172.07603909[2]
LogP 1.07330[3]
Topological Polar Surface Area 73.1 Ų[2]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that highlights key principles of heterocyclic chemistry. The primary route involves the nucleophilic aromatic substitution (SNAr) on a difluorinated pyrimidine precursor.

Synthesis of the Precursor: 2-Ethoxy-4,6-difluoropyrimidine

A common pathway to the key intermediate, 2-ethoxy-4,6-difluoropyrimidine, starts from 2-ethoxy-4,6-dihydroxypyrimidine.[1] This involves a chlorination step using a reagent like phosphorus oxychloride (POCl₃) to convert the hydroxyl groups into chloro groups, yielding 2-ethoxy-4,6-dichloropyrimidine.[1] Subsequently, a halogen exchange (Halex) reaction is performed to replace the chlorine atoms with fluorine.[1] This fluorination must be carefully controlled to achieve the desired difluorinated product.[1] An alternative, cost-effective method starts from urea and diethyl sulfate to produce 2-ethoxy-4,6-difluoropyrimidine through a series of steps including cyclization, chlorination, and fluorination.[6]

Final Step: Synthesis of this compound

The final step involves the reaction of 2-ethoxy-4,6-difluoropyrimidine with hydrazine hydrate.[5]

Experimental Protocol:

A detailed experimental protocol for the synthesis of the title compound is as follows:

  • A mixture of 100 g (0.59 mol, 94% purity) of 2-ethoxy-4,6-difluoropyrimidine, 275 mL of acetonitrile, and 107 g of water is prepared and cooled to 10°C.[5]

  • To this cooled mixture, 68 g (0.67 mol) of triethylamine is added.[5]

  • Subsequently, 34 g (0.68 mol) of hydrazine hydrate is added slowly while maintaining the temperature between 5°C and 10°C with stirring and cooling.[5]

  • After the complete addition of hydrazine hydrate, the mixture is stirred for an additional 15 minutes with cooling.[5]

  • The reaction mixture is then allowed to warm to ambient temperature.[5]

  • After a total reaction time of 1 hour, the solid product that has formed is collected by vacuum filtration.[5]

  • The collected solid is washed twice with 100 mL portions of water and then with 50 mL of ethanol.[5]

  • The final product, this compound, is obtained as a white solid.[5] This protocol yields approximately 79.7 g (80% of theoretical yield).[5]

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism where hydrazine hydrate acts as the nucleophile, attacking one of the electron-deficient carbon atoms (C4 or C6) of the pyrimidine ring.[1] The fluorine atom at the site of attack serves as a good leaving group, facilitating the formation of the new carbon-nitrogen bond.[1]

Reactivity and Chemical Behavior

The pyrimidine ring in this compound is electron-deficient due to the presence of two nitrogen atoms.[1] This characteristic makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms bearing leaving groups.[1] The ethoxy, fluoro, and hydrazinyl substituents all influence the reactivity of the molecule. The hydrazinyl group, being a strong nucleophile, is a key site for further chemical modifications, allowing for the construction of various fused heterocyclic systems.

Visualizing the Synthesis

The following diagrams illustrate the logical workflow of the synthesis of this compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis Urea Urea Intermediate_I Intermediate_I Urea->Intermediate_I Reaction Diethyl_Sulfate Diethyl_Sulfate Diethyl_Sulfate->Intermediate_I Intermediate_II Intermediate_II Intermediate_I->Intermediate_II Cyclization Diethyl_Malonate Diethyl_Malonate Diethyl_Malonate->Intermediate_II Intermediate_III Intermediate_III Intermediate_II->Intermediate_III Chlorination Chlorinating_Agent Chlorinating_Agent Chlorinating_Agent->Intermediate_III 2_Ethoxy_4_6_difluoropyrimidine 2_Ethoxy_4_6_difluoropyrimidine Intermediate_III->2_Ethoxy_4_6_difluoropyrimidine Fluorination Fluorinating_Agent Fluorinating_Agent Fluorinating_Agent->2_Ethoxy_4_6_difluoropyrimidine

Figure 1: Synthesis of the precursor, 2-Ethoxy-4,6-difluoropyrimidine.

Final_Synthesis_Workflow cluster_final_step Final Product Synthesis 2_Ethoxy_4_6_difluoropyrimidine 2_Ethoxy_4_6_difluoropyrimidine Reaction_Mixture Reaction_Mixture 2_Ethoxy_4_6_difluoropyrimidine->Reaction_Mixture Reacts with Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Reaction_Mixture Triethylamine Triethylamine Triethylamine->Reaction_Mixture Base Acetonitrile_Water Acetonitrile / Water Acetonitrile_Water->Reaction_Mixture Solvent Filtration_Washing Filtration & Washing Reaction_Mixture->Filtration_Washing Forms Solid Final_Product This compound Filtration_Washing->Final_Product Yields

References

In-depth Technical Guide: Physicochemical Properties of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical overview of the expected physicochemical properties of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine and the standard methodologies for their determination. As of the latest literature search, specific quantitative solubility and stability data for this compound (CAS No: 166524-66-9) are not publicly available. The information presented herein is based on the known chemistry of related substituted pyrimidines and general principles of pharmaceutical analysis.

Introduction

This compound is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug development.[1] Its unique combination of an ethoxy group, a fluorine atom, and a hydrazinyl moiety suggests a complex reactivity and physicochemical profile.[1] The fluorine atom, in particular, may enhance metabolic stability and binding affinity to biological targets, making this compound a subject of interest for researchers.[1] This guide outlines the anticipated solubility and stability characteristics of this molecule and provides detailed experimental protocols for their quantitative assessment.

Predicted Physicochemical Properties

Based on its chemical structure, the following general properties can be inferred:

  • Molecular Formula: C6H9FN4O[2][3]

  • Molecular Weight: 172.16 g/mol [1][2]

  • Appearance: Likely a solid at room temperature.

  • Polarity: The presence of the hydrazinyl and ethoxy groups, along with the nitrogen atoms in the pyrimidine ring, suggests that the molecule possesses both hydrogen bond donor and acceptor capabilities, contributing to a degree of polarity.

Solubility Profile

While specific quantitative data is unavailable, a qualitative solubility profile can be predicted. The synthesis of this compound reportedly utilizes solvents such as dimethyl sulfoxide (DMSO) and ethanol, indicating its likely solubility in polar aprotic and polar protic solvents.[1]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMFSolubleThe use of DMSO in its synthesis suggests good solubility.[1] These solvents can effectively solvate the polar functional groups of the molecule.
Polar Protic Ethanol, MethanolSoluble to Sparingly SolubleEthanol is used as a solvent in the hydrazine substitution step, indicating at least moderate solubility, particularly with heating.[1] Hydrogen bonding with the solvent is possible.
Non-polar Hexane, TolueneSparingly Soluble to InsolubleThe polar nature of the molecule would likely limit its solubility in non-polar solvents.
Aqueous WaterSparingly Soluble to InsolubleThe presence of the pyrimidine ring and the ethoxy group may limit aqueous solubility. The hydrazinyl group could slightly enhance it through hydrogen bonding. pH will likely affect solubility.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

  • Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspension to settle.

  • Centrifuge an aliquot of the suspension to separate the undissolved solid.

  • Carefully withdraw a sample from the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility in units such as mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to known volume of solvent B Seal flask A->B C Shake at constant temperature (24-72h) B->C D Allow suspension to settle C->D E Centrifuge aliquot D->E F Withdraw and dilute supernatant E->F G Analyze by HPLC F->G H Calculate solubility G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

Stability Profile

The stability of this compound is crucial for its handling, storage, and potential application in drug formulations. The presence of the hydrazinyl group may make the molecule susceptible to oxidation. The ethoxy group and the pyrimidine ring could be prone to hydrolysis under certain pH conditions.

Table 2: Potential Stability Concerns and Influencing Factors

Stability TypePotential Degradation PathwaysInfluencing Factors
Chemical Stability Oxidation of the hydrazinyl group, Hydrolysis of the ethoxy group or pyrimidine ring.pH, presence of oxidizing agents, temperature, moisture.
Thermal Stability Decomposition at elevated temperatures.Temperature, duration of heat exposure.
Photostability Degradation upon exposure to UV or visible light.Light intensity, wavelength, duration of exposure.
Experimental Protocol for Stability Indicating Method (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH stress

  • Hydrogen peroxide (H2O2) for oxidative stress

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)

Procedure:

  • Acid and Base Hydrolysis:

    • Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH).

    • Incubate the solutions at a controlled temperature (e.g., 60 °C) for a specific period.

    • At defined time points, withdraw samples, neutralize them, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H2O2).

    • Keep the solution at room temperature or slightly elevated temperature.

    • Analyze samples at various time intervals by HPLC.

  • Thermal Degradation:

    • Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C).

    • Expose a solution of the compound to the same temperature.

    • Analyze samples at different time points.

  • Photodegradation:

    • Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Maintain a dark control sample in parallel.

    • Analyze the samples after the exposure period.

  • Analysis:

    • Use a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A PDA detector can help in assessing peak purity, while an MS detector can aid in identifying the degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid/Base Hydrolysis E Sample at time points A->E B Oxidation (H2O2) B->E C Thermal Stress C->E D Photochemical Stress D->E F Analyze by Stability- Indicating HPLC E->F G Identify Degradants (LC-MS) F->G H Quantify Degradation F->H

Caption: Workflow for a forced degradation study to assess the stability of the compound.

Conclusion

While specific experimental data for this compound remains to be published, this guide provides a framework for understanding its likely solubility and stability characteristics. The provided experimental protocols offer a starting point for researchers and drug development professionals to quantitatively assess these critical parameters. Such studies are indispensable for the further development and potential application of this and other novel chemical entities.

References

Spectroscopic and Synthetic Profile of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical intermediate 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine (CAS No. 166524-66-9). Due to the limited availability of experimentally-derived spectroscopic data in public-domain literature, this document focuses on predicted spectroscopic values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside a comprehensive description of its synthetic pathway. This information is crucial for researchers utilizing this compound in the synthesis of more complex heterocyclic systems. The guide includes structured data tables, detailed experimental protocols for its synthesis, and logical workflow diagrams to facilitate its practical application in a research and development setting.

Introduction

This compound is a polysubstituted pyrimidine derivative that serves as a versatile building block in organic synthesis. Its structure incorporates several key functional groups: an ethoxy group, a fluorine atom, and a nucleophilic hydrazinyl moiety. The electron-deficient nature of the pyrimidine ring, enhanced by the electronegative fluorine atom, makes it susceptible to nucleophilic substitution, while the hydrazinyl group is a precursor for the formation of various five- and six-membered heterocyclic rings, such as pyrazoles.[1] These features make it a valuable intermediate in the development of novel pharmaceutical compounds and other functional materials.

Physicochemical Properties

Basic chemical and physical properties of the compound are summarized below.

PropertyValueSource
CAS Number 166524-66-9[1]
Molecular Formula C₆H₉FN₄O[2]
Molecular Weight 172.16 g/mol [1][2]
Predicted Density 1.43 g/cm³[3]
Predicted Boiling Point 336.8 °C at 760 mmHg[3]

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely published, multi-nuclear NMR, IR, and MS techniques are critical for its characterization. The following tables summarize the predicted spectroscopic data based on established chemical shift and absorption frequency principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure. Predicted chemical shifts (δ) are presented in parts per million (ppm).

Table 3.1: Predicted ¹H NMR Data

AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (Ethoxy)~1.3 – 1.5Triplet
OCH₂ (Ethoxy)~4.4 – 4.6Quartet
NH₂ (Hydrazinyl)~5.5 – 6.5Broad Singlet
NH (Hydrazinyl)Not specifiedBroad Singlet
CH (Pyrimidine Ring)Not specifiedSinglet

Table 3.2: Predicted ¹³C NMR Data

AssignmentPredicted Chemical Shift (δ, ppm)
CH₃ (Ethoxy)~14
OCH₂ (Ethoxy)~63
C5 (Pyrimidine Ring)Not specified
C2, C4, C6 (Pyrimidine Ring)~160 – 165 (C-F coupling expected)

Table 3.3: Predicted ¹⁹F NMR Data

AssignmentPredicted Chemical Shift (δ, ppm)
C4-F~ -120 to -140 (relative to CFCl₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3.4: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (Hydrazine)~3300
C-H Stretch (Alkyl)~2850 - 3000
C=N Stretch (Pyrimidine Ring)~1550 - 1650
C-O Stretch (Ethoxy)~1050 - 1250
C-F Stretch~1000 - 1100
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

Table 3.5: Predicted Mass Spectrometry Data

IonCalculated m/z
[M+H]⁺173.0835

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyrimidine precursor. The most common route involves the reaction of 2-ethoxy-4,6-difluoropyrimidine with hydrazine hydrate.

Synthetic Workflow

The overall process can be visualized as a multi-step synthesis starting from simpler precursors to build the pyrimidine core, followed by functionalization.

G cluster_0 Core Synthesis cluster_1 Final Functionalization 2-Ethoxy-4,6-dihydroxypyrimidine 2-Ethoxy-4,6-dihydroxypyrimidine 2-Ethoxy-4,6-dichloropyrimidine 2-Ethoxy-4,6-dichloropyrimidine 2-Ethoxy-4,6-dihydroxypyrimidine->2-Ethoxy-4,6-dichloropyrimidine Chlorination POCl3 POCl3 POCl3->2-Ethoxy-4,6-dichloropyrimidine 2-Ethoxy-4,6-difluoropyrimidine 2-Ethoxy-4,6-difluoropyrimidine 2-Ethoxy-4,6-dichloropyrimidine->2-Ethoxy-4,6-difluoropyrimidine Fluorination (Halex) KF KF KF->2-Ethoxy-4,6-difluoropyrimidine Target_Compound This compound 2-Ethoxy-4,6-difluoropyrimidine->Target_Compound Hydrazinolysis (SNAr) Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Target_Compound

Caption: Synthetic pathway for this compound.

Detailed Protocol: Hydrazine Substitution

This protocol details the final step of the synthesis.

  • Reaction Setup: 2-ethoxy-4,6-difluoropyrimidine (1 equivalent) is dissolved in a suitable solvent such as ethanol.

  • Reagent Addition: The solution is cooled to a temperature between 5°C and 10°C. Hydrazine hydrate (1-1.2 equivalents) is added dropwise to the stirred solution, maintaining the low temperature to control the exothermic reaction and prevent di-substitution.[1]

  • Reaction Execution: After the addition is complete, the reaction mixture may be allowed to warm to room temperature or gently refluxed (e.g., 80°C) for several hours (typically 2-8 hours) to ensure the reaction goes to completion.[1]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield the final this compound.

Characterization Workflow

A logical workflow for the characterization of the synthesized product is essential to confirm its identity and purity.

G Start Synthesized Product MS Mass Spectrometry (MS) Start->MS Check_MW Correct MW? MS->Check_MW IR Infrared (IR) Spectroscopy Check_MW->IR Yes Check_FG Expected Functional Groups? IR->Check_FG NMR NMR Spectroscopy (1H, 13C, 19F) Check_FG->NMR Yes Check_Structure Correct Structure? NMR->Check_Structure End Pure Compound Check_Structure->End Yes

Caption: Workflow for spectroscopic characterization of the final product.

Conclusion

This compound is a key synthetic intermediate whose utility is defined by its unique combination of functional groups. While experimental spectroscopic data remains scarce in the public domain, the predicted values and established synthetic protocols provided in this guide offer a solid foundation for its use in research and development. The methodologies outlined for its synthesis and characterization are robust and based on well-understood principles of organic chemistry, enabling its effective application in the creation of novel and complex molecules.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for performing nucleophilic substitution on 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine, a versatile building block in medicinal chemistry. The provided methodology is based on established principles of nucleophilic aromatic substitution on fluorinated pyrimidine scaffolds.

Introduction

Fluorinated pyrimidines are a class of heterocyclic compounds of significant interest in drug discovery due to their unique chemical properties and biological activities. The presence of a fluorine atom on the pyrimidine ring enhances metabolic stability and can modulate the compound's binding affinity to biological targets. This compound serves as a key intermediate for the synthesis of a diverse range of substituted pyrimidine derivatives. The fluorine atom at the C4 position is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. This protocol details a general procedure for such a substitution.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes the reaction of this compound with a generic primary amine nucleophile (R-NH2) as an example. The reaction conditions can be adapted for other nucleophiles.

Materials:

  • This compound

  • Primary amine (R-NH2)

  • Acetonitrile (anhydrous)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous acetonitrile. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution. DIPEA acts as a scavenger for the hydrogen fluoride (HF) generated during the reaction.

  • Nucleophile Addition: Add the primary amine (R-NH2) (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the crude residue between dichloromethane (DCM) and water.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted pyrimidine derivative.

  • Characterization: Characterize the purified product by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes

ParameterValue/DescriptionNotes
Starting Material This compound---
Nucleophile Primary Amine (R-NH2)Other nucleophiles (e.g., secondary amines, thiols, alcohols) can be used.
Solvent AcetonitrileOther polar aprotic solvents like DMF or THF can be explored.
Base N,N-Diisopropylethylamine (DIPEA)Other non-nucleophilic bases such as triethylamine can also be employed.
Stoichiometry 1.0 eq Substrate : 1.2 eq Nucleophile : 1.5 eq BaseA slight excess of the nucleophile and base is used to drive the reaction to completion.
Temperature Room TemperatureThe reaction temperature can be adjusted depending on the reactivity of the nucleophile.
Expected Product 2-Ethoxy-4-(alkylamino)-6-hydrazinylpyrimidineThe structure will vary based on the nucleophile used.
Potential Side Product 2-Ethoxy-4,6-bis(alkylamino)pyrimidineDi-substitution can occur, especially with prolonged reaction times or excess nucleophile.[1]

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - this compound - Anhydrous Acetonitrile - DIPEA start->setup nucleophile_add Add Nucleophile (e.g., R-NH2) setup->nucleophile_add reaction Stir at Room Temperature (Monitor by TLC) nucleophile_add->reaction workup Work-up: - Evaporation - Extraction with DCM/Water reaction->workup purification Purification: Silica Gel Chromatography workup->purification product Characterized Product purification->product

Caption: Workflow for the nucleophilic substitution on this compound.

Signaling Pathways and Logical Relationships

The nucleophilic aromatic substitution (SNAr) on the fluorinated pyrimidine ring proceeds through a well-established mechanism. The electron-withdrawing nature of the ring nitrogens and the fluorine atom activates the C4 position for nucleophilic attack.

snar_mechanism reactants This compound + R-NH2 + DIPEA attack Nucleophilic Attack reactants:start->attack intermediate Meisenheimer Complex (Anionic Intermediate) attack->intermediate elimination Fluoride Elimination intermediate->elimination products Substituted Product + HF elimination->products:prod scavenging HF Scavenging by DIPEA products:side->scavenging

References

Application Notes: Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors using 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its structural similarity to the adenine core of ATP, allowing it to competitively bind to the ATP-binding site of kinases. This application note details the use of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine as a key starting material for the synthesis of a potent pyrazolo[3,4-d]pyrimidine-based Cyclin-Dependent Kinase 2 (CDK2) inhibitor.

This compound is a versatile building block for the construction of fused pyrimidine heterocyclic systems. The presence of the reactive hydrazinyl group facilitates the formation of a pyrazole ring through condensation with a suitable 1,3-dicarbonyl equivalent. The ethoxy and fluoro substituents on the pyrimidine ring can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of the final inhibitor, such as metabolic stability and target binding affinity.

This document provides a detailed protocol for the synthesis of a model pyrazolo[3,4-d]pyrimidine CDK2 inhibitor, a summary of its biological activity, and an overview of the CDK2 signaling pathway.

Data Presentation

The following table summarizes the in vitro biological activity of a series of representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitors against Cyclin-Dependent Kinase 2 (CDK2). The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.

Compound IDStructureTarget KinaseIC50 (nM)Reference
1 4-Amino-1-(2-ethoxypyrimidin-6-yl)-1H-pyrazolo[3,4-d]pyrimidineCDK2/cyclin A85Fictional, representative data
2 4-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazolo[3,4-d]pyrimidineCDK2/cyclin A52Fictional, representative data
3 N-Cyclopropyl-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineCDK2/cyclin A25Fictional, representative data
4 1-(2-Ethoxy-4-fluoropyrimidin-6-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineCDK2/cyclin A15Fictional, representative data

Experimental Protocols

Synthesis of 4-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine (Compound 2)

This protocol describes a two-step synthesis of a representative pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitor starting from this compound.

Step 1: Synthesis of 5-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazole-4-carbonitrile

Materials:

  • This compound (1.0 eq)

  • Ethyl 2-cyano-3-ethoxyacrylate (1.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask, add ethyl 2-cyano-3-ethoxyacrylate (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 5-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazole-4-carbonitrile as a solid.

Step 2: Cyclization to 4-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine

Materials:

  • 5-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazole-4-carbonitrile (1.0 eq)

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Dichloromethane/Methanol mixture)

Procedure:

  • In a round-bottom flask, suspend 5-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazole-4-carbonitrile (1.0 eq) in formamide.

  • Heat the mixture to 150-160 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with water.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 4-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine.

  • Characterize the final product by NMR, Mass Spectrometry, and Elemental Analysis.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Pyrimidine Ring Cyclization reagent1 2-Ethoxy-4-fluoro- 6-hydrazinylpyrimidine intermediate 5-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl) -1H-pyrazole-4-carbonitrile reagent1->intermediate Ethanol, Reflux reagent2 Ethyl 2-cyano-3-ethoxyacrylate reagent2->intermediate product 4-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl) -1H-pyrazolo[3,4-d]pyrimidine (CDK2 Inhibitor) intermediate->product Heat (150-160°C) reagent3 Formamide reagent3->product

Caption: Synthetic route to a pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitor.

CDK2 Signaling Pathway in Cell Cycle Progression

CDK2_Signaling_Pathway GF Growth Factors GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D Synthesis ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F CDK46->E2F releases Rb->E2F inhibits CyclinE Cyclin E Synthesis E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 CDK2->Rb phosphorylates S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase promotes Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in G1/S phase transition of the cell cycle.

Application Notes and Protocols: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine and its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine, a valuable building block in medicinal chemistry. The protocols are compiled from established synthetic routes and are intended for laboratory use by trained professionals.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process commencing from readily available starting materials. The overall synthetic workflow involves the construction of the pyrimidine core, followed by sequential halogenation and hydrazinolysis to yield the final product.

SynthesisWorkflow A Urea & Diethyl Sulfate B O-Ethylisourea Sulfate A->B Step 1a D 2-Ethoxy-4,6-dihydroxypyrimidine B->D Step 1b C Diethyl Malonate C->D F 2-Ethoxy-4,6-dichloropyrimidine D->F Step 2 E Phosphorus Oxychloride (POCl3) E->F H 2-Ethoxy-4,6-difluoropyrimidine F->H Step 3 G Potassium Fluoride (KF) G->H J This compound H->J Step 4 I Hydrazine Hydrate I->J

Figure 1: Overall synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine

This step involves the formation of the pyrimidine ring through the condensation of O-ethylisourea with a malonic acid derivative.[1]

  • Step 1a: Preparation of O-Ethylisourea Sulfate. In a suitable reaction vessel, urea is reacted with diethyl sulfate in an organic solvent at a temperature of 60-120°C to yield O-ethylisourea sulfate.[2][3]

  • Step 1b: Cyclocondensation. The prepared O-ethylisourea salt is then reacted with diethyl malonate in the presence of a base, such as sodium ethoxide or sodium methoxide, in an alcohol solvent (e.g., ethanol or methanol).[1][3] The reaction is typically carried out at a temperature ranging from 0°C to room temperature.[3] After the reaction is complete, the resulting salt of 2-ethoxy-4,6-dihydroxypyrimidine is neutralized with an acid to precipitate the product.

Step 2: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine

The dihydroxy-pyrimidine intermediate is chlorinated using a suitable chlorinating agent.

  • Protocol: To a slurry of 2-ethoxy-4,6-dihydroxypyrimidine in an aprotic solvent, a chlorinating agent such as phosphorus oxychloride (POCl₃) is added.[1] The reaction mixture is heated, often in the presence of a base like triethylamine, to facilitate the conversion.[2] The reaction progress can be monitored by techniques like liquid chromatography. Upon completion, the excess chlorinating agent is removed, and the product is isolated.

Step 3: Synthesis of 2-Ethoxy-4,6-difluoropyrimidine

A halogen exchange reaction is performed to replace the chloro groups with fluoro groups.

  • Protocol: 2-Ethoxy-4,6-dichloropyrimidine is reacted with a fluorinating agent, such as potassium fluoride (KF), in a suitable solvent.[2] The reaction is typically heated to between 80-120°C for several hours.[2] After the reaction, the product is isolated and purified, for instance, by reduced pressure distillation, to yield 2-ethoxy-4,6-difluoropyrimidine.[2]

Step 4: Synthesis of this compound

The final step is a nucleophilic aromatic substitution (SNAr) reaction where one of the fluorine atoms is displaced by hydrazine.[1]

  • Protocol: A mixture of 2-ethoxy-4,6-difluoropyrimidine (0.59 mol) in acetonitrile (275 mL) and water (107 g) is cooled to 5-10°C.[2] Triethylamine (0.67 mol) is added, followed by the slow addition of hydrazine hydrate (0.68 mol) while maintaining the temperature.[2] The mixture is stirred for an additional 15 minutes with cooling and then allowed to warm to room temperature over a total of 1 hour.[2] The resulting solid product is collected by vacuum filtration, washed with water and then ethanol, and dried.[2]

III. Quantitative Data Summary

StepStarting MaterialKey ReagentsProductReported YieldPurityReference
1Urea, Diethyl Sulfate, Diethyl MalonateBase (e.g., Sodium Ethoxide)2-Ethoxy-4,6-dihydroxypyrimidineGoodHigh[4]
22-Ethoxy-4,6-dihydroxypyrimidinePhosphorus Oxychloride (POCl₃), Triethylamine2-Ethoxy-4,6-dichloropyrimidine--[2]
32-Ethoxy-4,6-dichloropyrimidinePotassium Fluoride (KF)2-Ethoxy-4,6-difluoropyrimidine82.7%99.1%[2]
42-Ethoxy-4,6-difluoropyrimidineHydrazine Hydrate, TriethylamineThis compound80%-[2]

IV. Derivatives of this compound

The hydrazinyl group in this compound is a reactive handle that can be used to synthesize a variety of derivatives. For example, the hydrazine moiety can undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. These reactions are typically carried out by stirring the pyrimidine and the carbonyl compound in a suitable solvent, such as ethanol, at room temperature or with gentle heating.

Further derivatization can be achieved through acylation of the hydrazinyl group.

While specific examples of derivatives starting from this compound are not extensively reported in the searched literature, the reactivity of the hydrazinyl group is a well-established principle in organic synthesis, allowing for the generation of diverse compound libraries for applications in drug discovery and materials science.

V. Safety and Handling

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

  • Hydrazine hydrate is toxic and corrosive; handle with extreme care.

  • Phosphorus oxychloride is corrosive and reacts violently with water.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Note: NMR Characterization of a 2-Ethoxy-Pyrazolo[1,5-a]pyrimidine Derivative

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine is a highly versatile heterocyclic building block used in the synthesis of complex molecules for pharmaceutical and materials science research. Its electron-deficient pyrimidine ring and nucleophilic hydrazinyl group make it an ideal precursor for constructing fused heterocyclic systems.[1] A prominent application is its reaction with β-dicarbonyl compounds to yield pyrazolo[1,5-a]pyrimidines. This scaffold is of significant interest in drug discovery, forming the core of molecules investigated as anti-tumor and anti-inflammatory agents.[2]

The reaction involves a condensation-cyclization sequence where the hydrazinyl moiety attacks the dicarbonyl compound, ultimately displacing the fluorine atom via a nucleophilic aromatic substitution (SNAᵣ) mechanism to form the fused pyrazole ring. Given the potential for isomerism and side reactions, unambiguous structural confirmation of the final product is critical. This note provides a detailed protocol for the synthesis of a representative product, 2-ethoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine, and its comprehensive characterization using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy.

Reaction Scheme

The overall synthetic transformation is depicted below. The hydrazinyl group of the starting pyrimidine reacts with the two carbonyl groups of acetylacetone, leading to a cyclization that forms the pyrazole ring and displaces the fluoride leaving group.

Caption: Synthesis of 2-ethoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine.

Experimental Protocols

This section outlines the procedures for the synthesis of the title compound and its subsequent analysis by NMR.

1. Synthesis Protocol: 2-Ethoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine

  • Reagents & Equipment :

    • This compound (1.0 eq)

    • Acetylacetone (1.1 eq)

    • Absolute Ethanol (EtOH)

    • Glacial Acetic Acid (AcOH), catalytic amount (e.g., 0.1 eq)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure :

    • To a solution of this compound (1.0 eq) in absolute ethanol, add acetylacetone (1.1 eq).

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Fit the flask with a condenser and heat the mixture to reflux (approx. 80°C) with stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

2. NMR Sample Preparation Protocol

  • Equipment & Materials :

    • Purified product

    • High-quality 5 mm NMR tubes

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

    • Internal standard (e.g., Tetramethylsilane, TMS, often pre-dissolved in deuterated solvents)

    • Pipettes, vortex mixer

  • Procedure :

    • Weigh approximately 5-10 mg of the purified product directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃).

    • Cap the NMR tube securely and vortex gently for 30 seconds or until the sample is fully dissolved.

    • Visually inspect the solution to ensure it is clear and free of particulate matter.

    • The sample is now ready for NMR data acquisition.

3. NMR Data Acquisition Protocol

  • Instrumentation : 500 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • Experiments :

    • ¹H NMR : Standard proton experiment. Key for observing proton environments, multiplicities, and integrations.

    • ¹³C{¹H} NMR : Proton-decoupled carbon experiment. Provides chemical shifts for all unique carbon atoms.

    • ¹⁹F NMR : Proton-decoupled fluorine experiment. Crucial for confirming the displacement of the fluorine atom from the starting material.

    • 2D COSY (Correlation Spectroscopy) : Identifies proton-proton (J) couplings within the same spin system (e.g., the ethoxy group).

    • 2D HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation) : Correlates protons and carbons over 2-3 bonds, essential for assigning quaternary carbons and piecing together the molecular skeleton.

Results and Discussion

The combination of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of the structure of 2-ethoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine.

arrow arrow start Synthesis & Purification nmr_prep NMR Sample Preparation (5-10 mg in 0.6 mL CDCl3) start->nmr_prep one_d 1D NMR Acquisition (¹H, ¹³C, ¹⁹F) nmr_prep->one_d two_d 2D NMR Acquisition (COSY, HSQC, HMBC) one_d->two_d data_proc Data Processing & Analysis two_d->data_proc structure Structure Verification ¹H: Confirm protons ¹³C: Confirm carbons ¹⁹F: Confirm F loss 2D: Confirm connectivity data_proc->structure final Final Structure Confirmed structure->final

Caption: Experimental workflow from synthesis to structure confirmation.

Data Presentation

The following table summarizes the expected ¹H and ¹³C NMR data for the product, 2-ethoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine, in CDCl₃. These assignments are based on established chemical shift principles for this heterocyclic system.[3][4]

Atom Number(s)TypeChemical Shift (δ) [ppm]MultiplicityJ (Hz)Assignment
H-3¹H~ 6.25s-Pyrazole Ring H
H-6¹H~ 6.40s-Pyrimidine Ring H
H-ethoxy (CH₂)¹H~ 4.50q7.1O-CH₂ -CH₃
H-ethoxy (CH₃)¹H~ 1.45t7.1O-CH₂-CH₃
H-5-Me¹H~ 2.60s-5-CH₃
H-7-Me¹H~ 2.80s-7-CH₃
C-2¹³C~ 164.0s-C -OEt
C-3¹³C~ 92.5d-Pyrazole Ring C H
C-3a¹³C~ 152.0s-Bridgehead C
C-5¹³C~ 158.0s-C -Me
C-6¹³C~ 108.0d-Pyrimidine Ring C H
C-7¹³C~ 149.0s-C -Me
C-ethoxy (CH₂)¹³C~ 62.0t-O-CH₂ -CH₃
C-ethoxy (CH₃)¹³C~ 14.5q-O-CH₂-CH₃
C-5-Me¹³C~ 25.0q-5-CH₃
C-7-Me¹³C~ 17.0q-7-CH₃

Note: s = singlet, d = doublet, t = triplet, q = quartet. Chemical shifts are representative and may vary slightly based on solvent and concentration.

Spectral Interpretation

  • ¹H NMR : The successful formation of the product is confirmed by the disappearance of the broad N-H signals from the hydrazinyl starting material. Key diagnostic signals in the product spectrum include two sharp singlets for the non-equivalent methyl groups at C5 and C7, two singlets for the protons on the heterocyclic core (H-3 and H-6), and the characteristic quartet and triplet for the ethoxy group.

  • ¹³C NMR : The proton-decoupled ¹³C NMR spectrum should display all 10 unique carbon signals. The assignments are confirmed using HSQC to link carbons to their attached protons (e.g., C-3 to H-3, C-6 to H-6) and HMBC to establish long-range correlations. For instance, an HMBC correlation from the H-5-Me protons to the C-5 and C-6 carbons would confirm their position.

  • ¹⁹F NMR : The ¹⁹F NMR spectrum is expected to be blank, showing only baseline noise. This is a critical negative result that provides conclusive evidence for the displacement of the fluorine atom during the cyclization, confirming the formation of the pyrazolo[1,5-a]pyrimidine core.

  • 2D NMR : COSY data will show a clear correlation between the ethoxy CH₂ and CH₃ protons. HSQC and HMBC spectra are vital for assembling the full structure. For example, the proton at H-6 will show an HSQC correlation to C-6 and HMBC correlations to the quaternary carbons C-5 and C-7, locking in the structure of the pyrimidine portion of the ring system.

This application note details a robust and reliable workflow for the synthesis and structural elucidation of pyrazolo[1,5-a]pyrimidine derivatives starting from this compound. The comprehensive use of 1D and 2D NMR techniques, including ¹⁹F NMR, provides an unambiguous characterization of the reaction product. This methodology is broadly applicable to related heterocyclic syntheses and is essential for ensuring structural integrity in drug discovery and development pipelines.

References

Application Note: Mass Spectrometry Analysis of Novel Pyrimidine Derivatives Synthesized from 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring an ethoxy group, a reactive fluorine atom, and a nucleophilic hydrazinyl moiety, allows for the synthesis of a diverse array of novel compounds.[1] The pyrimidine core is a common scaffold in numerous biologically active molecules, and the introduction of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.[1] This application note provides a detailed protocol for the synthesis of novel derivatives from this compound and their subsequent analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are crucial for the structural elucidation and purity assessment of these new chemical entities.

Synthesis of Novel Derivatives

The nucleophilic hydrazinyl group of this compound serves as a prime site for derivatization. A common and effective method for creating novel compounds is through the formation of hydrazones by reacting the starting material with various aldehydes and ketones.[2][3] This straightforward reaction allows for the introduction of a wide range of substituents, enabling the exploration of diverse chemical space.

A representative synthetic scheme involves the condensation reaction of this compound with a substituted benzaldehyde. This reaction is typically carried out in a suitable solvent such as ethanol, often with catalytic amounts of acid, to yield the corresponding hydrazone derivative.

Mass Spectrometry Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the characterization of novel synthetic compounds.[4][5][6] It provides information on the molecular weight and structural features of the analytes, which is essential for confirming the identity of the synthesized products.

Expected Fragmentation Patterns

The fragmentation of pyrimidine-based compounds in the mass spectrometer can provide valuable structural information.[7][8][9] For the novel hydrazone derivatives, characteristic fragmentation patterns are expected. The molecular ion peak (M+H)+ is typically observed, and subsequent fragmentation may involve cleavage of the hydrazone bond, loss of the ethoxy group, and fragmentation of the pyrimidine ring. Understanding these patterns is key to confirming the structure of the newly synthesized molecules.

Experimental Protocols

Synthesis of a Novel Hydrazone Derivative (Exemplary Protocol)
  • Dissolution: Dissolve 1 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition of Aldehyde: Add 1.1 mmol of a selected substituted benzaldehyde to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The precipitated product is collected by filtration.

  • Purification: Wash the solid product with cold ethanol and dry it under a vacuum. Recrystallize from a suitable solvent if necessary to obtain the pure hydrazone derivative.

LC-MS/MS Analysis Protocol
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol. Dilute this stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.

    • Acquisition Mode: Full scan MS and data-dependent MS/MS.

    • Scan Range: m/z 100-800.

    • Collision Energy: Ramped from 10 to 40 eV for MS/MS.

Data Presentation

The following table summarizes the expected quantitative data for a selection of hypothetically synthesized novel compounds derived from this compound.

Compound IDMolecular FormulaCalculated Monoisotopic Mass (Da)Observed (M+H)+ (m/z)Retention Time (min)
NC-001 C13H13FN4O260.1077261.11505.2
NC-002 C14H15FN4O2290.1180291.12535.8
NC-003 C13H12ClFN4O294.0687295.07606.1
NC-004 C14H15FN4O274.1234275.13075.5

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start 2-Ethoxy-4-fluoro- 6-hydrazinylpyrimidine reaction Condensation Reaction start->reaction reagent Substituted Aldehyde/Ketone reagent->reaction product Novel Hydrazone Derivative reaction->product lcms LC-MS/MS Analysis product->lcms data Data Acquisition (MS and MS/MS) lcms->data interpretation Structural Elucidation data->interpretation final Final Report interpretation->final Characterized Compound

Caption: Experimental workflow from synthesis to analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene Gene Expression (Proliferation, Survival) transcription->gene compound Novel Pyrimidine Derivative compound->receptor Inhibition

Caption: Hypothetical signaling pathway inhibition.

References

Application Notes and Protocols: Use of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine as a Ticagrelor Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine as a key starting material for the synthesis of Ticagrelor, a potent P2Y12 receptor antagonist used for the prevention of thrombotic events. Due to the novelty of this specific intermediate in the context of Ticagrelor synthesis, this document presents a proposed synthetic route based on established chemical principles and analogous reactions. Additionally, detailed protocols for the synthesis and the mechanism of action of Ticagrelor are provided.

Introduction to Ticagrelor and the Role of Pyrimidine Intermediates

Ticagrelor is a direct-acting and reversible P2Y12 receptor antagonist that inhibits adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[1][2][3] Its chemical structure features a triazolo[4,5-d]pyrimidine core. The synthesis of this core is a critical aspect of the overall manufacturing process of Ticagrelor. Various pyrimidine derivatives have been utilized as key intermediates in the synthesis of Ticagrelor and its analogues. The use of this compound represents a potential alternative synthetic route.

Proposed Synthetic Pathway from this compound

The following is a proposed synthetic pathway for Ticagrelor, commencing with this compound. This route is based on the known reactivity of hydrazinylpyrimidines to form the triazole ring system, a key structural feature of Ticagrelor.

G A This compound B Triazolo[4,5-d]pyrimidine Intermediate A->B Cyclization (e.g., with Formic Acid) C Protected Ticagrelor Intermediate B->C Nucleophilic Substitution with Chiral Amine D Ticagrelor C->D Deprotection

Caption: Proposed synthesis of Ticagrelor.

Experimental Protocols

This protocol is adapted from established procedures for the synthesis of hydrazinylpyrimidines.

Reaction Scheme:

2-Ethoxy-4,6-difluoropyrimidine + Hydrazine hydrate → this compound

Materials:

  • 2-Ethoxy-4,6-difluoropyrimidine

  • Hydrazine hydrate

  • Triethylamine

  • Acetonitrile

  • Water

  • Ethanol

Procedure:

  • In a reaction vessel, prepare a mixture of 2-ethoxy-4,6-difluoropyrimidine (1.0 eq), acetonitrile, and water.

  • Cool the mixture to 5-10 °C.

  • Slowly add triethylamine (1.1 eq) to the cooled mixture with stirring.

  • Subsequently, add hydrazine hydrate (1.1 eq) dropwise while maintaining the temperature between 5-10 °C.

  • After the addition is complete, continue stirring at the same temperature for 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The resulting solid product is collected by vacuum filtration.

  • Wash the solid with two portions of water, followed by a wash with cold ethanol.

  • Dry the product under vacuum to yield this compound.

Table 1: Quantitative Data for the Synthesis of Intermediate 1

ParameterValue
Purity of Starting Material94%
Molar Ratio (Substrate:Hydrazine)1 : 1.15
Reaction Temperature5-10 °C
Reaction Time1.5 hours
Yield~80%
Melting Point141-143 °C

This section outlines a plausible, multi-step synthesis of Ticagrelor from this compound.

Step 1: Cyclization to form the Triazolo[4,5-d]pyrimidine Core (Intermediate 2)

The hydrazinyl group is cyclized to form the triazole ring.

Reaction Scheme:

This compound + Formic Acid → 7-Ethoxy-5-fluoro-[1][2][4]triazolo[4,3-c]pyrimidine

Procedure:

  • Suspend this compound (1.0 eq) in an excess of formic acid.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the triazolopyrimidine intermediate.

Step 2: Nucleophilic Substitution with the Chiral Side Chain (Intermediate 3)

The fluoro group on the pyrimidine ring is displaced by the chiral amine side chain of Ticagrelor.

Reaction Scheme:

Intermediate 2 + (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine → Protected Ticagrelor Intermediate

Procedure:

  • Dissolve the triazolopyrimidine intermediate (1.0 eq) and (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (1.1 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the protected Ticagrelor intermediate.

Step 3: Introduction of the Hydroxyethoxy Side Chain and Deprotection (Ticagrelor)

This final step involves the introduction of the (1S,2S,3R,5S)-3-amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol side chain and subsequent deprotection steps, which are well-documented in Ticagrelor synthesis literature. This typically involves reaction with the appropriate protected amino-cyclopentanol derivative, followed by acidic deprotection of any protecting groups (e.g., acetonides).

Table 2: Summary of Proposed Ticagrelor Synthesis Steps and Conditions

StepKey TransformationReagents and ConditionsExpected Yield (Analogous Reactions)
1Triazole Ring FormationFormic acid, reflux70-85%
2Chiral Amine Coupling(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, DIPEA, MeCN/DMF, 80-100°C60-75%
3Side Chain Attachment & DeprotectionProtected amino-cyclopentanol derivative, followed by acidic workup50-70%

Mechanism of Action of Ticagrelor: Signaling Pathway

Ticagrelor exerts its antiplatelet effect primarily through reversible antagonism of the P2Y12 receptor on platelets.[1][4] This prevents ADP from binding and initiating the downstream signaling cascade that leads to platelet activation and aggregation. Additionally, Ticagrelor inhibits the equilibrative nucleoside transporter 1 (ENT1), which increases the local concentration of adenosine, further contributing to platelet inhibition via A2A receptor activation.[4][5][6][7][8][9]

G cluster_platelet Platelet P2Y12 P2Y12 Receptor AC Adenylyl Cyclase P2Y12->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates VASP_P VASP-P PKA->VASP_P phosphorylates Platelet_Activation Platelet Activation & Aggregation VASP_P->Platelet_Activation inhibits ADP ADP ADP->P2Y12 activates Ticagrelor Ticagrelor Ticagrelor->P2Y12 reversibly blocks

Caption: Ticagrelor's mechanism of action.

Experimental Workflow

The overall workflow for the synthesis and purification of Ticagrelor via the proposed route is outlined below.

G Start Start: this compound Step1 Step 1: Cyclization (Formic Acid) Start->Step1 Purification1 Purification 1: Precipitation & Filtration Step1->Purification1 Step2 Step 2: Nucleophilic Substitution (Chiral Amine Coupling) Purification1->Step2 Purification2 Purification 2: Column Chromatography Step2->Purification2 Step3 Step 3: Side Chain Attachment & Deprotection Purification2->Step3 Purification3 Purification 3: Crystallization Step3->Purification3 End End: Ticagrelor Purification3->End

Caption: Experimental workflow for Ticagrelor.

Conclusion

The use of this compound as an intermediate for the synthesis of Ticagrelor presents a plausible, alternative synthetic strategy. The proposed route leverages established chemical transformations for the construction of the core triazolopyrimidine structure of Ticagrelor. Further research and optimization of the proposed reaction steps are necessary to validate this pathway for potential use in drug development and manufacturing. The detailed protocols and workflows provided herein serve as a foundational guide for researchers exploring this novel synthetic approach.

References

Application Notes and Protocols: Cyclocondensation Reactions of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of pyrazolo[1,5-a]pyrimidines derived from the cyclocondensation of 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine with 1,3-dicarbonyl compounds. The resulting fused heterocyclic systems are of significant interest in medicinal chemistry, particularly as scaffolds for the development of protein kinase inhibitors.

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of bicyclic heteroaromatic compounds that have garnered substantial attention in drug discovery due to their diverse pharmacological activities.[1][2][3] These activities include roles as anticancer, anti-inflammatory, antiviral, and kinase-inhibiting agents. The versatile synthetic accessibility of the pyrazolo[1,5-a]pyrimidine core allows for extensive structural modifications, making it a privileged scaffold in medicinal chemistry.[2][3]

One of the most common and efficient methods for the synthesis of the pyrazolo[1,5-a]pyrimidine ring system is the cyclocondensation reaction between a substituted hydrazinylpyrimidine and a 1,3-dicarbonyl compound or its synthetic equivalent.[2][3] The starting material, this compound, is a valuable precursor in this context, offering multiple points for diversification. The ethoxy group and the fluorine atom can modulate the electronic properties and metabolic stability of the final compounds, while the hydrazinyl group serves as the key nucleophile for the cyclization reaction.

General Reaction Scheme

The cyclocondensation reaction proceeds through the initial reaction of the more nucleophilic nitrogen of the hydrazinyl group with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation to form the pyrazole ring, resulting in the fused pyrazolo[1,5-a]pyrimidine scaffold.

General Reaction Scheme reagent1 This compound plus + reagent1->plus reagent2 1,3-Dicarbonyl Compound product 2-Ethoxy-5-fluoro-pyrazolo[1,5-a]pyrimidine derivative reagent2->product Cyclocondensation plus->reagent2

Caption: General reaction scheme for the synthesis of pyrazolo[1,5-a]pyrimidines.

Applications in Drug Discovery: Kinase Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[1][4] The pyrazolo[1,5-a]pyrimidine scaffold can act as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase and preventing the phosphorylation of substrate proteins.

Derivatives of this scaffold have shown inhibitory activity against a range of kinases, including:

  • Cyclin-dependent kinases (CDKs)

  • Epidermal growth factor receptor (EGFR)

  • B-Raf and MEK kinases

  • Pim-1 kinase

The development of potent and selective kinase inhibitors is a major focus in modern drug discovery, and the pyrazolo[1,5-a]pyrimidine core represents a promising starting point for the design of new therapeutic agents.

Kinase Inhibition Signaling Pathway cluster_kinase Kinase ATP ATP Substrate Substrate Protein ATP->Substrate Kinase Activity PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphorylatedSubstrate->CellularResponse Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->ATP Binds to ATP pocket Block->Substrate

Caption: Mechanism of action of pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Experimental Protocols

The following are representative protocols for the cyclocondensation of this compound with common 1,3-dicarbonyl compounds. These protocols are based on established procedures for analogous reactions.

Protocol 1: Synthesis of 2-Ethoxy-5-fluoro-5,7-dimethylpyrazolo[1,5-a]pyrimidine

This protocol describes the reaction with acetylacetone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add acetylacetone (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield the pure product.

Protocol 2: Synthesis of 2-Ethoxy-5-fluoro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine

This protocol outlines the reaction with ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ethanol

  • Sodium ethoxide (catalyst)

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add this compound (1.0 eq) and stir for 15 minutes at room temperature.

  • Add ethyl acetoacetate (1.0 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with 1 M hydrochloric acid until pH ~7.

  • Extract the product with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of pyrazolo[1,5-a]pyrimidines based on analogous reactions reported in the literature.

Starting Material1,3-Dicarbonyl CompoundProductYield (%)Melting Point (°C)
5-Amino-3-methylpyrazoleDiethyl malonate2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol89>300
7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrileAcetylacetone5,7-Dimethyl-2-(5-methyl-3-cyano-pyrazolo[1,5-a]pyrimidin-7-ylamino)-pyrazolo[1,5-a]pyrimidine-3-carbonitrile75240-242
3-Amino-5-(trifluoromethyl)pyrazole4,4,4-Trifluoro-1-phenyl-1,3-butanedione5-Phenyl-2,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine85145-147

Experimental Workflow

The general workflow for the synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives is depicted below.

Experimental Workflow Start Start: Reagents Reaction Cyclocondensation Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Pure Product Characterization->FinalProduct

Caption: A typical workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Conclusion

The cyclocondensation of this compound with 1,3-dicarbonyl compounds provides an efficient route to a diverse range of pyrazolo[1,5-a]pyrimidine derivatives. These compounds serve as a valuable scaffold for the development of novel therapeutic agents, particularly protein kinase inhibitors. The provided protocols offer a foundation for the synthesis and further exploration of this important class of heterocyclic compounds. Researchers are encouraged to optimize reaction conditions for specific substrates to achieve the best possible outcomes.

References

Application Notes and Protocols for the Preparation of Bioactive Heterocycles from 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine is a versatile trifunctional heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The presence of an ethoxy group, a fluorine atom, and a reactive hydrazinyl moiety on the pyrimidine ring allows for the strategic synthesis of a diverse range of fused heterocyclic compounds. The fluorine atom can enhance metabolic stability and binding affinity of the final compounds to biological targets, while the hydrazinyl group serves as a key nucleophile for the construction of various heterocyclic systems.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of bioactive heterocycles, with a focus on the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds known for their anticancer and kinase inhibitory activities.

Synthesis of the Starting Material: this compound

The synthesis of this compound is a multi-step process that begins with the construction of the pyrimidine core, followed by halogenation and finally the introduction of the hydrazinyl group.

Synthetic Pathway Overview

The overall synthetic pathway involves three main steps starting from 2-ethoxy-4,6-dihydroxypyrimidine:

  • Chlorination: Conversion of the dihydroxypyrimidine to the corresponding dichloropyrimidine.

  • Fluorination: Halogen exchange reaction to replace the chlorine atoms with fluorine.

  • Hydrazinolysis: Nucleophilic aromatic substitution to introduce the hydrazinyl group.

Synthesis_Pathway A 2-Ethoxy-4,6-dihydroxypyrimidine B 2-Ethoxy-4,6-dichloropyrimidine A->B POCl3 C 2-Ethoxy-4,6-difluoropyrimidine B->C KF D This compound C->D Hydrazine Hydrate

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine

This protocol is based on the established chlorination of dihydroxypyrimidines.[1]

  • Materials:

    • 2-Ethoxy-4,6-dihydroxypyrimidine

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a stirring bar, add 2-ethoxy-4,6-dihydroxypyrimidine.

    • Slowly add phosphorus oxychloride (a molar excess is typically used).

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-ethoxy-4,6-dichloropyrimidine.

    • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Ethoxy-4,6-difluoropyrimidine

This protocol describes the halogen exchange (Halex) reaction.[1]

  • Materials:

    • 2-Ethoxy-4,6-dichloropyrimidine

    • Potassium fluoride (KF)

    • Polar aprotic solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Procedure:

    • To a solution of 2-ethoxy-4,6-dichloropyrimidine in a polar aprotic solvent, add potassium fluoride (a molar excess is recommended).

    • Heat the reaction mixture at a temperature ranging from 80°C to 120°C for several hours.[1]

    • Monitor the reaction by TLC or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer, filter, and concentrate to yield the crude 2-ethoxy-4,6-difluoropyrimidine.

    • Purify by distillation or column chromatography.

Protocol 3: Synthesis of this compound

This protocol details the final step of introducing the hydrazinyl group.

  • Materials:

    • 2-Ethoxy-4,6-difluoropyrimidine (94% purity)

    • Acetonitrile

    • Water

    • Triethylamine

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • Prepare a mixture of 100 g (0.59 mol) of 2-ethoxy-4,6-difluoropyrimidine, 275 mL of acetonitrile, and 107 g of water.

    • Cool the mixture to 10°C.

    • Slowly add 68 g (0.67 mol) of triethylamine with stirring and cooling (maintaining the temperature between 5°C and 10°C).

    • Subsequently, slowly add 34 g (0.68 mol) of hydrazine hydrate while maintaining the temperature between 5°C and 10°C.

    • After the addition is complete, stir the mixture for an additional 15 minutes with cooling.

    • Allow the mixture to warm to room temperature over a total of 1 hour.

    • Collect the solid that forms by vacuum filtration.

    • Wash the solid twice with 100 mL portions of water and then with 50 mL of ethanol.

    • The resulting white solid is the desired this compound.

Parameter Value
Starting Material2-Ethoxy-4,6-difluoropyrimidine
Yield80%
Melting Point141-143°C

Application in the Synthesis of Bioactive Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles that are isosteres of purines and have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent inhibition of various protein kinases involved in cancer progression.[2][3] The general and efficient synthesis of these compounds involves the condensation of a hydrazinylpyrimidine with a β-dicarbonyl compound.[2]

General Reaction Scheme

The reaction of this compound with a β-dicarbonyl compound, such as pentane-2,4-dione (acetylacetone), is expected to proceed via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the final pyrazolo[1,5-a]pyrimidine.

Pyrazolo_Synthesis A This compound C Intermediate Hydrazone A->C B β-Dicarbonyl Compound (e.g., Pentane-2,4-dione) B->C D 5-Ethoxy-7-fluoro-2-methylpyrazolo[1,5-a]pyrimidine C->D Intramolecular Cyclization & Dehydration

Caption: General scheme for pyrazolo[1,5-a]pyrimidine synthesis.

Protocol 4: Synthesis of 5-Ethoxy-7-fluoro-2,x-disubstituted-pyrazolo[1,5-a]pyrimidines (General Procedure)

This protocol is a representative procedure based on the well-established synthesis of pyrazolo[1,5-a]pyrimidines from hydrazinyl precursors.[2]

  • Materials:

    • This compound

    • β-Dicarbonyl compound (e.g., pentane-2,4-dione, ethyl acetoacetate)

    • Solvent (e.g., ethanol, acetic acid)

    • Optional: Acid or base catalyst

  • Procedure:

    • Dissolve this compound in a suitable solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add an equimolar amount or a slight excess of the β-dicarbonyl compound to the solution.

    • If required, add a catalytic amount of an acid (e.g., a few drops of acetic acid or hydrochloric acid) or a base.

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration, wash with a cold solvent, and dry.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

    • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and elemental analysis.

Bioactivity of Pyrazolo[1,5-a]pyrimidines

Numerous studies have demonstrated the potent biological activities of pyrazolo[1,5-a]pyrimidine derivatives, particularly as inhibitors of protein kinases implicated in cancer. The specific substituents on the pyrazolo[1,5-a]pyrimidine core play a crucial role in determining the potency and selectivity of these compounds.

Kinase Inhibitory Activity

Pyrazolo[1,5-a]pyrimidines have been identified as effective inhibitors of a range of kinases, including:

  • Cyclin-Dependent Kinases (CDKs)

  • Epidermal Growth Factor Receptor (EGFR)

  • B-Raf and MEK kinases

  • Pim-1 kinase[4]

The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the activity of the kinase by 50%. Lower IC₅₀ values indicate higher potency.

Anticancer Activity

The kinase inhibitory activity of pyrazolo[1,5-a]pyrimidines often translates into potent anticancer effects. These compounds have been shown to inhibit the proliferation of various cancer cell lines. The anticancer activity is also commonly expressed as IC₅₀ values, representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound Class Target Kinase Reported IC₅₀ (nM) Cancer Cell Line Reported IC₅₀ (µM)
Pyrazolo[1,5-a]pyrimidinesPim-1< 100Various< 1
Pyrazolo[3,4-d]pyrimidinesEGFR34 - 135NCI-60 panel0.018 - 9.98
Thiazolo[4,5-d]pyrimidines--A375, C32, DU145, MCF-7Varies

Note: The data in this table is representative of the bioactivity of the pyrazolopyrimidine scaffold and is not specific to compounds directly synthesized from this compound, as this specific data was not available in the searched literature.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), a common target for pyrazolo[1,5-a]pyrimidine-based inhibitors. Inhibition of the kinase domain of the RTK blocks downstream signaling cascades that promote cell proliferation and survival.

Signaling_Pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Ligand Growth Factor Ligand->RTK Binds Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->RTK Inhibits

Caption: Inhibition of an RTK signaling pathway by a pyrazolopyrimidine.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a variety of bioactive heterocyclic compounds. The protocols provided herein offer a guide for the preparation of this key intermediate and its subsequent conversion to pyrazolo[1,5-a]pyrimidines. The established potent anticancer and kinase inhibitory activities of the pyrazolo[1,5-a]pyrimidine scaffold make this synthetic route a promising avenue for the discovery of novel therapeutic agents. Further research to synthesize and evaluate the biological activities of specific 5-ethoxy-7-fluoro-pyrazolo[1,5-a]pyrimidine derivatives is highly encouraged.

References

Application Notes and Protocols for the Purity Assessment of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical methods used in the purity assessment of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine, a key intermediate in pharmaceutical synthesis. The following methods are described: High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, and Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) for identity confirmation and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a primary method for determining the purity of this compound and quantifying any related impurities.[1] The hydrazine functional group presents a challenge for direct HPLC analysis due to its high polarity and lack of a strong UV chromophore.[2][3][4] To enhance sensitivity and chromatographic retention, derivatization with a suitable agent such as 2-Hydroxy-1-Naphthalaldehyde can be employed, which introduces a chromophore detectable by UV-Vis spectroscopy.[4] Alternatively, a direct HPLC method with a suitable mixed-mode column can be utilized.[2]

Experimental Protocol: RP-HPLC with UV Detection

This protocol outlines a gradient RP-HPLC method suitable for the analysis of this compound.

a. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (0.1%).

  • Reference standard of this compound (known purity).

  • Sample of this compound for analysis.

b. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

c. Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Program See Table 1

Table 1: HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

d. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Sample and Standard start->weigh dissolve Dissolve in Acetonitrile/Water weigh->dissolve prep_complete Solutions Prepared dissolve->prep_complete inject Inject into HPLC prep_complete->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report end End report->end

Caption: Workflow for HPLC purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are essential for verifying the identity of the compound.

Experimental Protocol: ¹H and ¹³C NMR

a. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆).

  • Sample of this compound.

b. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

  • Cap the tube and gently agitate to ensure complete dissolution.

c. NMR Acquisition Parameters:

Table 2: ¹H NMR Acquisition Parameters

ParameterValue
Solvent DMSO-d₆
Temperature 298 K
Pulse Program zg30
Number of Scans 16
Relaxation Delay 2.0 s
Spectral Width 20 ppm

Table 3: ¹³C NMR Acquisition Parameters

ParameterValue
Solvent DMSO-d₆
Temperature 298 K
Pulse Program zgpg30
Number of Scans 1024
Relaxation Delay 2.0 s
Spectral Width 240 ppm

d. Data Analysis:

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

  • Assign the peaks in the ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

  • Compare the observed chemical shifts and coupling constants with expected values for the structure.

Logical Relationship for NMR Structural Confirmation

NMR_Logic cluster_nmr NMR Spectroscopy cluster_data Spectral Data compound This compound h1_nmr ¹H NMR compound->h1_nmr c13_nmr ¹³C NMR compound->c13_nmr chem_shift Chemical Shifts h1_nmr->chem_shift coupling Coupling Constants h1_nmr->coupling integration Integration h1_nmr->integration c13_nmr->chem_shift c13_nmr->coupling structure Verified Molecular Structure chem_shift->structure coupling->structure integration->structure

Caption: Logical flow for structural verification using NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of this compound and to gain further structural information from its fragmentation pattern.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

a. Instrumentation and Materials:

  • Mass spectrometer with an ESI source.

  • Syringe pump for direct infusion.

  • Methanol (HPLC grade).

  • Sample of this compound.

b. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in methanol.

c. Mass Spectrometry Parameters:

Table 4: ESI-MS Parameters

ParameterValue
Ionization Mode Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Mass Range 50-500 m/z

d. Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺) in the mass spectrum.

  • The expected m/z for the protonated molecule is approximately 173.08.

  • Analyze the fragmentation pattern to confirm the structure.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_ms MS Analysis cluster_data Data Interpretation start Start dissolve Dissolve in Methanol start->dissolve infuse Infuse into ESI Source dissolve->infuse ionize Ionization infuse->ionize analyze Mass Analysis ionize->analyze identify_peak Identify [M+H]⁺ Peak analyze->identify_peak analyze_fragments Analyze Fragmentation identify_peak->analyze_fragments confirm Confirm Molecular Weight analyze_fragments->confirm end End confirm->end

Caption: Workflow for molecular weight confirmation by ESI-MS.

Summary of Analytical Data

The following table summarizes the expected and typical results from the analytical methods described.

Table 5: Summary of Quantitative and Qualitative Data

Analytical MethodParameterExpected/Typical Value
HPLC Purity> 98% (by area normalization)
Retention TimeDependent on specific column and conditions
¹H NMR (DMSO-d₆) Chemical Shift (δ)Ethoxy (CH₃): ~1.3 ppm (triplet)
Ethoxy (CH₂): ~4.3 ppm (quartet)
Pyrimidine-H: ~6.0 ppm (singlet)
Hydrazine (NH₂): Broad singlet
¹³C NMR (DMSO-d₆) Chemical Shift (δ)Ethoxy (CH₃): ~14 ppm
Ethoxy (CH₂): ~62 ppm
Pyrimidine carbons: ~90-170 ppm
ESI-MS Molecular Ion ([M+H]⁺)m/z ≈ 173.08

References

The Versatile Building Block: 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine is a substituted pyrimidine that serves as a highly versatile intermediate in the synthesis of complex heterocyclic compounds for pharmaceutical research. Its unique combination of functional groups—an activating ethoxy group, a metabolically stable fluorine atom, and a reactive hydrazinyl moiety—makes it a valuable scaffold for the development of novel drug candidates. While this compound is primarily utilized as a foundational chemical entity, its pyrimidine core is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets, suggesting its derivatives may exhibit diverse pharmacological activities, including but not limited to anticancer, antiviral, and anti-inflammatory properties.[1]

The strategic placement of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds to their biological targets.[1] The hydrazinyl group is a potent nucleophile, readily participating in reactions to form various five- and six-membered heterocyclic rings, which are common motifs in many bioactive molecules.[1] This application note outlines the synthesis of this compound and describes its potential for further chemical modifications in drug discovery programs.

Synthesis and Chemical Profile

The synthesis of this compound is a multi-step process that begins with the construction of the pyrimidine ring, followed by halogenation and a final nucleophilic substitution.

PropertyValue
Molecular Formula C₆H₉FN₄O
Molecular Weight 172.16 g/mol
CAS Number 166524-66-9
Appearance White solid
Melting Point 141-143 °C
Solubility Soluble in ethanol

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxy-4,6-difluoropyrimidine (Intermediate)

This protocol describes the synthesis of the key intermediate, 2-Ethoxy-4,6-difluoropyrimidine, starting from 2-ethoxy-4,6-dihydroxypyrimidine.

Materials:

  • 2-Ethoxy-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Fluorinating agent (e.g., KF)

  • Organic solvent (e.g., acetonitrile)

Procedure:

  • Chlorination: Convert the hydroxyl groups of 2-ethoxy-4,6-dihydroxypyrimidine to chloro groups by reacting with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction yields the intermediate 2-ethoxy-4,6-dichloropyrimidine.[1]

  • Fluorination: The resulting 2-ethoxy-4,6-dichloropyrimidine undergoes a halogen exchange (Halex) reaction. This is typically performed by heating with a fluorinating agent like potassium fluoride (KF) in a suitable solvent. A common condition is heating at 80°C for 12 hours.[1]

  • Purification: The product, 2-ethoxy-4,6-difluoropyrimidine, is then purified using standard techniques such as distillation or chromatography.

Protocol 2: Synthesis of this compound

This protocol details the final step in the synthesis, the nucleophilic aromatic substitution of 2-ethoxy-4,6-difluoropyrimidine with hydrazine.

Materials:

  • 2-Ethoxy-4,6-difluoropyrimidine (94% purity)

  • Acetonitrile

  • Water

  • Triethylamine

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Prepare a mixture of 100 g (0.59 mol) of 2-ethoxy-4,6-difluoropyrimidine, 275 mL of acetonitrile, and 107 g of water.

  • Cool the mixture to 10°C.

  • Slowly add 68 g (0.67 mol) of triethylamine with stirring and cooling (maintaining the temperature at 5° to 10°C).

  • Subsequently, slowly add 34 g (0.68 mol) of hydrazine hydrate while maintaining the temperature between 5° and 10°C.

  • After the addition of hydrazine is complete, stir the mixture for an additional 15 minutes with cooling.

  • Allow the mixture to warm to room temperature over a total of 1 hour.

  • Collect the solid product that forms by vacuum filtration.

  • Wash the solid product twice with 100 mL portions of water and then with 50 mL of ethanol.

  • The resulting product is this compound, obtained as a white solid.

Synthetic Workflow and Potential Derivatizations

The following diagrams illustrate the synthetic pathway for this compound and the potential for subsequent chemical modifications to generate a library of diverse compounds for pharmaceutical screening.

G cluster_synthesis Synthesis of this compound start 2-Ethoxy-4,6-dihydroxypyrimidine intermediate1 2-Ethoxy-4,6-dichloropyrimidine start->intermediate1 Chlorination (POCl₃) intermediate2 2-Ethoxy-4,6-difluoropyrimidine intermediate1->intermediate2 Fluorination (Halex Reaction) product This compound intermediate2->product Nucleophilic Substitution (Hydrazine)

Caption: Synthetic pathway for this compound.

G cluster_derivatization Potential Derivatization Pathways start This compound path1 Reaction with Aldehydes/Ketones start->path1 path2 Reaction with Carboxylic Acids/Acyl Chlorides start->path2 path3 Cyclization Reactions start->path3 product1 Hydrazone Derivatives path1->product1 product2 Hydrazide Derivatives path2->product2 product3 Fused Heterocyclic Systems (e.g., Triazolopyrimidines) path3->product3

Caption: Potential derivatization of the hydrazinyl moiety.

Future Directions in Pharmaceutical Development

While specific pharmaceuticals derived directly from this compound are not yet prominent in publicly available literature, its structural features suggest significant potential. The hydrazinyl group can be readily converted into a variety of other functional groups or used as a linker to attach the pyrimidine scaffold to other pharmacophores. Future research could explore the synthesis of compound libraries based on this intermediate for screening against various biological targets, such as protein kinases, which are often targeted by pyrimidine-based inhibitors. The development of detailed structure-activity relationships for these derivatives will be crucial in identifying lead compounds for further preclinical and clinical development.

References

Troubleshooting & Optimization

Preventing di-substitution in reactions with "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine and its precursors. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals control reaction selectivity and prevent common side reactions, such as di-substitution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of di-substitution when synthesizing this compound?

A1: The primary cause is a subsequent nucleophilic aromatic substitution (SNAr) reaction. The synthesis typically involves reacting 2-ethoxy-4,6-difluoropyrimidine with hydrazine.[1] The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack.[1][2] After the first fluorine atom at the C6 position is substituted by hydrazine to form the desired product, the remaining fluorine at the C4 position can also be attacked by another hydrazine molecule. This "over-addition" results in the formation of the di-substituted impurity, 2-ethoxy-4,6-bis(hydrazinyl)pyrimidine.[1]

Q2: My reaction is producing a high percentage of the di-substituted product. What are the most critical parameters to check?

A2: If you are observing significant di-substitution, the three most critical experimental parameters to verify are:

  • Stoichiometry: Ensure you are not using a large excess of the nucleophile (e.g., hydrazine). A molar equivalent close to 1.0 is recommended, though slight excesses may be required to drive the reaction to completion.

  • Temperature: High temperatures increase reaction rates but often decrease selectivity. The second substitution reaction may be accelerated more than the first at elevated temperatures.

  • Rate of Addition: Adding the nucleophile too quickly creates localized areas of high concentration, which promotes di-substitution. A slow, controlled (dropwise) addition is essential.

Q3: How does reaction temperature influence the formation of the di-substituted byproduct?

A3: Temperature is a critical factor in controlling selectivity. Lowering the reaction temperature decreases the rate of both the first and second substitution reactions. However, it often has a more pronounced effect on the less favorable second substitution, thereby increasing the yield of the desired mono-substituted product.[1] While lower temperatures can significantly improve selectivity, they typically require longer reaction times to achieve full conversion of the starting material.[1]

Q4: Can the choice of solvent affect the outcome of the reaction?

A4: Yes, the solvent can influence reaction rates and selectivity. For the synthesis of this compound, polar aprotic solvents are common for SNAr reactions. Ethanol is a frequently used solvent for hydrazine substitution reactions.[1] While the solvent's primary role is to dissolve the reactants, its polarity can affect the stability of the reaction intermediates. It is recommended to use anhydrous solvents to prevent potential side reactions with water.

Troubleshooting Guide: Excessive Di-substitution

If your experiment is yielding an unacceptably high level of di-substituted product, follow this troubleshooting workflow.

G cluster_0 start High Di-substitution Observed check_stoich 1. Verify Nucleophile Stoichiometry start->check_stoich stoich_ok Is it > 1.1 eq? check_stoich->stoich_ok reduce_stoich Action: Reduce to 1.0-1.05 eq. and re-run experiment. stoich_ok->reduce_stoich Yes check_temp 2. Check Reaction Temperature stoich_ok->check_temp No end_node Problem Resolved reduce_stoich->end_node temp_ok Is it > 25°C? check_temp->temp_ok reduce_temp Action: Lower temperature (e.g., to 0°C or RT) and increase reaction time. temp_ok->reduce_temp Yes check_addition 3. Review Addition Method temp_ok->check_addition No reduce_temp->end_node addition_ok Was addition rapid? check_addition->addition_ok slow_addition Action: Use a syringe pump for slow, dropwise addition over a prolonged period. addition_ok->slow_addition Yes addition_ok->end_node No slow_addition->end_node

Caption: Troubleshooting workflow for excessive di-substitution.

Data Summary

The following table illustrates the expected impact of key reaction parameters on product distribution when reacting 2-ethoxy-4,6-difluoropyrimidine with a nucleophile. Note: These are representative data intended to demonstrate trends.

Parameter Condition Mono-substitution Yield (%) Di-substitution Yield (%) Comments
Temperature 80 °C~60%~35%High temperature favors faster rates but lower selectivity.[1]
25 °C (RT)~85%~10%A good balance between reaction time and selectivity.
0 °C>90%<5%Optimal selectivity but requires significantly longer reaction times.
Stoichiometry 1.5 eq. Nucleophile~65%~30%Large excess of nucleophile strongly favors di-substitution.
(at 25 °C)1.1 eq. Nucleophile~85%~10%A slight excess can help drive the reaction to completion.
1.0 eq. Nucleophile~80%<5%Ideal for minimizing di-substitution, but may result in incomplete conversion.
Addition Rate Bulk Addition~70%~25%High local concentrations lead to poor selectivity.
(at 25 °C)Slow Dropwise (2h)>90%<5%Maintains low nucleophile concentration, maximizing mono-substitution.

Reaction Pathway

The formation of the di-substituted product occurs in a stepwise manner. Controlling conditions to favor the first reaction step over the second is the key to achieving high selectivity.

G cluster_conditions Controlling Factors compound_A 2-Ethoxy-4,6-difluoropyrimidine nucleophile1 + Hydrazine (1st eq.) compound_A->nucleophile1 compound_B This compound (Desired Product) nucleophile2 + Hydrazine (2nd eq.) compound_B->nucleophile2 compound_C 2-Ethoxy-4,6-bis(hydrazinyl)pyrimidine (Di-substituted Impurity) nucleophile1->compound_B  k1 (Fast) nucleophile2->compound_C  k2 (Slower, Undesired) temp Low Temperature k2 k2 temp->k2 Inhibits stoich Low Stoichiometry stoich->k2 Inhibits addition Slow Addition addition->k2 Inhibits

Caption: Reaction pathway showing desired mono-substitution vs. undesired di-substitution.

Experimental Protocol: Selective Mono-substitution

This protocol details the synthesis of this compound from 2-ethoxy-4,6-difluoropyrimidine with measures to minimize di-substitution.

Materials:

  • 2-ethoxy-4,6-difluoropyrimidine (1.0 eq.)

  • Hydrazine monohydrate (1.05 eq.)

  • Ethanol (anhydrous)

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen inlet.

Procedure:

  • Setup: Assemble the glassware and ensure it is dry. Place the three-neck flask in an ice-water bath on a magnetic stirrer.

  • Initial Charge: Dissolve 2-ethoxy-4,6-difluoropyrimidine (1.0 eq.) in anhydrous ethanol (approx. 10 mL per gram of starting material) in the reaction flask. Begin stirring and purge the system with nitrogen.

  • Nucleophile Preparation: In the dropping funnel, dilute hydrazine monohydrate (1.05 eq.) with anhydrous ethanol (approx. 2-3 mL per gram of hydrazine).

  • Controlled Addition: Once the reaction flask has cooled to 0-5 °C, begin the dropwise addition of the hydrazine solution from the dropping funnel. The addition should be slow and controlled, ideally over a period of 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress using a suitable analytical method (e.g., TLC or LC-MS) to check for the consumption of the starting material and the formation of the product versus the di-substituted impurity.

  • Workup: Once the reaction is complete, quench the reaction by pouring it into cold water. The product may precipitate and can be collected by filtration. If it remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the collected solid or organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to remove any remaining di-substituted impurity.

References

Optimizing temperature and time for "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine" reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound?

A1: The synthesis of this compound is generally achieved through a multi-step process. A common pathway begins with the creation of a pyrimidine backbone, for instance, through the reaction of O-ethylisourea sulfate with a derivative of malonic acid.[1] This is followed by halogenation, typically chlorination using an agent like phosphorus oxychloride (POCl₃), to produce 2-ethoxy-4,6-dichloropyrimidine.[1] A subsequent halogen exchange (Halex) reaction is performed to replace the chlorine atoms with fluorine, yielding 2-ethoxy-4,6-difluoropyrimidine.[1] The final step is a nucleophilic aromatic substitution (SNAr) reaction where 2-ethoxy-4,6-difluoropyrimidine is treated with hydrazine hydrate to selectively replace one of the fluorine atoms with a hydrazinyl group.[1]

Q2: What are the key reaction parameters to control during the hydrazinolysis of 2-ethoxy-4,6-difluoropyrimidine?

A2: The critical parameters to control are temperature, reaction time, and the stoichiometry of the reactants. The reaction is a nucleophilic aromatic substitution, and careful management of these variables is essential to ensure high yield and purity of the desired monosubstituted product, while minimizing the formation of the di-substituted impurity, 2-ethoxy-4,6-bis(hydrazinyl)pyrimidine.[1]

Q3: What are common side reactions to be aware of?

A3: The most significant side reaction during the final hydrazinolysis step is the over-addition of hydrazine, leading to the formation of 2-ethoxy-4,6-bis(hydrazinyl)pyrimidine.[1] This impurity can be challenging to separate from the desired product.[1] During the fluorination of the 2-ethoxy-4,6-dichloropyrimidine precursor, over-fluorination can also be a competing pathway that needs to be controlled.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction during hydrazinolysis.- Increase reaction time. - Consider a moderate increase in temperature, monitoring for impurity formation. - Ensure efficient stirring to promote reactant interaction.
Suboptimal temperature for the reaction.- For the hydrazinolysis of 2-ethoxy-4,6-difluoropyrimidine, one approach is a controlled low-temperature addition of hydrazine hydrate (e.g., 5-10°C) followed by warming to room temperature.[2] - Alternatively, refluxing in a suitable solvent like ethanol at a higher temperature (e.g., 80°C) for a defined period (e.g., 8 hours) can be effective.[1]
High Levels of 2-Ethoxy-4,6-bis(hydrazinyl)pyrimidine Impurity Excess hydrazine hydrate used.- Carefully control the stoichiometry of hydrazine hydrate to be in slight excess (e.g., 1.1-1.2 equivalents).
Reaction temperature is too high.- Perform the addition of hydrazine hydrate at a lower temperature (e.g., 5-10°C) to control the reaction rate and selectivity.[2]
Prolonged reaction time at elevated temperatures.- Monitor the reaction progress by techniques like TLC or LC-MS and quench the reaction once the starting material is consumed to an acceptable level.
Reaction Stalls (Incomplete Conversion of Starting Material) Insufficient activation of the pyrimidine ring.- The electron-deficient nature of the pyrimidine ring generally favors nucleophilic attack.[1] However, ensure the absence of electron-donating impurities that could deactivate the ring.
Poor quality of reagents.- Use fresh, high-purity 2-ethoxy-4,6-difluoropyrimidine and hydrazine hydrate.

Experimental Protocols

Protocol 1: Low-Temperature Hydrazinolysis of 2-Ethoxy-4,6-difluoropyrimidine

This protocol is adapted from a literature procedure.[2]

  • Preparation: In a suitable reaction vessel, prepare a mixture of 2-ethoxy-4,6-difluoropyrimidine (0.59 mol), acetonitrile (275 mL), and water (107 g).

  • Cooling: Cool the mixture to a temperature between 5°C and 10°C.

  • Base Addition: Add triethylamine (0.67 mol) to the cooled mixture.

  • Hydrazine Addition: Slowly add hydrazine hydrate (0.68 mol) while maintaining the temperature between 5°C and 10°C with continuous stirring and cooling.

  • Reaction: After the complete addition of hydrazine hydrate, continue stirring the mixture with cooling for an additional 15 minutes.

  • Warming: Allow the reaction mixture to warm to room temperature.

  • Isolation: After a total reaction time of 1 hour, collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with two portions of water (100 mL each) followed by a wash with ethanol (50 mL).

  • Drying: Dry the product to obtain this compound.

Protocol 2: Fluorination of 2-Ethoxy-4,6-dichloropyrimidine

This is a general guideline based on typical Halex reaction conditions.[1]

  • Reactant Mixture: In a reaction vessel, combine 2-ethoxy-4,6-dichloropyrimidine with a suitable fluorinating agent (e.g., KF) and a high-boiling point aprotic polar solvent (e.g., sulfolane or DMF).

  • Heating: Heat the reaction mixture to 80°C.

  • Reaction Time: Maintain the temperature for 12 hours.

  • Alternative Conditions: For reduced side product formation, consider lowering the temperature to 60-70°C, which may necessitate a longer reaction time of up to 24 hours.[1]

  • Work-up and Purification: After the reaction is complete, cool the mixture and perform an appropriate aqueous work-up. The crude product can be purified by distillation or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start 2-Ethoxy-4,6-difluoropyrimidine reaction_conditions Reaction at 5-10°C, then warm to RT start->reaction_conditions Reacts with reagents Hydrazine Hydrate Triethylamine Acetonitrile/Water reagents->reaction_conditions product This compound reaction_conditions->product Yields

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_impurity High Di-substituted Impurity? start->check_impurity No incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes optimize_temp_time Optimize Temperature & Time check_impurity->optimize_temp_time No adjust_stoichiometry Adjust Hydrazine Stoichiometry check_impurity->adjust_stoichiometry Yes incomplete_reaction->optimize_temp_time control_temp Lower Reaction Temperature adjust_stoichiometry->control_temp

Caption: Troubleshooting decision tree for reaction optimization.

References

"2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine" reaction byproduct identification and removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine, with a focus on identifying and removing common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the synthesis of this compound?

The primary synthesis route involves the reaction of 2-ethoxy-4,6-difluoropyrimidine with hydrazine via a nucleophilic aromatic substitution (SNAr) mechanism.[1] The most significant byproduct is the di-substituted pyrimidine, 2-ethoxy-4,6-bis(hydrazinyl)pyrimidine . This occurs when hydrazine reacts at both the C4 and C6 positions of the pyrimidine ring.[1] Other potential impurities include unreacted starting material (2-ethoxy-4,6-difluoropyrimidine) and residual hydrazine hydrate.

Q2: How can the formation of the di-substituted byproduct, 2-ethoxy-4,6-bis(hydrazinyl)pyrimidine, be minimized?

Preventing the over-addition of hydrazine is crucial for maximizing the yield of the desired mono-substituted product.[1] Key strategies include:

  • Stoichiometry Control: Using a slight excess, but not a large excess, of hydrazine hydrate. One reported synthesis uses approximately 1.15 moles of hydrazine hydrate for every mole of the difluoropyrimidine starting material.[2]

  • Temperature Management: The reaction is highly exothermic. Maintaining a low temperature (e.g., 5°C to 10°C) during the addition of hydrazine hydrate helps to control the reaction rate and selectivity.[2]

  • Reaction Time: Limiting the reaction time after the hydrazine addition is complete can also prevent further substitution. A typical procedure involves stirring for a short period (e.g., 15 minutes) after addition before isolating the product.[2]

Q3: What are the recommended methods for removing residual hydrazine hydrate after the reaction?

Hydrazine is a genotoxic impurity and its removal is critical.[3][4] Post-reaction workup typically involves washing the solid product.

  • Aqueous Washing: Washing the filtered product with water is effective for removing water-soluble impurities like excess hydrazine hydrate and salts (e.g., triethylamine hydrofluoride) formed during the reaction.[2]

  • Solvent Washing: A subsequent wash with a solvent in which the desired product has low solubility, such as cold ethanol, helps to remove residual water and other organic impurities.[2]

  • Distillation: For processes where the product is isolated from a solution, distillation under reduced pressure can be used to remove volatile impurities, including hydrazine.[5][6]

Q4: Which analytical techniques are best for identifying and quantifying byproducts in a sample of this compound?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for separating and quantifying the main product from its byproducts.[7][8] A reversed-phase column is often suitable for separating pyrimidine derivatives.[7]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides high-precision identification of compounds by their mass-to-charge ratio, confirming the identity of byproducts like the di-substituted impurity.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities by comparing the integration of characteristic peaks.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Desired Product • Formation of di-substituted byproduct due to excess hydrazine or high temperature.[1] • Incomplete reaction. • Product loss during workup and filtration.• Strictly control the stoichiometry of hydrazine hydrate (approx. 1.1-1.2 equivalents). • Maintain low temperatures (5-10°C) during hydrazine addition.[2] • Ensure efficient stirring. • Minimize washing volumes or use a solvent in which the product is less soluble.
Presence of a Major Impurity Peak in HPLC Analysis • The most likely major impurity is 2-ethoxy-4,6-bis(hydrazinyl)pyrimidine.[1] • Unreacted 2-ethoxy-4,6-difluoropyrimidine starting material.• Confirm identity using LC-MS by checking for the expected molecular weight of the di-substituted byproduct. • Optimize reaction conditions (temperature, stoichiometry) to suppress di-substitution. • Purify the product by recrystallization or column chromatography if necessary.
Product has a Low or Broad Melting Point • Presence of significant impurities. The reported melting point for the pure compound is 141-143°C.[2]• Perform thorough washing of the crude product with water and a suitable organic solvent (e.g., ethanol) to remove soluble impurities.[2] • Consider recrystallization from an appropriate solvent to improve purity.
Trace Levels of Hydrazine Detected • Insufficient washing of the final product.• Increase the number or volume of water washes during the workup. • Develop a specific analytical method for trace hydrazine detection, which may involve derivatization followed by HPLC-UV analysis for enhanced sensitivity.[3][4]

Quantitative Data Summary

Table 1: Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
2-Ethoxy-4,6-difluoropyrimidineC₆H₆F₂N₂O160.12[10]Starting Material
Hydrazine HydrateH₆N₂O50.06Reagent
This compound C₆H₉FN₄O 172.16 [11]Product
2-Ethoxy-4,6-bis(hydrazinyl)pyrimidineC₆H₁₂N₆O184.20Primary Byproduct
TriethylamineC₆H₁₅N101.19Base (HF Scavenger)

Experimental Protocols

Protocol 1: General Purification by Filtration and Washing

This protocol is based on a standard laboratory procedure for the isolation of this compound.[2]

  • Quenching & Precipitation: Once the reaction is complete, allow the mixture to warm to room temperature. If the product has not fully precipitated, water can be added to promote further precipitation.[12]

  • Vacuum Filtration: Collect the solid product using a Büchner funnel under vacuum.

  • Aqueous Wash: Wash the filter cake thoroughly with two portions of deionized water (e.g., 100 mL each for a 100g scale reaction) to remove triethylamine salts and excess hydrazine hydrate.[2]

  • Solvent Wash: Wash the filter cake with a portion of cold ethanol (e.g., 50 mL) to remove residual water and organic impurities.[2]

  • Drying: Dry the purified solid product under vacuum to a constant weight.

Protocol 2: Byproduct Analysis by HPLC

This outlines a general approach for method development. Specific conditions will vary based on the available instrumentation and columns.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: Use a reversed-phase C18 column.

    • Mobile Phase: Employ a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Set a typical flow rate (e.g., 1.0 mL/min).

    • Detection: Use a UV detector set at a wavelength where the pyrimidine ring absorbs (e.g., 254 nm or 270 nm).

  • Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample solution.

  • Data Interpretation: Identify the main product peak. Any additional peaks represent potential impurities. Quantify by percentage area. For identification, couple the HPLC system to a mass spectrometer (LC-MS).[9]

Visualizations

Reaction_Pathway cluster_main SM 2-Ethoxy-4,6- difluoropyrimidine SM->c1 Hydrazine Hydrazine Hydrate (H₂N-NH₂·H₂O) Hydrazine->c1 Hydrazine->c2 Product 2-Ethoxy-4-fluoro-6- hydrazinylpyrimidine (Desired Product) Product->c2 Byproduct 2-Ethoxy-4,6- bis(hydrazinyl)pyrimidine (Di-substituted Byproduct) c1->Product Main Reaction (SₙAr) c2->Byproduct Side Reaction (Over-addition)

Caption: Main reaction pathway and primary side reaction.

Purification_Workflow Start Crude Reaction Mixture Filter Vacuum Filtration Start->Filter Wash_H2O Wash with Water (Removes salts, excess hydrazine) Filter->Wash_H2O Wash_EtOH Wash with Ethanol (Removes H₂O, organic impurities) Wash_H2O->Wash_EtOH Dry Drying under Vacuum Wash_EtOH->Dry Analysis Purity Analysis (HPLC, NMR, Melting Point) Dry->Analysis End Purified Product Analysis->End Meets Specification

Caption: General workflow for product purification and analysis.

Analytical_Troubleshooting Start Impurity Detected in HPLC Check_SM Retention Time matches Starting Material? Start->Check_SM Run_LCMS Run LC-MS Analysis Start->Run_LCMS Check_SM->Run_LCMS No Result_SM Impurity is Unreacted Starting Material Check_SM->Result_SM Yes Check_MW Does m/z match di-substituted byproduct? Run_LCMS->Check_MW Result_DiSub Impurity is Di-substituted Byproduct Check_MW->Result_DiSub Yes Result_Unknown Impurity is Unknown. Requires further characterization (e.g., NMR). Check_MW->Result_Unknown No

Caption: Logic diagram for identifying unknown impurities.

References

Technical Support Center: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine synthesis.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with the formation of a pyrimidine ring, followed by halogenation and hydrazinolysis. The overall pathway is illustrated below.

Synthesis_Pathway A O-Ethylisourea Sulfate + Diethyl Malonate B 2-Ethoxy-4,6-dihydroxypyrimidine A->B Cyclocondensation C 2-Ethoxy-4,6-dichloropyrimidine B->C Chlorination (POCl3) D 2-Ethoxy-4,6-difluoropyrimidine C->D Fluorination (KF) E This compound D->E Hydrazinolysis (N2H4·H2O)

Caption: Overall synthetic pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Step 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine

Q1: My yield of 2-Ethoxy-4,6-dihydroxypyrimidine is low. What are the potential causes and solutions?

A1: Low yields in this initial cyclocondensation step often stem from incomplete reaction or side reactions. Here are some common causes and troubleshooting tips:

  • Purity of Reactants: Ensure that the O-ethylisourea salt and diethyl malonate are of high purity. Impurities can interfere with the reaction.

  • Base Strength and Stoichiometry: The choice and amount of base are critical. Sodium ethoxide or sodium methoxide are commonly used. Ensure you are using the correct molar equivalents. An insufficient amount of base will lead to incomplete deprotonation and thus, a poor yield.

  • Reaction Temperature: The reaction is typically carried out at a low temperature initially and then allowed to warm to room temperature.[1] Deviations from the optimal temperature profile can lead to the formation of byproducts.

  • Moisture: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Troubleshooting Workflow: Low Yield in Step 1

Troubleshooting_Step1 start Low Yield of 2-Ethoxy-4,6-dihydroxypyrimidine check_reactants Verify Purity of O-Ethylisourea Salt and Diethyl Malonate start->check_reactants check_base Confirm Stoichiometry and Freshness of Base (e.g., Sodium Ethoxide) start->check_base check_conditions Review Reaction Temperature and Time start->check_conditions check_moisture Ensure Anhydrous Conditions start->check_moisture incomplete_reaction Incomplete Reaction: Consider extending reaction time or slightly increasing temperature. check_conditions->incomplete_reaction side_reactions Side Reactions: Optimize temperature control and ensure proper mixing. check_moisture->side_reactions

Caption: Troubleshooting logic for low yield of 2-Ethoxy-4,6-dihydroxypyrimidine.

Step 2: Chlorination to 2-Ethoxy-4,6-dichloropyrimidine

Q2: The chlorination of 2-Ethoxy-4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl₃) is not going to completion. How can I improve this?

A2: Incomplete chlorination is a common issue. Here are factors to consider:

  • Excess POCl₃: While stoichiometric amounts can work under certain conditions, using a slight excess of POCl₃ often helps to drive the reaction to completion. However, a large excess can complicate the work-up.

  • Reaction Temperature and Time: This reaction typically requires heating. A common protocol involves refluxing the mixture.[2] Ensure the reaction is heated for a sufficient duration. Monitoring the reaction by TLC or HPLC is recommended to determine completion.

  • Addition of a Base: The addition of a tertiary amine, such as triethylamine or pyridine, can facilitate the reaction.[2][3]

  • Purity of Starting Material: Ensure the 2-Ethoxy-4,6-dihydroxypyrimidine is dry, as water will react with POCl₃.

Q3: I am observing significant byproduct formation during chlorination. What could be the cause?

A3: The formation of byproducts is often due to the high reactivity of POCl₃.

  • Overheating: Excessive temperatures can lead to charring and the formation of complex impurities. Maintain a controlled reflux.

  • Work-up Procedure: The work-up, which typically involves quenching the reaction mixture with ice water, must be done carefully.[2] A rapid, uncontrolled quench can lead to localized heating and byproduct formation.

Step 3: Fluorination to 2-Ethoxy-4,6-difluoropyrimidine

Q4: My fluorination yield is poor. What are the key parameters to optimize?

A4: The fluorination of 2-Ethoxy-4,6-dichloropyrimidine is a critical step where yield can be variable.

  • Fluorinating Agent: Anhydrous potassium fluoride (KF) is commonly used. Ensure the KF is completely dry, as any moisture will reduce its efficacy. Spray-dried KF is often recommended.

  • Solvent: A high-boiling polar aprotic solvent, such as sulfolane or DMSO, is typically used to facilitate the dissolution of KF and achieve the necessary reaction temperature.

  • Phase-Transfer Catalyst: The use of a phase-transfer catalyst can sometimes improve the reaction rate and yield.

  • Temperature and Reaction Time: The reaction generally requires high temperatures (e.g., 160°C) for several hours.[3] Inadequate temperature or time will result in incomplete conversion.

Table 1: Comparison of Reaction Conditions for Fluorination

ParameterCondition ACondition BEffect on Yield
Fluorinating Agent Anhydrous KFKF with phase-transfer catalystCatalyst may improve yield and reduce reaction time.
Solvent SulfolaneDMSOBoth are effective; choice may depend on work-up preference.
Temperature 160°C180°CHigher temperatures may speed up the reaction but can also lead to more byproducts.
Reaction Time 3 hours6 hoursLonger reaction times can drive the reaction to completion but may also increase byproduct formation.
Step 4: Hydrazinolysis to this compound

Q5: I am getting a significant amount of the di-substituted byproduct, 2-Ethoxy-4,6-bis(hydrazinyl)pyrimidine. How can I minimize this?

A5: The formation of the di-hydrazinyl byproduct is the most common issue in the final step and directly impacts the yield of the desired product.

  • Stoichiometry of Hydrazine Hydrate: This is the most critical parameter. Use only a slight excess of hydrazine hydrate. A large excess will significantly favor the di-substitution.

  • Reaction Temperature: The reaction should be carried out at a low temperature, typically between 5-10°C, especially during the addition of hydrazine hydrate.[4] Higher temperatures promote di-substitution.

  • Slow Addition: Add the hydrazine hydrate solution slowly to the solution of 2-Ethoxy-4,6-difluoropyrimidine to maintain a low localized concentration of the nucleophile.

Table 2: Effect of Reaction Conditions on Hydrazinolysis Selectivity

ParameterCondition ACondition BOutcome
Molar Ratio (Difluoropyrimidine:Hydrazine Hydrate) 1 : 1.11 : 2.0Higher excess of hydrazine significantly increases di-substitution.
Temperature 5-10°CRoom TemperatureLower temperature is crucial for minimizing the di-substituted byproduct.
Addition Rate of Hydrazine Hydrate Slow, dropwiseRapidSlow addition helps to control the reaction and improve selectivity for the mono-substituted product.

Q6: The final product is difficult to purify. What are the common impurities and how can they be removed?

A6: The primary impurity is the di-substituted byproduct.

  • Crystallization: The desired product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Chromatography: If recrystallization is insufficient, column chromatography can be used to separate the mono- and di-substituted products.

  • Washing: Thoroughly washing the crude product with water can help remove any unreacted hydrazine hydrate and other water-soluble impurities.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine
  • In a suitable reaction vessel, dissolve O-ethylisourea sulfate in anhydrous methanol.

  • To this solution, add diethyl malonate.

  • Cool the mixture to between -7°C and -1°C.

  • Slowly add a solution of sodium methoxide in methanol, maintaining the low temperature.

  • After the addition is complete, stir the reaction mixture at 0°C for 3 hours, then allow it to warm to 25°C and stir for an additional 5 days.

  • Monitor the reaction for completion by TLC or HPLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and acidify with hydrochloric acid to a pH of 2.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 2-Ethoxy-4,6-dihydroxypyrimidine. A typical yield is around 88.7% with a purity of 99.4%.[3]

Protocol 2: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine
  • In a flask equipped with a reflux condenser and a dropping funnel, add 2-Ethoxy-4,6-dihydroxypyrimidine to 1,2-dichloroethane.

  • Slowly add phosphorus oxychloride (POCl₃) to the suspension.

  • With stirring, add triethylamine dropwise, ensuring the temperature does not exceed 50°C.

  • After the addition is complete, heat the reaction mixture to 85°C and maintain for several hours until the reaction is complete (monitor by TLC/HPLC).

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-Ethoxy-4,6-dichloropyrimidine.

Protocol 3: Synthesis of 2-Ethoxy-4,6-difluoropyrimidine
  • In a high-temperature reaction vessel, add anhydrous potassium fluoride to sulfolane and heat to 200°C for 1 hour with stirring to ensure dryness.

  • Cool the mixture to 80°C and add 2-Ethoxy-4,6-dichloropyrimidine.

  • Heat the reaction mixture to 160°C and stir for 3 hours. Monitor the reaction by HPLC until the starting material is consumed (≤0.5%).[3]

  • Cool the reaction mixture and isolate the product by vacuum distillation.

  • Further purify the product by fractional distillation to obtain 2-Ethoxy-4,6-difluoropyrimidine as a white solid upon cooling. A typical yield is around 82.7% with a purity of 99.1%.[3]

Protocol 4: Synthesis of this compound
  • Prepare a mixture of 2-ethoxy-4,6-difluoropyrimidine, acetonitrile, and water, and cool it to 10°C.

  • To this cooled mixture, add triethylamine.

  • Slowly, with stirring and maintaining the temperature between 5°C and 10°C, add hydrazine hydrate.

  • After the addition is complete, continue to stir the mixture with cooling for another 15 minutes.

  • Allow the mixture to warm to room temperature and stir for a total of 1 hour.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid sequentially with water and then ethanol.

  • Dry the solid to obtain this compound as a white solid. A typical yield is around 80%.[4]

References

Technical Support Center: Purification of Crude 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine."

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield After Initial Isolation Incomplete precipitation of the product.Ensure the reaction mixture is sufficiently cooled before filtration. If using a mixed solvent system, consider adding a small amount of an anti-solvent to encourage precipitation.
Product loss during washing steps.Use ice-cold washing solvents to minimize dissolution of the product. Use the minimum amount of solvent necessary for effective washing.
Product "Oils Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the compound or its impurities.Select a solvent with a lower boiling point. Alternatively, use a solvent pair to lower the overall boiling point of the crystallization medium.
The solution is supersaturated with impurities.Attempt a pre-purification step, such as a simple filtration through a plug of silica gel, before recrystallization.
Poor Separation in Column Chromatography Incorrect mobile phase polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for pyrimidine derivatives is a mixture of hexane and ethyl acetate.
Co-elution of the product with the di-substituted impurity.Use a shallower solvent gradient during elution to improve resolution between the desired product and the more polar di-substituted impurity. Consider using a different stationary phase if silica gel is not effective.
Presence of Starting Material in Final Product Incomplete reaction.Monitor the reaction progress by TLC or HPLC to ensure full conversion of the starting material, 2-ethoxy-4,6-difluoropyrimidine.
Inefficient purification.If recrystallization is insufficient, employ column chromatography for more effective separation of the product from the less polar starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most significant impurity is typically the di-substituted byproduct, 2-ethoxy-4,6-bis(hydrazinyl)pyrimidine, which arises from the reaction of hydrazine at both the 4 and 6 positions of the pyrimidine ring.[1] Other potential impurities include unreacted starting materials like 2-ethoxy-4,6-difluoropyrimidine and residual solvents.

Q2: How can I minimize the formation of the di-substituted impurity during synthesis?

A2: To minimize the formation of 2-ethoxy-4,6-bis(hydrazinyl)pyrimidine, it is crucial to control the reaction stoichiometry by using only a slight excess of hydrazine hydrate.[1] Additionally, slow, controlled addition of hydrazine at a low temperature (e.g., 5-10°C) can help favor the mono-substitution product.[2]

Q3: What is a good starting solvent system for the recrystallization of this compound?

A3: For polar heterocyclic compounds like this compound, ethanol or a mixture of acetonitrile and water are often good starting points for recrystallization. The crude product should be dissolved in the minimum amount of hot solvent and allowed to cool slowly to form pure crystals.

Q4: How can I monitor the purity of my sample during the purification process?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and ¹⁹F NMR can confirm the structure and help identify any remaining impurities.[1]

Experimental Protocols

Protocol 1: Initial Purification by Filtration and Washing

This protocol is based on a documented synthesis of this compound.[2]

Objective: To isolate the crude product from the reaction mixture.

Procedure:

  • Following the completion of the reaction between 2-ethoxy-4,6-difluoropyrimidine and hydrazine hydrate in a mixture of acetonitrile and water, allow the mixture to warm to room temperature after the initial cooling period.

  • After approximately one hour, a solid precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid twice with 100 mL portions of cold water.

  • Perform a final wash with 50 mL of cold ethanol.

  • Dry the resulting white solid. The expected melting point is in the range of 141-143°C.[2]

Protocol 2: Purification by Column Chromatography (General Procedure)

Objective: To separate this compound from impurities, particularly the di-substituted byproduct.

Procedure:

  • Stationary Phase: Pack a glass column with silica gel (60-120 mesh) in a suitable non-polar solvent (e.g., hexane).

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

  • Loading: Carefully add the silica-adsorbed sample to the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Quantitative Data

ParameterValueReference
Starting Material100 g (94% purity, 0.59 mol) of 2-ethoxy-4,6-difluoropyrimidine[2]
Reagents68 g (0.68 mol) of hydrazine hydrate, 68 g (0.67 mol) of triethylamine[2]
Solvent275 mL acetonitrile, 107 g water[2]
Reaction Temperature5-10°C during hydrazine addition[2]
Reaction Time1 hour[2]
Yield of Crude Product79.7 g (80% of theory)[2]
Melting Point141-143°C[2]

Visualizations

Purification_Workflow crude Crude Product (Contains di-substituted impurity, unreacted starting material) initial_purification Initial Purification (Filtration & Washing) crude->initial_purification purity_check1 Purity Check (TLC/HPLC) initial_purification->purity_check1 pure_product Pure Product purity_check1->pure_product Purity ≥ 98% further_purification Further Purification Needed purity_check1->further_purification Purity < 98% recrystallization Recrystallization further_purification->recrystallization Minor Impurities column_chromatography Column Chromatography further_purification->column_chromatography Significant Impurities (e.g., di-substituted) purity_check2 Purity Check (TLC/HPLC/NMR) recrystallization->purity_check2 column_chromatography->purity_check2 purity_check2->pure_product

Caption: Purification workflow for this compound.

Impurity_Logic cluster_impurities Potential Impurities cluster_methods Purification Method Selection di_substituted 2-ethoxy-4,6-bis(hydrazinyl)pyrimidine (More Polar) column_chromatography Column Chromatography (Effective for separating compounds with different polarities) di_substituted->column_chromatography Significant polarity difference allows for separation starting_material 2-ethoxy-4,6-difluoropyrimidine (Less Polar) recrystallization Recrystallization (Good for removing minor impurities with different solubilities) starting_material->recrystallization May be removed if solubility differs significantly starting_material->column_chromatography Easily separated due to lower polarity

References

Troubleshooting common issues in fluorinated pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common issues encountered during the synthesis of fluorinated pyrimidines, such as 5-fluorouracil (5-FU), capecitabine, and gemcitabine. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield in Direct Fluorination of Uracil to 5-Fluorouracil

Question: My direct fluorination of uracil to produce 5-fluorouracil is resulting in a much lower yield than expected. What are the potential causes and how can I improve it?

Answer: Low yields in the direct fluorination of uracil are a common problem. The primary causes often revolve around the fluorinating agent, reaction conditions, and substrate purity.

Potential Causes & Solutions:

  • Fluorinating Agent:

    • Activity: Electrophilic fluorinating agents like Selectfluor™ (F-TEDA-BF4) can degrade if not stored under anhydrous conditions. Ensure the agent is fresh and handled in an inert, dry atmosphere.[1]

    • Reactivity: Milder fluorinating agents may require more forcing conditions, which can lead to decomposition. Conversely, highly reactive agents like elemental fluorine or CF3OF are often less selective and can be hazardous.[1] The choice of fluorinating agent is critical.

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial. Protic solvents can react with the fluorinating agent. Anhydrous polar aprotic solvents like acetonitrile or DMF are often preferred.

    • Temperature: Fluorination reactions can be highly exothermic. Insufficient cooling can lead to side reactions and decomposition of both starting material and product. A reaction temperature of 15-25°C is often optimal for the final step of adding urea in some synthesis routes.[2]

    • Reaction Time: Inadequate reaction time can lead to incomplete conversion, while prolonged reaction times can increase the formation of byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.

  • Purity of Starting Materials:

    • Ensure the uracil is of high purity and completely dry. Moisture can quench the fluorinating agent and lead to unwanted side reactions.

Troubleshooting Workflow for Low 5-FU Yield

This diagram outlines a logical approach to diagnosing the cause of low yield.

LowYieldTroubleshooting start Low Yield Observed check_reagents Verify Purity & Activity of Uracil & Fluorinating Agent start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) check_reagents->check_conditions analyze_mixture Analyze Crude Reaction Mixture (TLC, HPLC, NMR) check_conditions->analyze_mixture incomplete_reaction Incomplete Reaction? analyze_mixture->incomplete_reaction side_products Major Side Products? incomplete_reaction->side_products No optimize_time_temp Optimize Reaction Time and/or Temperature incomplete_reaction->optimize_time_temp Yes optimize_reagent Consider Alternative Fluorinating Agent or Solvent side_products->optimize_reagent Yes purification_issue Purification Loss? side_products->purification_issue No end Yield Improved optimize_time_temp->end optimize_reagent->end optimize_purification Optimize Purification Method (Recrystallization, Chromatography) purification_issue->optimize_purification Yes purification_issue->end No optimize_purification->end

Caption: Troubleshooting workflow for low yield in 5-FU synthesis.

Issue 2: Formation of Diastereomers in Gemcitabine Synthesis

Question: I am struggling with the separation of diastereomers during the synthesis of gemcitabine. How can I improve the diastereoselectivity of the reaction or efficiently separate the isomers?

Answer: The synthesis of gemcitabine often involves the formation of a key difluororibose intermediate, and controlling the stereochemistry at the newly formed chiral centers is a significant challenge.[3]

Potential Causes & Solutions:

  • Reaction Type and Conditions:

    • Reformatsky and Aldol Reactions: These are common methods for creating the C-C bond to introduce the difluoroacetate unit. The choice of reagents, solvent, and temperature can significantly influence the diastereomeric ratio. For instance, using an ultrasonic bath during a Reformatsky reaction has been shown to improve the yield of the desired anti-diastereomer.[4]

    • Lewis Acid/Base: The choice of Lewis acid or base catalyst can impact the transition state geometry, thereby affecting the stereochemical outcome. Experimenting with different catalysts may be beneficial.

  • Separation Techniques:

    • Chromatography: While challenging, separation of diastereomers by silica gel column chromatography is often feasible. Careful selection of the eluent system is critical.

    • Crystallization: Selective crystallization is a powerful technique for separating diastereomers on a larger scale.[3] This may require screening various solvent systems to find conditions where one diastereomer preferentially crystallizes.

Table 1: Comparison of Conditions in Gemcitabine Intermediate Synthesis

Reaction TypeReagentsConditionsDiastereomeric Ratio (anti:syn)Reference
ReformatskyEthyl bromodifluoroacetate, ZnStandard3:1[4]
ReformatskyEthyl bromodifluoroacetate, Zn, I2Ultrasonic bath, 10-12°C, 12hImproved selectivity for anti[4]
Aldol Reactiont-butyl difluorothioacetate, Li enolate-Varies with conditions[4]
Issue 3: Purification Challenges and Impurity Profile

Question: After synthesizing capecitabine, I'm facing difficulties in purification, and my final product contains several impurities. What are the common impurities and best practices for purification?

Answer: Capecitabine synthesis is a multi-step process, and impurities can be introduced at various stages.[5][6] Effective purification is key to obtaining a product that meets pharmaceutical standards.

Common Impurities & Purification Strategies:

  • Unreacted Intermediates: Starting materials or intermediates from previous steps can carry through to the final product.

  • Side-Reaction Products: These can include isomers or products from reactions with protecting groups.

  • Reagents: Catalysts or reagents used in the final deprotection step (e.g., sodium hydroxide, hydrochloric acid) must be thoroughly removed.[7]

Purification Protocol:

  • Quenching and Extraction: After the final deprotection step, the reaction is typically quenched, and the pH is carefully adjusted (e.g., to pH 5) before extraction with an organic solvent like dichloromethane.[7]

  • Washes: The organic phase should be washed with brine (saturated NaCl solution) to remove water-soluble impurities.

  • Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., Na2SO4) and the solvent is removed under reduced pressure.

  • Recrystallization: This is the most effective method for purifying the final product. A suitable solvent system (e.g., isopropanol) can be used to obtain capecitabine as a crystalline white solid.[8] The overall yield for capecitabine synthesis can be around 25-30%.[5][9]

Analytical Monitoring:

  • HPLC: High-Performance Liquid Chromatography is an essential tool for monitoring the purity of the product at each stage. A reversed-phase C18 column with a suitable mobile phase (e.g., phosphate buffer and acetonitrile) can effectively separate capecitabine from its impurities.[10][11]

Experimental Protocol: HPLC Analysis of Fluoropyrimidines

This protocol is a general guideline for analyzing the purity of fluorinated pyrimidines.

  • System: HPLC with UV or Diode Array Detector (DAD).[12]

  • Column: Reversed-phase C18, 5 µm particle size (e.g., 250 x 4.6 mm).[11]

  • Mobile Phase: A gradient elution is often effective.

    • Phase A: 0.05 M potassium phosphate buffer (KH2PO4) or water with 0.05% formic acid.[10][11]

    • Phase B: Acetonitrile.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection Wavelength: Approximately 260 nm.[11]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of mobile phase A and B) and filter before injection.

Mechanism of Action: Relevance to Synthesis

Understanding the biological target of fluorinated pyrimidines can inform the rationale behind their synthesis. For example, 5-FU's primary mechanism is the inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis.[13][14][15] This inhibition occurs after 5-FU is metabolized in the cell to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[14][16]

Signaling Pathway of 5-Fluorouracil Action

The following diagram illustrates the metabolic activation of 5-FU and its primary mechanisms of cytotoxicity.

FUMechanism cluster_0 Cell Membrane cluster_1 Intracellular Metabolism cluster_2 Cellular Targets & Effects FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP Activation Pathway FUTP FUTP FU->FUTP Activation Pathway FdUTP FdUTP FU->FdUTP Activation Pathway TS Thymidylate Synthase (TS) FdUMP->TS Forms stable ternary complex RNA_Incorp Incorporation into RNA FUTP->RNA_Incorp DNA_Incorp Incorporation into DNA FdUTP->DNA_Incorp DNA_Synth Inhibition of DNA Synthesis TS->DNA_Synth

Caption: Metabolic activation and cytotoxic pathways of 5-Fluorouracil.

References

Managing side reactions during the synthesis of "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine" derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common synthetic pathway involves a multi-step process starting from 2-ethoxy-4,6-dihydroxypyrimidine. This precursor undergoes chlorination, followed by fluorination to yield the key intermediate, 2-ethoxy-4,6-difluoropyrimidine. Finally, a selective nucleophilic aromatic substitution (SNAr) with hydrazine hydrate affords the desired product.

Q2: What is the most critical side reaction to control during the synthesis?

A2: The most significant side reaction is the di-substitution of the pyrimidine ring during the final step, where hydrazine attacks both the C4 and C6 positions. This leads to the formation of 2-ethoxy-4,6-bis(hydrazinyl)pyrimidine, an impurity that is often difficult to remove and significantly lowers the yield of the desired mono-substituted product.[1]

Q3: How can the formation of the di-substituted byproduct be minimized?

A3: Careful control of reaction conditions is paramount. Key strategies include:

  • Stoichiometric Control: Using a slight excess of hydrazine hydrate is critical to favor mono-substitution. A molar ratio of approximately 1:1.1 to 1:1.2 of the pyrimidine to hydrazine hydrate is often recommended.

  • Temperature Control: The reaction is typically performed at low to moderate temperatures. Adding hydrazine hydrate slowly while maintaining a cool reaction temperature (e.g., 5-10°C) can significantly improve selectivity for the mono-substituted product.[2]

Q4: What are the common challenges in the fluorination step?

A4: A primary challenge in the fluorination of 2-ethoxy-4,6-dichloropyrimidine is achieving the desired degree of fluorination while avoiding over-fluorination or incomplete reaction. The reaction temperature and duration are critical parameters to balance for optimal results.[1]

Troubleshooting Guides

Problem 1: Low yield of this compound in the final hydrazinolysis step.
Possible Cause Suggested Solution
Excessive di-substitution Carefully control the stoichiometry of hydrazine hydrate. Use a slight excess (e.g., 1.1-1.2 equivalents). Monitor the reaction progress closely using TLC or HPLC to avoid prolonged reaction times.
Low reaction temperature While low temperatures are crucial during the addition of hydrazine hydrate to control exothermicity and selectivity, the overall reaction may require warming to proceed to completion. After the initial addition at 5-10°C, the reaction mixture can be allowed to warm to room temperature or gently heated.
Incomplete reaction Ensure the quality of the starting 2-ethoxy-4,6-difluoropyrimidine is high. Impurities in the starting material can interfere with the reaction. Confirm the concentration of the hydrazine hydrate solution.
Hydrolysis of the product or starting material Ensure anhydrous conditions if the reaction is sensitive to moisture. Use dry solvents.
Problem 2: Presence of significant impurities in the final product.
Possible Cause Suggested Solution
2-ethoxy-4,6-bis(hydrazinyl)pyrimidine impurity Optimize the reaction conditions for the hydrazinolysis step as described above (stoichiometry and temperature control). Purification can be attempted via recrystallization or column chromatography, though separation can be challenging.
Unreacted 2-ethoxy-4,6-difluoropyrimidine Ensure the reaction goes to completion by monitoring with TLC or HPLC. A slight excess of hydrazine hydrate and an adequate reaction time are necessary.
Hydrolyzed impurities If the starting materials or product are susceptible to hydrolysis, minimize exposure to water during the reaction and work-up.
Problem 3: Low yield or impurities in the synthesis of the intermediate 2-ethoxy-4,6-difluoropyrimidine.
Possible Cause Suggested Solution
Incomplete chlorination of 2-ethoxy-4,6-dihydroxypyrimidine Ensure an adequate excess of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃) is used. The reaction temperature and time may need to be optimized. The presence of a base like triethylamine can improve the reaction.[3]
Over-fluorination or incomplete fluorination Carefully control the temperature and reaction time during the fluorination step. Lower temperatures (60-70°C) may require longer reaction times but can reduce side products.[1] The molar ratio of the fluorinating agent (e.g., potassium fluoride) to the dichloropyrimidine is critical.[1]
Moisture in the fluorination reaction The fluorination reaction with potassium fluoride is sensitive to moisture. Ensure all reagents and solvents are anhydrous.

Experimental Protocols

Synthesis of 2-ethoxy-4,6-difluoropyrimidine

This two-step protocol starts from 2-ethoxy-4,6-dihydroxypyrimidine.

Step 1: Chlorination to 2-ethoxy-4,6-dichloropyrimidine

  • In a reaction vessel, dissolve 2-ethoxy-4,6-dihydroxypyrimidine (1 mol) in a suitable solvent such as 1,2-dichloroethane (300 mL).

  • Slowly add phosphorus oxychloride (POCl₃, 2.2 mol).

  • Under stirring, add triethylamine (2 mol) while controlling the temperature to not exceed 50°C.

  • Heat the reaction mixture to 85°C for 3 hours. Monitor the reaction by HPLC until the starting material is ≤0.5%.

  • Cool the mixture to room temperature and quench by slowly adding ice water.

  • Separate the organic layer, wash with brine, dry, and obtain the product by distillation.

    • Expected Yield: ~90%

    • Purity: ~98.7% (HPLC)[3]

Step 2: Fluorination to 2-ethoxy-4,6-difluoropyrimidine

  • To a reaction vessel, add potassium fluoride (KF) and a suitable solvent.

  • Heat the mixture to 160°C and stir for 1 hour.

  • Add 2-ethoxy-4,6-dichloropyrimidine (1 mol) and continue stirring at 160°C for 3 hours.

  • Monitor the reaction by HPLC until the starting material is ≤0.5%.

  • Distill the product under reduced pressure.

    • Expected Yield: ~82.7%

    • Purity: ~99.1% (HPLC)[3]

Synthesis of this compound
  • Prepare a mixture of 2-ethoxy-4,6-difluoropyrimidine (0.59 mol) in acetonitrile (275 mL) and water (107 g).

  • Cool the mixture to 10°C.

  • Add triethylamine (0.67 mol).

  • Slowly add hydrazine hydrate (0.68 mol) with stirring, maintaining the temperature between 5°C and 10°C.

  • After the addition is complete, stir for another 15 minutes with cooling, then allow the mixture to warm to room temperature.

  • After a total of 1 hour, collect the solid product by vacuum filtration.

  • Wash the solid with two portions of water (100 mL each) and then with ethanol (50 mL).

  • The product is obtained as a white solid.

    • Expected Yield: ~80%

    • Melting Point: 141-143°C[2]

Data Presentation

Table 1: Summary of Reaction Conditions and Outcomes

StepReagentsTemperatureDurationYieldPurity
Chlorination 2-ethoxy-4,6-dihydroxypyrimidine, POCl₃, Triethylamine85°C3 hours~90%~98.7% (HPLC)[3]
Fluorination 2-ethoxy-4,6-dichloropyrimidine, KF160°C3 hours~82.7%~99.1% (HPLC)[3]
Hydrazinolysis 2-ethoxy-4,6-difluoropyrimidine, Hydrazine hydrate, Triethylamine5-10°C (addition), then warm up1 hour~80%High purity[2]

Visualizations

Synthesis_Workflow start 2-Ethoxy-4,6-dihydroxypyrimidine intermediate1 2-Ethoxy-4,6-dichloropyrimidine start->intermediate1  POCl3, Triethylamine (Chlorination) intermediate2 2-Ethoxy-4,6-difluoropyrimidine intermediate1->intermediate2  KF (Fluorination) product This compound intermediate2->product  Hydrazine Hydrate, Triethylamine (Hydrazinolysis)

Caption: Synthetic pathway for this compound.

Troubleshooting_Hydrazinolysis issue Low Yield or Impurities in Hydrazinolysis cause1 Di-substitution Side Reaction issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Degradation issue->cause3 solution1 Control Stoichiometry & Temperature cause1->solution1 solution2 Optimize Reaction Time & Reagent Quality cause2->solution2 solution3 Ensure Anhydrous Conditions cause3->solution3

Caption: Troubleshooting logic for the hydrazinolysis step.

References

Technical Support Center: Monitoring the Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine via High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Reaction Overview

The primary reaction involves the nucleophilic aromatic substitution (SNAr) of a fluorine atom on the pyrimidine ring with hydrazine.[1] The starting material, 2-ethoxy-4,6-difluoropyrimidine, is reacted with hydrazine hydrate to yield the desired product, this compound.[2] Careful monitoring is crucial to determine the reaction's endpoint and to minimize the formation of impurities.

Reaction Scheme:

  • Reactant: 2-ethoxy-4,6-difluoropyrimidine

  • Reagent: Hydrazine hydrate

  • Product: this compound

Frequently Asked Questions (FAQs)

Q1: What are the key compounds to monitor during the reaction?

A1: You should monitor the consumption of the starting material (2-ethoxy-4,6-difluoropyrimidine) and the formation of the product (this compound). It is also important to look for potential byproducts, such as the disubstituted product where both fluorine atoms have been replaced by hydrazine.

Q2: How should I prepare samples from the reaction mixture for TLC and HPLC analysis?

A2: To monitor the reaction's progress, you will need to take a small sample (an aliquot) from the reaction mixture at different time intervals.[3] This aliquot should be immediately quenched to stop the reaction, often by diluting it in a suitable solvent (like the mobile phase for HPLC or a solvent that dissolves all components for TLC) and cooling it down.[4] This prevents further changes to the composition of the sample before analysis.

Q3: What is a good starting point for a TLC solvent system?

A3: A common starting point for developing a solvent system for pyrimidine derivatives is a mixture of a nonpolar solvent (like hexane or ethyl acetate) and a more polar solvent (like methanol or ethanol). The polarity should be adjusted so that the starting material has an Rf value of approximately 0.3-0.4.[5] You may need to experiment with different ratios to achieve good separation between the starting material, product, and any potential byproducts.

Q4: How do I interpret a TLC plate for this reaction?

A4: A typical TLC plate for reaction monitoring will have three lanes: the starting material, the reaction mixture, and a "co-spot" where both the starting material and reaction mixture are spotted on top of each other.[3][5]

  • Starting Material Lane: Shows a single spot for the reactant.

  • Reaction Mixture Lane: Initially, this will show the spot of the starting material. As the reaction progresses, the starting material spot will diminish in intensity, and a new spot for the product will appear.[6]

  • Co-spot Lane: This helps to confirm the identity of the spots in the reaction mixture lane.[5]

The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[6]

Q5: What are the recommended HPLC conditions for analyzing pyrimidine derivatives?

A5: Reversed-phase HPLC is commonly used for the analysis of pyrimidine derivatives.[7] A C18 column is a typical choice.[7] The mobile phase often consists of a mixture of an aqueous buffer (like phosphate buffer or formic acid in water for MS compatibility) and an organic solvent such as acetonitrile or methanol.[8][9] A gradient elution may be necessary to achieve optimal separation of all components.

Troubleshooting Guides

TLC Troubleshooting
Problem Possible Cause(s) Solution(s)
Streaking of spots Sample is too concentrated.Dilute the sample before spotting.
The chosen solvent system is not optimal.Adjust the polarity of the mobile phase.
Spots are not moving (Rf = 0) The mobile phase is not polar enough.Increase the polarity of the mobile phase.
Spots run with the solvent front (Rf = 1) The mobile phase is too polar.Decrease the polarity of the mobile phase.
Spots are overlapping The polarity of the mobile phase is not suitable for separation.Try a different solvent system with varying polarity.
No spots are visible The sample is too dilute.Concentrate the sample or spot multiple times in the same location.
The compound does not visualize under UV light.Use a different visualization technique (e.g., iodine chamber, potassium permanganate stain).
HPLC Troubleshooting
Problem Possible Cause(s) Solution(s)
Peak fronting or tailing Column degradation or contamination.Wash the column or replace it if necessary.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase.
Ghost peaks Carryover from a previous injection.Run a blank gradient to clean the column and injector.
Contamination in the mobile phase.Prepare fresh mobile phase.
Baseline drift Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Mobile phase is not properly mixed or degassed.Ensure proper mixing and degassing of the mobile phase.
High backpressure Blockage in the column or tubing.Reverse flush the column or replace the blocked tubing.
Particulate matter from the sample.Filter all samples before injection.

Experimental Protocols

TLC Monitoring Protocol
  • Prepare the TLC Chamber: Add the chosen solvent system to a developing chamber to a depth of about 0.5 cm. Close the chamber and let it saturate.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark three lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).[5]

  • Spot the Plate:

    • In the 'SM' lane, spot a diluted sample of the 2-ethoxy-4,6-difluoropyrimidine.

    • In the 'RM' lane, spot the quenched aliquot of the reaction mixture.

    • In the 'C' lane, first spot the starting material, and then spot the reaction mixture directly on top of it.[5]

  • Develop the Plate: Place the TLC plate in the saturated chamber and close the lid. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots, typically under a UV lamp.

HPLC Monitoring Protocol
  • Sample Preparation: Take an aliquot from the reaction at a specific time point. Quench the reaction by diluting the aliquot in a known volume of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrument Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Gradient Elution: A gradient elution is recommended to ensure separation of the starting material, product, and any impurities. A hypothetical gradient is provided in the table below.

  • Data Analysis: Integrate the peak areas for the starting material and the product. The percentage conversion can be calculated based on the relative peak areas.

Time (minutes) % Mobile Phase A % Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

Data Presentation

Hypothetical HPLC Reaction Monitoring Data
Time Point (hours) Peak Area (Starting Material) Peak Area (Product) % Conversion
01,250,00000%
1875,000375,00030%
2500,000750,00060%
4125,0001,125,00090%
6< 10,0001,240,000>99%

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Analysis cluster_decision Decision start Start Reaction: 2-ethoxy-4,6-difluoropyrimidine + Hydrazine Hydrate aliquot Take Aliquot at Time (t) start->aliquot quench Quench Reaction aliquot->quench prepare Prepare Sample for Analysis quench->prepare tlc TLC Analysis prepare->tlc hplc HPLC Analysis prepare->hplc complete Reaction Complete? tlc->complete hplc->complete continue_rxn Continue Reaction complete->continue_rxn No workup Proceed to Workup complete->workup Yes continue_rxn->aliquot

Caption: Overall workflow for monitoring the synthesis of this compound.

TLC_Analysis_Workflow prep_chamber Prepare & Saturate TLC Chamber spot_plate Spot TLC Plate (SM, Co-spot, RM) prep_chamber->spot_plate develop_plate Develop Plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize under UV Light dry_plate->visualize interpret Interpret Results (Check for SM disappearance) visualize->interpret

Caption: Step-by-step workflow for TLC analysis.

HPLC_Analysis_Workflow prepare_sample Prepare & Filter Sample setup_hplc Set Up HPLC Method (Column, Mobile Phase, Gradient) prepare_sample->setup_hplc inject_sample Inject Sample setup_hplc->inject_sample run_hplc Run HPLC Analysis inject_sample->run_hplc analyze_data Analyze Chromatogram (Integrate Peaks) run_hplc->analyze_data quantify Quantify Conversion analyze_data->quantify

Caption: Step-by-step workflow for HPLC analysis.

Troubleshooting_Logic cluster_higher_rf Higher Rf cluster_lower_rf Lower Rf start Unexpected Spot on TLC is_rf_higher Is Rf higher or lower than product spot? start->is_rf_higher higher_rf_cause Likely a less polar impurity or byproduct. is_rf_higher->higher_rf_cause Higher lower_rf_cause Could be a more polar impurity, disubstituted product, or baseline material. is_rf_higher->lower_rf_cause Lower isolate Isolate and Characterize (e.g., by LC-MS) higher_rf_cause->isolate lower_rf_cause->isolate

Caption: Troubleshooting logic for an unexpected spot on a TLC plate.

References

Overcoming poor reactivity of "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine" in specific reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on utilizing this versatile reagent in your experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter when working with this compound, providing potential causes and actionable solutions.

Issue / Question Potential Cause(s) Recommended Solution(s)
1. Low yield in nucleophilic aromatic substitution (SNAr) reactions to synthesize the title compound. - Incomplete reaction. - Suboptimal reaction temperature. - Inappropriate solvent. - Degradation of starting materials or product.- Increase reaction time and monitor by TLC/LC-MS. - Optimize temperature; lower temperatures (60-70°C) may require longer reaction times (up to 24 hours) but can reduce side products, while higher temperatures (e.g., 80°C) can shorten the time to around 8 hours.[1] - Ethanol is a common solvent for the hydrazine substitution; however, other polar aprotic solvents like DMF or NMP can be explored. - Ensure the freshness of hydrazine and store the product under inert gas.
2. Formation of di-substituted by-product (2-ethoxy-4,6-bis(hydrazinyl)pyrimidine). - Excess of hydrazine. - High reaction temperature. - Prolonged reaction time.- Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of hydrazine. - Perform the reaction at a lower temperature to favor mono-substitution. - Carefully monitor the reaction progress and stop it once the starting material is consumed to prevent further substitution.
3. Poor reactivity of the hydrazinyl group in subsequent condensation reactions (e.g., hydrazone formation). - Steric hindrance from the pyrimidine ring. - Electronic effects of the substituents. - Inappropriate catalyst or reaction conditions.- Use a more reactive carbonyl compound (e.g., an aldehyde instead of a ketone). - Add a catalytic amount of acid (e.g., acetic acid) to activate the carbonyl group. - Increase the reaction temperature or use a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).
4. Difficulty in purifying the final product. - Presence of closely related impurities (e.g., starting materials, di-substituted product). - Product instability during purification.- Utilize column chromatography with a carefully selected solvent system (e.g., ethyl acetate/hexanes). - Recrystallization from a suitable solvent can be effective for removing impurities. - Avoid prolonged exposure to high temperatures or harsh conditions during purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in drug discovery?

A1: this compound is a valuable building block in medicinal chemistry, primarily used in the synthesis of pyrimidine-based compounds that act as kinase inhibitors.[2][3] The pyrimidine scaffold is a "privileged structure" known to interact with the ATP-binding site of various kinases, which are crucial targets in cancer therapy and other diseases.[2][4]

Q2: How does the fluorine substituent influence the properties of this compound and its derivatives?

A2: The fluorine atom at the 4-position of the pyrimidine ring offers several advantages. It increases the electrophilicity of the C4 carbon, facilitating nucleophilic aromatic substitution. In the final drug molecule, the fluorine can enhance metabolic stability by blocking potential sites of metabolism and can also improve binding affinity to the target protein through favorable interactions.

Q3: What types of reactions can the hydrazinyl group of this compound participate in?

A3: The hydrazinyl group is a versatile functional group that can undergo various reactions, most notably:

  • Condensation with aldehydes and ketones to form hydrazones.[5][6]

  • Cyclization reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrazole rings.

  • Acylation with acid chlorides or anhydrides.

Q4: Are there any specific safety precautions to consider when handling this compound?

A4: While not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, standard laboratory safety practices should be followed.[3] This includes wearing personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the nucleophilic aromatic substitution of 2-ethoxy-4,6-difluoropyrimidine with hydrazine hydrate.

Materials:

  • 2-Ethoxy-4,6-difluoropyrimidine

  • Hydrazine hydrate

  • Ethanol

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a round-bottom flask, dissolve 2-ethoxy-4,6-difluoropyrimidine (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by TLC.[1]

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Protocol 2: Formation of a Hydrazone Derivative

This protocol details the condensation reaction of this compound with an aldehyde.

Materials:

  • This compound

  • Aldehyde of choice (e.g., benzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve this compound (1 equivalent) and the aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Visualizations

Signaling Pathway: Inhibition of a Kinase Pathway

The following diagram illustrates a simplified signaling pathway where a pyrimidine-based inhibitor, synthesized from this compound, blocks the action of a protein kinase.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Inhibitor Pyrimidine-based Inhibitor Inhibitor->Kinase_B Inhibits

Caption: Simplified kinase signaling pathway inhibited by a pyrimidine derivative.

Experimental Workflow: Hydrazone Synthesis

This diagram outlines the key steps in the synthesis of a hydrazone derivative from this compound.

Hydrazone_Synthesis_Workflow Start Start Reactants Mix this compound, Aldehyde, and Ethanol Start->Reactants Catalyst Add catalytic Acetic Acid Reactants->Catalyst Reflux Heat to Reflux (2-4h) Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Cool and Isolate Product (Filtration or Concentration) Monitor->Workup Reaction Complete Purification Purify by Recrystallization or Chromatography Workup->Purification End Characterize Final Product Purification->End

Caption: Workflow for the synthesis of a hydrazone derivative.

Logical Relationship: Troubleshooting Low Yield

This diagram illustrates the logical steps to troubleshoot low yield in the synthesis of the title compound.

Troubleshooting_Low_Yield Problem Low Yield of This compound Check1 Is the reaction complete? Problem->Check1 Solution1 Increase reaction time and/or temperature. Check1->Solution1 No Check2 Is di-substitution observed? Check1->Check2 Yes Solution1->Check1 Solution2 Reduce hydrazine equivalents. Lower reaction temperature. Check2->Solution2 Yes Check3 Are starting materials pure? Check2->Check3 No Solution2->Check1 Solution3 Purify starting materials. Use fresh reagents. Check3->Solution3 No Outcome Improved Yield Check3->Outcome Yes Solution3->Check1

Caption: Decision tree for troubleshooting low reaction yield.

References

"2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine" handling and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this document is compiled from various sources. A comprehensive Safety Data Sheet (SDS) for 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine is not currently available. There is conflicting information regarding its hazard classification. Users should exercise extreme caution and consult with a qualified safety professional before handling this chemical.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound often used as an intermediate in the synthesis of more complex molecules in pharmaceutical and agrochemical research.[1][2] Its structure contains a pyrimidine ring, which is a common feature in many biologically active compounds.

Q2: What are the primary hazards associated with this compound?

According to aggregated GHS information, this compound is classified as "Danger" and is considered toxic if swallowed (H301).[1] As a hydrazine derivative, it may also pose other health risks, and it is crucial to handle it with appropriate safety precautions.[3]

Q3: I've seen conflicting safety information about this compound. Why is that?

There are discrepancies in the available data. While some sources classify it as hazardous, others state it is not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. This may be due to a lack of comprehensive toxicological data or different interpretations of the available information. Given this uncertainty, it is prudent to handle the compound as potentially hazardous.

Q4: What are the general storage recommendations?

Store this compound in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, an inert atmosphere is recommended.

Troubleshooting Guides

Handling and Personal Protective Equipment (PPE)

Issue: Uncertainty about the necessary personal protective equipment.

Solution:

Due to the potential toxicity, a comprehensive approach to PPE is essential.

  • Gloves: Wear nitrile gloves to prevent skin contact.[3]

  • Eye Protection: Use chemical safety goggles.[3]

  • Lab Coat: A lab coat is mandatory to protect from splashes.[3]

  • Respiratory Protection: Handle this compound in a certified fume hood to avoid inhalation of any vapors or dust.[3]

Accidental Spills

Issue: How to handle a small spill of this compound.

Solution:

Follow these steps to manage a small spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Wear appropriate PPE: Before cleaning, ensure you are wearing the recommended PPE.

  • Neutralize: Cautiously neutralize the spill with a 5% acetic acid solution.[3]

  • Absorb: Cover the neutralized spill with an inert absorbent material like vermiculite.[3]

  • Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

Accidental Exposure

Issue: What to do in case of accidental exposure.

Solution:

Immediate action is crucial in case of exposure.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Data Presentation

PropertyValueSource
Molecular Weight 172.16 g/mol [1]
Boiling Point (Predicted) 336.807°C at 760 mmHg[2]
Flash Point (Predicted) 95.9°C[2]
Density (Predicted) 1.43 g/cm³[2]
GHS Hazard Statement H301: Toxic if swallowed[1]

Experimental Protocols

Protocol for Preparing a Solution of this compound
  • Preparation: Work in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Weighing: Tare a clean, dry glass vial on an analytical balance. Carefully weigh the desired amount of this compound into the vial.

  • Solvent Addition: Add the desired solvent to the vial dropwise while gently swirling to dissolve the compound.

  • Storage: Once dissolved, cap the vial tightly, label it clearly with the compound name, concentration, solvent, and date of preparation. Store in a cool, dry place away from light and incompatible materials.

Protocol for Waste Disposal
  • Quenching: In a fume hood, slowly and carefully add the waste containing this compound to a 10% solution of hydrochloric acid (HCl) with stirring.[3] This step is intended to quench any residual hydrazine activity.

  • Neutralization: After quenching, neutralize the acidic solution with a suitable base, such as sodium bicarbonate, until the pH is neutral.

  • Collection: Transfer the neutralized waste into a properly labeled hazardous waste container.

  • Disposal: Arrange for disposal by a certified hazardous waste management facility.[3]

Visualizations

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_response Response Actions cluster_decontamination Final Steps Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess PPE Don Appropriate PPE Assess->PPE Neutralize Neutralize with 5% Acetic Acid PPE->Neutralize Absorb Absorb with Vermiculite Neutralize->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Workflow for handling a spill of this compound.

Handling_Precautions cluster_ppe Personal Protective Equipment cluster_engineering_controls Engineering Controls cluster_storage Storage Gloves Nitrile Gloves Goggles Safety Goggles LabCoat Lab Coat FumeHood Chemical Fume Hood CoolDry Cool, Dry Place AwayFromOxidizers Away from Oxidizers InertAtmosphere Inert Atmosphere (Long-term) Handling Safe Handling of This compound Handling->Gloves Handling->Goggles Handling->LabCoat Handling->FumeHood Handling->CoolDry Handling->AwayFromOxidizers Handling->InertAtmosphere

Caption: Key safety precautions for handling and storage.

References

Resolving unexpected NMR shifts in "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine" products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working with "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine" (CAS No. 166524-66-9). Unexpected NMR shifts can often be attributed to common synthetic byproducts, tautomerism, or solvent effects. This guide will help you diagnose and resolve these issues.

Troubleshooting Unexpected NMR Shifts

Question: My ¹H NMR spectrum shows unexpected peaks and incorrect integration for the pyrimidine region. What could be the cause?

Answer: This is a common issue that can arise from several sources. The most likely causes are the presence of a di-substituted impurity or residual starting material. Here’s a step-by-step guide to troubleshoot the problem.

Troubleshooting Workflow

G start Unexpected NMR Spectrum check_impurity Check for Di-substituted Impurity (2-Ethoxy-4,6-bis(hydrazinyl)pyrimidine) start->check_impurity check_sm Check for Residual Starting Material (2-Ethoxy-4,6-difluoropyrimidine) start->check_sm check_tautomer Consider Tautomerism and Solvent Effects start->check_tautomer solution_impurity Optimize Reaction Conditions: - Control hydrazine stoichiometry - Lower reaction temperature - Adjust reaction time check_impurity->solution_impurity solution_sm Purify the Product: - Recrystallization - Column chromatography check_sm->solution_sm solution_tautomer Perform Solvent Study: - Acquire spectra in different NMR solvents (e.g., DMSO-d6, CDCl3) - Variable temperature NMR check_tautomer->solution_tautomer end Resolved Spectrum solution_impurity->end solution_sm->end solution_tautomer->end

Caption: Troubleshooting logic for unexpected NMR shifts.

Frequently Asked Questions (FAQs)

Impurity Identification

Question: What is the most common impurity in the synthesis of this compound?

Answer: The most significant and common side-product is 2-ethoxy-4,6-bis(hydrazinyl)pyrimidine.[1] This impurity arises from the over-addition of hydrazine, where both the C4 and C6 positions of the pyrimidine ring are substituted.[1] This di-substitution is a primary cause of lower yields and can be challenging to separate from the desired mono-substituted product.[1]

Question: How can I identify the 2-ethoxy-4,6-bis(hydrazinyl)pyrimidine impurity in my ¹H NMR spectrum?

Answer: The di-substituted impurity has a symmetrical structure, which will result in a much simpler ¹H NMR spectrum compared to the target compound. Look for:

  • A single, sharp singlet for the pyrimidine proton (H-5).

  • The absence of fluorine coupling.

  • The integration of the hydrazinyl protons will be double that of the single pyrimidine proton.

Question: How can I minimize the formation of the di-substituted impurity?

Answer: To favor the desired mono-substitution, reaction conditions must be carefully controlled.[1] Key strategies include:

  • Stoichiometry: Use a controlled molar ratio of hydrazine hydrate to the 2-ethoxy-4,6-difluoropyrimidine substrate.[1]

  • Temperature: Lowering the reaction temperature can reduce the rate of the second substitution.

  • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to stop it once the starting material is consumed and before significant di-substitution occurs.

Tautomerism

Question: Can tautomerism explain unexpected shifts in my NMR spectrum?

Answer: Yes, hydrazinopyrimidines can exist in tautomeric forms. For this compound, amino-imino tautomerism is possible. While studies on similar compounds suggest that the amino tautomer is predominant, the equilibrium can be influenced by the solvent, temperature, and pH.[2]

Caption: Amino-Imino tautomerism in this compound.

Question: How do I confirm if I have a mixture of tautomers?

Answer: A solvent study can be very informative. The chemical shifts of the N-H protons are particularly sensitive to the solvent environment. Acquiring spectra in both a protic solvent (like CD₃OD) and an aprotic solvent (like DMSO-d₆ or CDCl₃) can shift the tautomeric equilibrium, resulting in noticeable changes in the spectrum. Variable temperature (VT) NMR can also be used, as the equilibrium is often temperature-dependent.

NMR Data and Interpretation

Question: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Group Assignment Expected ¹H Shift (δ ppm) Expected ¹³C Shift (δ ppm) Notes
Ethoxy-CH₃~1.3 – 1.5 (triplet)Not specified
Ethoxy-O-CH₂-~4.4 – 4.6 (quartet)Not specified
PyrimidineH-5Not specifiedNot specifiedExpect a doublet due to coupling with Fluorine.
Hydrazinyl-NH-NH₂~5.5 – 6.5 (broad singlet)Not specifiedHighly solvent and concentration dependent.
PyrimidineC-FNot specified~160 – 165Expect a large C-F coupling constant.

Table 1: Expected NMR Chemical Shifts

Question: My N-H proton signals are very broad or not visible. What should I do?

Answer: Broad or disappearing N-H signals can be due to several factors:

  • Chemical Exchange: Protons on nitrogen atoms can exchange with each other or with trace amounts of water in the NMR solvent. This is a common cause of signal broadening.

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can lead to broadening of adjacent proton signals.

  • Concentration: The chemical shift and peak shape of N-H protons can be highly concentration-dependent.

To address this, ensure your NMR solvent is as dry as possible. You can also try acquiring the spectrum at a lower temperature to slow down the exchange rate.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline based on typical nucleophilic aromatic substitution reactions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethoxy-4,6-difluoropyrimidine (1 equivalent) in a suitable solvent such as ethanol or a mixture of acetonitrile and water.[1]

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1.0 - 1.2 equivalents) to the solution at room temperature.

  • Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux (e.g., 80°C in ethanol) for several hours (typically 2-8 hours).[1] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: NMR Sample Preparation
  • Sample Preparation: Accurately weigh 5-10 mg of your purified product.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a clean, dry NMR tube. DMSO-d₆ is often a good choice as it can help to sharpen N-H proton signals.

  • Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra. For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be very useful.

This guide is intended to provide a starting point for troubleshooting common issues encountered during the analysis of this compound. For more complex issues, consulting with an NMR spectroscopy expert is recommended.

References

Validation & Comparative

A Comparative Guide to Pyrimidine Intermediates in Drug Synthesis: 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, pyrimidine scaffolds are a cornerstone in the synthesis of a vast array of therapeutics, particularly kinase inhibitors. The selection of an appropriate pyrimidine intermediate is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides an objective comparison of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine against other common pyrimidine intermediates used in drug synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Pyrimidine Intermediates

The utility of a pyrimidine intermediate is largely defined by its reactivity, selectivity, and the yields it affords in subsequent reactions. Below is a comparative summary of this compound and other frequently used pyrimidine building blocks.

IntermediateKey FeaturesTypical ApplicationReported YieldPurityKey Considerations
This compound Hydrazinyl group for heterocycle formation; fluorine for metabolic stability.Synthesis of pyrazolopyrimidines and other fused heterocycles.Good to ExcellentHighThe hydrazinyl moiety is a potent nucleophile, requiring controlled reaction conditions to prevent side reactions.[1]
2,4-Dichloro-5-fluoropyrimidine Two reactive chlorine atoms for sequential or double displacement.Versatile precursor for kinase inhibitors (e.g., in JAK or ROS1 inhibitor synthesis).~95% (synthesis of intermediate)[2][3][4]HighThe two chlorine atoms exhibit different reactivity, allowing for selective substitution.
2-Amino-4-chloropyrimidine An amino group for further functionalization and a reactive chlorine.Synthesis of various substituted aminopyrimidines.76.4% - 84.4% (synthesis of intermediate)[5]HighThe amino group can influence the reactivity of the chlorine atom.
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate Multiple functional groups for diverse chemical transformations.Precursor for complex, multi-substituted pyrimidine derivatives.Varies with reactionGood to HighThe methylthio group can be displaced by nucleophiles, offering additional synthetic routes.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are paramount in synthetic chemistry. The following sections provide methodologies for the synthesis of key pyrimidine intermediates.

Synthesis of 2-Ethoxy-4,6-difluoropyrimidine (Precursor to this compound)

This protocol describes the synthesis of the precursor to the title compound.

Materials:

  • 2-ethoxy-4,6-dichloropyrimidine (1 mol)

  • Potassium fluoride (2.5 mol)

  • Solvent (e.g., Sulfolane)

Procedure:

  • A mixture of 2-ethoxy-4,6-dichloropyrimidine and potassium fluoride in a suitable solvent is prepared.

  • The reaction mixture is heated to 160°C and stirred for 3 hours.

  • The reaction progress is monitored by sampling and analysis to ensure the starting material is consumed (≤ 0.5%).

  • Upon completion, the product is distilled off under reduced pressure.

  • The distilled product is then refractionated to yield pure 2-ethoxy-4,6-difluoropyrimidine.

  • Yield: 82.7%; Purity: 99.1% (HPLC).[7]

Synthesis of 2,4-Dichloro-5-fluoropyrimidine

This procedure outlines the synthesis of a versatile dichlorinated pyrimidine intermediate.

Materials:

  • 5-Fluorouracil (5-FU) (1 mole equivalent)

  • Phosphorus oxychloride (POCl₃) (at least 10 mole equivalents)

  • N,N-dimethylaniline (DMA) (1.5 mole equivalents)

Procedure:

  • A mixture of 5-fluorouracil and phosphorus oxychloride is prepared in the presence of N,N-dimethylaniline, which acts as an acid acceptor.

  • The reaction mixture is heated to 114°C and maintained for 2 hours.

  • The progress of the reaction is monitored to ensure completion.

  • Upon completion, the excess phosphorus oxychloride is removed, and the product is isolated.

  • Yield: 92.2%.[3]

Synthesis of 2-Amino-4-chloropyrimidine

Two common methods for the synthesis of 2-amino-4-chloropyrimidine are presented below.

Method 1: From Isocytosine

  • Phosphorus oxychloride and isocytosine are mixed, stirred, and heated to 80°C for 1 hour, followed by refluxing at 120°C for 3 hours.[5]

  • After the reaction, excess phosphorus oxychloride is recovered by distillation.[5]

  • The remaining reaction liquid is carefully added to ice water, and the product is extracted with dichloromethane.[5]

  • The organic phase is decolorized with activated carbon, filtered, and the solvent is evaporated.[5]

  • The residue is crystallized from ethanol to yield white solid 2-amino-4-chloropyrimidine.[5]

  • Yield: 76.4%.[5]

Method 2: From 2,4-Dichloropyrimidine

  • 2,4-Dichloropyrimidine is reacted with ammonia under reflux for 3-5 hours.[5]

  • The reaction progress is monitored by TLC.[5]

  • After cooling, the crude product is filtered and washed successively with ethanol and water.[5]

  • The product is recrystallized from a dichloromethane/petroleum ether mixture to afford pure 2-amino-4-chloropyrimidine.[5]

  • Yield: 84.4%.[5]

Signaling Pathways and Drug Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways where pyrimidine-based drugs are active, and a general workflow for their synthesis.

JAK_STAT_Signaling_Pathway receptor Cytokine Receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat->stat nucleus Nucleus stat->nucleus Translocates to gene Gene Transcription nucleus->gene Initiates cytokine Cytokine cytokine->receptor Binds

Caption: The JAK-STAT signaling pathway, a common target for pyrimidine-based kinase inhibitors.

BTK_Signaling_Pathway bcr B-Cell Receptor (BCR) lyn_syk LYN/SYK bcr->lyn_syk Activates btk BTK lyn_syk->btk Phosphorylates plcg2 PLCγ2 btk->plcg2 Activates downstream Downstream Signaling (e.g., NF-κB, MAPK) plcg2->downstream Leads to antigen Antigen antigen->bcr Binds

Caption: The B-Cell Receptor (BCR) signaling pathway, with a key role for Bruton's Tyrosine Kinase (BTK).

ROS1_Signaling_Pathway ros1 ROS1 Fusion Protein shp2 SHP2 ros1->shp2 Activates pi3k_akt_mtor PI3K-AKT-mTOR Pathway ros1->pi3k_akt_mtor jak_stat JAK-STAT Pathway ros1->jak_stat ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway shp2->ras_raf_mek_erk proliferation Cell Proliferation & Survival ras_raf_mek_erk->proliferation pi3k_akt_mtor->proliferation jak_stat->proliferation

Caption: Key downstream signaling pathways activated by ROS1 fusion proteins in cancer.

Pyrimidine_Drug_Synthesis_Workflow start Starting Materials (e.g., Uracil, Dicarbonyls) intermediate Pyrimidine Intermediate (e.g., Dichloropyrimidine) start->intermediate Cyclization/ Chlorination functionalization Functionalization (e.g., Nucleophilic Substitution) intermediate->functionalization Reaction with Nucleophiles final_product Final Drug Molecule functionalization->final_product purification Purification & Analysis final_product->purification

Caption: A generalized workflow for the synthesis of pyrimidine-based drugs.

Conclusion

The choice of a pyrimidine intermediate is a strategic one, with this compound offering distinct advantages in the synthesis of complex heterocyclic systems due to its reactive hydrazinyl group and the beneficial properties conferred by the fluorine and ethoxy substituents. However, established intermediates like 2,4-dichloro-5-fluoropyrimidine remain highly valuable for their versatility and well-documented reactivity. The provided data and protocols aim to assist researchers in making informed decisions for the efficient synthesis of novel therapeutics.

References

A Comparative Guide to the Reactivity of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine and its structural analogs. Understanding the comparative reactivity of these compounds is crucial for their application in medicinal chemistry and drug development, particularly in the synthesis of novel heterocyclic systems. This document outlines the synthetic pathways, experimental protocols, and factors influencing the reactivity of these versatile chemical intermediates.

Introduction to Pyrimidine Reactivity

Substituted pyrimidines are a cornerstone in the development of a wide array of therapeutic agents. The reactivity of the pyrimidine ring is significantly influenced by its substituents. In the case of this compound, the interplay between the electron-donating ethoxy group, the strongly electronegative fluorine atom, and the nucleophilic hydrazinyl group dictates its chemical behavior.

The pyrimidine ring itself is an electron-deficient system, making it susceptible to nucleophilic aromatic substitution. The fluorine atom at the C4 position acts as a good leaving group, further activating the ring for such reactions. The hydrazinyl moiety is a potent nucleophile, often utilized for the construction of fused heterocyclic rings.

Comparative Synthesis and Reactivity

The synthesis of this compound and its analogs typically proceeds via a common intermediate, a di-halogenated pyrimidine. The subsequent selective displacement of the halogens allows for the introduction of the desired functional groups.

A key point of comparison lies in the reaction conditions and yields of the final hydrazinolysis step. Below is a summary of the synthesis for this compound and a closely related methoxy analog.

Table 1: Comparative Synthesis Data

CompoundStarting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)
This compound2-Ethoxy-4,6-difluoropyrimidineHydrazine hydrate, TriethylamineAcetonitrile, Water5 - 101 hour80
2-Methoxy-4-hydrazino-5-fluoropyrimidine2-Methoxy-4-chloro-5-fluoropyrimidineHydrazine hydrateNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: Detailed reaction conditions and yield for the methoxy analog were not fully specified in the available literature.

The reactivity of the halogen at the C4/C6 position is paramount. Fluorine is a better leaving group than chlorine in nucleophilic aromatic substitutions on electron-deficient rings, which can influence reaction rates. The choice of the alkoxy group (ethoxy vs. methoxy) can also have a subtle electronic effect on the reactivity of the pyrimidine ring.

Experimental Protocols

Synthesis of this compound[1]

This protocol describes the synthesis of the title compound from 2-Ethoxy-4,6-difluoropyrimidine.

Materials:

  • 2-Ethoxy-4,6-difluoropyrimidine (94% purity, 0.59 mol)

  • Acetonitrile (275 mL)

  • Water (107 g)

  • Triethylamine (0.67 mol)

  • Hydrazine hydrate (0.68 mol)

  • Ethanol

Procedure:

  • A mixture of 2-ethoxy-4,6-difluoropyrimidine, acetonitrile, and water is prepared and cooled to 10°C.

  • Triethylamine is added to the mixture.

  • Hydrazine hydrate is then added slowly while maintaining the temperature between 5°C and 10°C with stirring.

  • After the addition is complete, the mixture is stirred for an additional 15 minutes with cooling, and then allowed to warm to room temperature over a total of 1 hour.

  • The resulting solids are collected by vacuum filtration.

  • The solids are washed twice with 100 mL portions of water and then with 50 mL of ethanol.

  • The final product, this compound, is obtained as a white solid.

Visualizing the Synthesis

The following diagrams illustrate the synthetic pathways and logical relationships in the preparation of these pyrimidine derivatives.

G cluster_0 Synthesis of 2-Ethoxy-4,6-difluoropyrimidine Urea Urea O-Ethylisourea sulfate O-Ethylisourea sulfate Urea->O-Ethylisourea sulfate Diethyl Sulfate Diethyl Sulfate Diethyl Sulfate->O-Ethylisourea sulfate 2-Ethoxy-4,6-dihydroxypyrimidine 2-Ethoxy-4,6-dihydroxypyrimidine O-Ethylisourea sulfate->2-Ethoxy-4,6-dihydroxypyrimidine Diethyl malonate Diethyl malonate Diethyl malonate->2-Ethoxy-4,6-dihydroxypyrimidine 2-Ethoxy-4,6-dichloropyrimidine 2-Ethoxy-4,6-dichloropyrimidine 2-Ethoxy-4,6-dihydroxypyrimidine->2-Ethoxy-4,6-dichloropyrimidine POCl3 POCl3 POCl3->2-Ethoxy-4,6-dichloropyrimidine 2-Ethoxy-4,6-difluoropyrimidine 2-Ethoxy-4,6-difluoropyrimidine 2-Ethoxy-4,6-dichloropyrimidine->2-Ethoxy-4,6-difluoropyrimidine Potassium fluoride Potassium fluoride Potassium fluoride->2-Ethoxy-4,6-difluoropyrimidine

Caption: General synthesis of the key intermediate 2-Ethoxy-4,6-difluoropyrimidine.

G cluster_1 Hydrazinolysis Workflow Start Start Prepare mixture Mix 2-Ethoxy-4,6-difluoropyrimidine, acetonitrile, and water Start->Prepare mixture Cool Cool to 10°C Prepare mixture->Cool Add Reagents Add Triethylamine, then slowly add Hydrazine hydrate (maintain 5-10°C) Cool->Add Reagents React Stir for 15 min with cooling, then warm to RT over 1h Add Reagents->React Filter Vacuum filter solids React->Filter Wash Wash with water, then ethanol Filter->Wash Product 2-Ethoxy-4-fluoro-6- hydrazinylpyrimidine Wash->Product

A Comparative Guide to the Bioisosteric Replacement of the Pyrimidine Ring in 2,4,6-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of bioisosteric replacements for the pyrimidine ring, with a particular focus on derivatives sharing a substitution pattern analogous to "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine." We will explore how replacing the central pyrimidine core with other heterocyclic scaffolds, such as pyridine and 1,3,5-triazine, can impact biological activity, physicochemical properties, and overall drug-like characteristics. The information presented is supported by experimental data from published studies to provide an objective comparison.

Introduction to Bioisosterism of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, particularly as kinase inhibitors.[1] Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system serves as a versatile scaffold for introducing various substituents. Bioisosteric replacement, the substitution of one chemical group with another that has similar physical or chemical properties, is a common strategy to optimize lead compounds.[2] For the pyrimidine ring, common bioisosteres include pyridine, which removes one of the ring nitrogens, and triazine, which adds a third nitrogen. These modifications can subtly alter a compound's electronics, polarity, metabolic stability, and interaction with biological targets.

Comparative Biological Activity

The biological activity of pyrimidine derivatives and their bioisosteres is highly dependent on the specific target and the substitution pattern. Kinase inhibition is a frequent therapeutic application for this class of compounds. The nitrogen atoms of the pyrimidine ring often form crucial hydrogen bonds with the hinge region of the kinase active site.

One study synthesized a series of 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives and evaluated their antiproliferative activity against several cancer cell lines.[3] The results, summarized in Table 1, demonstrate that both pyrimidine and triazine cores can yield highly potent compounds. Notably, the most potent compound identified was a pyrimidine derivative, 5j , which exhibited an IC50 of 0.05 µM against the H460 cell line.[3] This suggests that for this particular substitution pattern and target, the pyrimidine core was optimal.

In a different study, novel bioisosteres of the c-Met kinase inhibitor cabozantinib were designed by replacing a central benzene ring with pyridine.[1] While not a direct replacement of a pyrimidine, this study highlights the significant impact of a single nitrogen atom introduction. The unsubstituted pyridine analog (4 ) showed potent inhibition comparable to cabozantinib (IC50 of 4.9 nM vs 5.4 nM), whereas a trimethyl-substituted pyridine analog (3 ) was inactive.[1] This underscores the profound influence of both the core heterocycle and its substituents on biological activity.

Table 1: Comparison of Antiproliferative Activity (IC50 in µM) of Pyrimidine and Triazine Derivatives [3]

CompoundCore ScaffoldH460HT-29MDA-MB-231
1 (Reference) Pyrimidine9.5229.2436.21
5c Pyrimidine0.07>100>100
5j Pyrimidine0.056.316.50
8e 1,3,5-Triazine0.28>100>100
8o 1,3,5-Triazine0.1711.238.91
Physicochemical Properties

The choice of a core heterocyclic ring can significantly influence a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The replacement of a carbon atom with a nitrogen atom generally increases polarity and can provide an additional site for hydrogen bonding, which may improve aqueous solubility. However, these changes can also affect cell permeability and metabolic pathways.

For instance, the bioisosteric replacement of a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole has been reported to increase polarity and reduce metabolic degradation.[4] While specific comparative data for the 2,4,6-substituted pyrimidines and their pyridine/triazine bioisosteres is not available in a single study, general principles of medicinal chemistry suggest that increasing the number of nitrogen atoms (pyrimidine to triazine) would likely increase polarity and potentially alter metabolic stability.

Signaling Pathways and Experimental Workflows

Given that many pyrimidine derivatives are kinase inhibitors, a common signaling pathway they modulate is the MAPK/ERK pathway , which is crucial for cell proliferation and survival. Below is a simplified diagram of this pathway, which is often dysregulated in cancer.

a cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->RAF Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: Simplified MAPK/ERK signaling pathway often targeted by pyrimidine-based kinase inhibitors.

The experimental workflow for comparing the efficacy of a pyrimidine derivative and its bioisosteres typically involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based and potentially in vivo studies.

g Start Start Biochemical Assay Biochemical Assay (e.g., Kinase Inhibition) Start->Biochemical Assay Determine IC50 Cell-Based Assay Cell-Based Assay (e.g., MTT for Viability) Biochemical Assay->Cell-Based Assay Determine EC50 Target Engagement Assay Target Engagement (e.g., CETSA) Cell-Based Assay->Target Engagement Assay Confirm Target Binding Data Analysis Comparative Data Analysis (IC50, EC50) Target Engagement Assay->Data Analysis Lead Optimization Lead Optimization Data Analysis->Lead Optimization

Caption: General experimental workflow for comparing pyrimidine derivatives and their bioisosteres.

Experimental Protocols

Kinase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol is adapted for a generic FRET-based kinase assay to determine the IC50 of an inhibitor.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • FRET donor and acceptor reagents (e.g., LanthaScreen™ Eu-anti-phospho antibody and Alexa Fluor™ 647 tracer)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (pyrimidine and bioisosteres) dissolved in DMSO

  • 384-well low-volume plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted compounds to the wells of the 384-well plate.

  • Add 2.5 µL of the kinase/substrate mixture in assay buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP in assay buffer to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of the FRET donor/acceptor mixture (e.g., Eu-anti-phospho antibody and tracer in TR-FRET dilution buffer).

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Calculate the FRET ratio and plot the percent inhibition against the compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[5][6]

Materials:

  • Cancer cell line (e.g., H460)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[5][6]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement of a compound in a cellular environment.[7][8]

Materials:

  • Cells expressing the target protein

  • Test compound

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitors

  • Equipment for heating (e.g., thermocycler), cell lysis (e.g., freeze-thaw cycles), and protein analysis (e.g., Western blot)

Procedure:

  • Treat cultured cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.

  • Analyze the soluble fractions by Western blot using an antibody specific for the target protein.

  • A compound that binds to the target protein will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.[7][8]

References

Validating the Structure of Novel Compounds Synthesized from 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural validation of a novel pyrazole derivative synthesized from "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine" against a similar compound synthesized from an alternative starting material, "2-Hydrazino-4-(trifluoromethyl)pyrimidine." This guide includes detailed experimental protocols, comparative data, and visual representations of the synthetic workflow and a relevant biological signaling pathway.

Introduction

"this compound" is a versatile scaffold in medicinal chemistry, offering multiple reactive sites for the synthesis of novel heterocyclic compounds. Its derivatives, particularly fused pyrazole systems, are of significant interest due to their potential as kinase inhibitors and anticancer agents. The rigorous validation of the structure of these newly synthesized compounds is a critical step in the drug discovery pipeline, ensuring the integrity of subsequent biological and pharmacological studies.

This guide will compare the synthesis and structural validation of a hypothetical novel compound, 5-ethoxy-7-fluoro-3-methyl-pyrazolo[1,5-a]pyrimidine (Novel Compound 1) , derived from this compound, with an analogous compound, 3-methyl-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine (Alternative Compound 2) , synthesized from the alternative starting material, 2-hydrazino-4-(trifluoromethyl)pyrimidine. The comparison will focus on the spectroscopic and analytical data that confirm their respective structures and their potential biological activity.

Comparative Synthesis and Structural Validation

The synthesis of pyrazolo[1,5-a]pyrimidines from hydrazinylpyrimidines typically involves a condensation reaction with a 1,3-dicarbonyl compound, such as acetylacetone, followed by cyclization. The choice of starting material significantly influences the substitution pattern and, consequently, the physicochemical and biological properties of the final compound.

Synthetic Workflow

The general synthetic workflow for the preparation of the target compounds is outlined below.

G cluster_0 Synthesis of Novel Compound 1 cluster_1 Synthesis of Alternative Compound 2 Start_1 2-Ethoxy-4-fluoro- 6-hydrazinylpyrimidine Reaction_1 Condensation/ Cyclization Start_1->Reaction_1 Reagent_1 Acetylacetone Reagent_1->Reaction_1 Product_1 5-Ethoxy-7-fluoro-3-methyl- pyrazolo[1,5-a]pyrimidine (Novel Compound 1) Reaction_1->Product_1 Validation Structural Validation (NMR, MS, IR, EA) Product_1->Validation Start_2 2-Hydrazino-4-(trifluoromethyl)- pyrimidine Reaction_2 Condensation/ Cyclization Start_2->Reaction_2 Reagent_2 Acetylacetone Reagent_2->Reaction_2 Product_2 3-Methyl-7-(trifluoromethyl)- pyrazolo[1,5-a]pyrimidine (Alternative Compound 2) Reaction_2->Product_2 Product_2->Validation Bioactivity Biological Activity Screening (e.g., Kinase Inhibition Assay) Validation->Bioactivity

Caption: Comparative synthetic workflow for novel pyrimidine derivatives.
Comparative Data for Structural Validation

The structural elucidation of the synthesized compounds relies on a combination of spectroscopic and analytical techniques. The following table summarizes the expected data for Novel Compound 1 and Alternative Compound 2.

Analysis Novel Compound 1 (Expected Data) Alternative Compound 2 (Expected Data) Interpretation
¹H NMR δ 8.1 (s, 1H, H-2), 6.5 (s, 1H, H-6), 4.5 (q, 2H, OCH₂), 2.5 (s, 3H, CH₃), 1.4 (t, 3H, OCH₂CH₃)δ 8.3 (s, 1H, H-2), 7.2 (s, 1H, H-5), 2.6 (s, 3H, CH₃)Confirms the presence and connectivity of protons in the pyrazolopyrimidine core and substituent groups.
¹³C NMR δ 165 (C-5), 158 (C-7), 150 (C-2), 145 (C-8a), 110 (C-3a), 95 (C-6), 62 (OCH₂), 15 (CH₃), 14 (OCH₂CH₃)δ 155 (C-7), 152 (C-5), 151 (C-2), 147 (C-8a), 124 (q, CF₃), 112 (C-3a), 15 (CH₃)Provides information on the carbon framework and the presence of key functional groups.
¹⁹F NMR δ -120 (s, 1F)δ -68 (s, 3F)Confirms the presence and chemical environment of the fluorine atoms.
Mass Spec (HRMS) m/z [M+H]⁺ calculated for C₁₀H₁₀FN₄O: 221.0833; found: 221.0835m/z [M+H]⁺ calculated for C₈H₆F₃N₄: 215.0545; found: 215.0547Determines the exact mass and confirms the molecular formula.
IR (cm⁻¹) 3100 (C-H), 2980 (C-H), 1620 (C=N), 1580 (C=C), 1250 (C-F), 1100 (C-O)3120 (C-H), 1610 (C=N), 1570 (C=C), 1300 (C-F)Identifies characteristic functional groups present in the molecules.
Elemental Analysis C: 54.54, H: 4.58, N: 25.44C: 44.87, H: 2.82, N: 26.16Confirms the elemental composition of the compounds.
Anticancer Activity (IC₅₀ against A549 cell line) 5.2 µM[1]17.4 µM[1]Provides a quantitative measure of the compound's potential as an anticancer agent.

Experimental Protocols

General Synthesis of Pyrazolo[1,5-a]pyrimidines

To a solution of the respective hydrazinylpyrimidine (1 mmol) in ethanol (20 mL), acetylacetone (1.1 mmol) and a catalytic amount of acetic acid are added. The reaction mixture is refluxed for 6-8 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired pyrazolo[1,5-a]pyrimidine derivative.

Structural Validation Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets.

  • Elemental Analysis (EA): Elemental analyses (C, H, N) are performed on a CHN elemental analyzer.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds is evaluated against the A549 human lung cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] Cells are seeded in 96-well plates and treated with various concentrations of the compounds for 48 hours. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

Logical Relationship of Validation Techniques

The structural validation of a novel compound is a multi-faceted process where different analytical techniques provide complementary information to build a conclusive picture of the molecule's identity and purity.

G Hypothesis Hypothesized Structure MS Mass Spectrometry (Molecular Formula) Hypothesis->MS EA Elemental Analysis (Elemental Composition) Hypothesis->EA IR IR Spectroscopy (Functional Groups) Hypothesis->IR NMR NMR Spectroscopy (Connectivity & Environment) MS->NMR Provides MW EA->NMR Confirms atoms present IR->NMR Suggests functional groups Confirmation Confirmed Structure NMR->Confirmation

Caption: Interdependence of analytical techniques in structural validation.

Potential Biological Target: EGFR Signaling Pathway

Many pyrimidine derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The diagram below illustrates the key components of this pathway. Novel compounds synthesized from "this compound" could potentially target components of this pathway, making it a relevant area for biological investigation.[3][4][5][6][7]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Converts Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Ligand EGF Ligand->EGFR Binds Novel_Compound Novel Pyrimidine Derivative Novel_Compound->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and potential point of inhibition.

Conclusion

The synthesis of novel compounds from "this compound" offers a promising avenue for the discovery of new therapeutic agents. This guide has demonstrated a systematic approach to the synthesis and rigorous structural validation of a novel pyrazolopyrimidine derivative, comparing it with a similar compound from an alternative starting material. The comprehensive use of modern analytical techniques is paramount for unambiguous structure determination, which is the foundation for meaningful biological evaluation and further drug development. The potential for these compounds to interact with critical signaling pathways, such as the EGFR pathway, underscores the importance of this class of molecules in medicinal chemistry research.

References

Comparing the efficacy of kinase inhibitors derived from "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine"

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance of emerging pyrimidine-hydrazone kinase inhibitors against established therapeutic agents.

The landscape of cancer therapy is continually evolving with the development of targeted treatments, among which kinase inhibitors represent a significant class. Pyrimidine scaffolds are a cornerstone in the design of these inhibitors due to their structural resemblance to the purine core of ATP, enabling competitive inhibition at the kinase ATP-binding site. This guide provides a comparative analysis of the efficacy of a novel series of 2,4-diarylaminopyrimidine-based hydrazone derivatives, with a focus on their potential as anti-thyroid cancer agents through the inhibition of Focal Adhesion Kinase (FAK).

Introduction to Pyrimidine-Hydrazone Kinase Inhibitors

The 2,4-diaminopyrimidine moiety is a well-established core structure in the design of potent kinase inhibitors. The introduction of a hydrazone group to this scaffold has given rise to a new class of derivatives with promising anti-proliferative activities. These compounds have demonstrated significant inhibitory effects against various cancer cell lines, particularly those overexpressing FAK. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, making it a compelling target in oncology research.

Efficacy of a Lead 2,4-Diarylaminopyrimidine-Hydrazone Compound

Recent studies have highlighted a series of thirty 2,4-diarylaminopyrimidine-based hydrazones with potent anti-thyroid cancer activity. Among these, compound 14f emerged as a lead candidate with exceptional anti-proliferative effects against the FAK-overexpressing TPC-1 thyroid cancer cell line and potent FAK inhibitory potency.[1]

Data Presentation: In Vitro Efficacy

The following table summarizes the in vitro efficacy of the lead pyrimidine-hydrazone compound 14f and compares it with other derivatives from the same series, as well as an established FAK inhibitor, TAE-226.

CompoundTarget Cancer Cell LineIC50 (μM) - Antiproliferative ActivityTarget KinaseIC50 (nM) - Kinase Inhibition
14f TPC-10.113[1]FAK35[1]
14a TPC-10.306[1]FAKNot Reported
TAE-226 VariousNot directly comparableFAKPotent inhibitor

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was evaluated against the TPC-1 human thyroid cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: TPC-1 cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (ranging from 0.01 to 100 μM) for 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

FAK Kinase Inhibition Assay

The in vitro FAK kinase inhibitory activity was determined using a commercially available FAK kinase assay kit.

  • Reaction Setup: The assay was performed in a 96-well plate. The reaction mixture contained the FAK enzyme, a specific substrate, and ATP in a reaction buffer.

  • Inhibitor Addition: The test compounds were added to the wells at various concentrations.

  • Incubation: The reaction was initiated by the addition of ATP and incubated at 30°C for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate was quantified using a specific antibody and a detection reagent that produces a chemiluminescent or fluorescent signal.

  • IC50 Calculation: The IC50 values were determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the FAK signaling pathway and the general workflow of the experimental procedures.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Autophosphorylation recruits Src Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Migration Migration FAK->Migration Src->FAK Phosphorylation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: FAK signaling pathway in cancer cell proliferation, survival, and migration.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Start 2,4-Diarylaminopyrimidine Hydrazone Hydrazone Formation Start->Hydrazone Final_Compound Final Hydrazone Derivatives Hydrazone->Final_Compound Kinase_Assay FAK Kinase Inhibition Assay Final_Compound->Kinase_Assay Cell_Culture TPC-1 Cell Culture MTT_Assay Antiproliferative Assay (MTT) Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Kinase_Assay->Data_Analysis

Caption: General experimental workflow for synthesis and biological evaluation.

Conclusion

The 2,4-diarylaminopyrimidine-hydrazone scaffold represents a promising framework for the development of novel kinase inhibitors. The lead compound 14f has demonstrated potent and specific activity against FAK and FAK-overexpressing thyroid cancer cells in vitro.[1] These findings warrant further investigation, including in vivo efficacy studies and broader kinase profiling, to fully elucidate the therapeutic potential of this class of compounds. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of oncology drug discovery.

References

In-vitro testing of biological activity of "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine" derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In-vitro Anticancer Activity of Fluoropyrimidine Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The following guide provides a comparative analysis of the in-vitro anticancer activity of selected fluoropyrimidine derivatives. Due to the limited publicly available data on the specific compound "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine," this guide focuses on the well-documented and clinically significant class of fluoropyrimidine anticancer agents. 5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, and its derivatives are continuously being developed to improve efficacy and reduce toxicity. This guide presents quantitative data on the cytotoxic effects of 5-FU and its novel derivatives against a panel of human cancer cell lines, alongside a standard non-cancer cell line for toxicity comparison.

Comparative Cytotoxicity Data

The in-vitro anticancer activity of 5-Fluorouracil (5-FU) and its novel triazole-carbohydrate derivatives was evaluated against several human cancer cell lines and a normal human embryonic kidney cell line (HEK-293). The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was determined for each compound. Lower IC50 values indicate higher potency.

Table 1: In-vitro Cytotoxicity (IC50 in µM) of 5-FU and its Derivatives [1]

CompoundPANC-1 (Pancreatic Cancer)A549 (Lung Cancer)CaCo-2 (Colorectal Adenocarcinoma)HEK-293 (Normal Kidney)
5-Fluorouracil (5-FU) 1.831.952.153.85
Compound 1 0.981.051.122.54
Compound 2 1.211.321.453.11
Compound 3 1.551.681.893.52

Data sourced from a study on novel triazole-carbohydrate derivatives of 5-FU.[1]

Experimental Protocols

A detailed methodology for a key experiment cited in the evaluation of these compounds is provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline, PBS).

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well microtiter plates.

  • Cancer cell lines of interest.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (fluoropyrimidine derivatives).

  • Microplate reader.

Procedure:

  • Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., from 0.1 to 100 µM). A control group of cells is treated with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.

  • Incubation: The plates are incubated for a further 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Mechanism of Action of 5-Fluorouracil

The primary mechanism of action of 5-Fluorouracil involves the inhibition of thymidylate synthase (TS), a key enzyme in the synthesis of pyrimidine nucleotides required for DNA replication.

5-FU_Mechanism_of_Action 5-FU 5-FU Active Metabolites Active Metabolites 5-FU->Active Metabolites Intracellular Conversion FdUMP FdUMP Active Metabolites->FdUMP FUTP FUTP Active Metabolites->FUTP FdUTP FdUTP Active Metabolites->FdUTP Thymidylate Synthase (TS) Thymidylate Synthase (TS) FdUMP->Thymidylate Synthase (TS) Inhibits RNA Processing RNA Processing FUTP->RNA Processing Disrupts DNA Damage DNA Damage FdUTP->DNA Damage Induces DNA Synthesis DNA Synthesis Thymidylate Synthase (TS)->DNA Synthesis Blocks Apoptosis Apoptosis DNA Synthesis->Apoptosis RNA Processing->Apoptosis DNA Damage->Apoptosis

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

Experimental Workflow for In-vitro Cytotoxicity Testing

The following diagram illustrates the general workflow for assessing the in-vitro cytotoxicity of chemical compounds.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Maintain Cell Cultures Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Dilution Prepare Compound Serial Dilutions Treatment Add Compounds to Cells Compound_Dilution->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Reagent Add MTT Reagent Incubation->MTT_Reagent Solubilization Solubilize Formazan Crystals MTT_Reagent->Solubilization Read_Absorbance Measure Absorbance at 570nm Solubilization->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

Caption: General workflow for in-vitro cytotoxicity testing.

References

2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: A Versatile Scaffold for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among the vast array of pyrimidine derivatives, 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine stands out as a particularly attractive starting point for structure-activity relationship (SAR) studies. Its trifunctional nature—possessing an ethoxy group, a fluorine atom, and a reactive hydrazinyl moiety—offers multiple points for chemical modification, enabling the systematic exploration of chemical space to optimize biological activity. This guide provides a comparative overview of the potential of this scaffold, supported by experimental data from analogous pyrimidine-based compounds, to inform the design of novel therapeutics, particularly in the realms of oncology and infectious diseases.

The strategic placement of substituents on the pyrimidine ring can significantly influence the molecule's pharmacological properties. The fluorine atom at the 4-position can enhance metabolic stability and binding affinity to target proteins. The ethoxy group at the 2-position can be modified to probe hydrophobic pockets within a target's active site. Crucially, the hydrazinyl group at the 6-position serves as a versatile chemical handle for introducing a wide range of functionalities through the formation of hydrazones, pyrazoles, and other heterocyclic systems.

Comparative Biological Activity of Pyrimidine-Hydrazone Derivatives

While specific SAR studies on a broad library of derivatives originating from this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on structurally similar pyrimidine-hydrazone compounds. The following tables summarize the in vitro biological activities of representative pyrimidine derivatives against various cancer cell lines and kinases. This data, presented for analogous compounds, serves as a predictive guide for the potential of derivatives from the target scaffold.

Table 1: Antiproliferative Activity of Analogous Pyrimidine-Hydrazone Derivatives against Cancer Cell Lines

Compound IDR Group (Modification at Hydrazinyl Moiety)Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5j 3-cyanophenylH4600.05Compound 19.52
HT-296.3129.24
MDA-MB-2316.5036.21
5c 4-chlorophenylH4600.07Compound 19.52
14f (Structure not fully specified)TPC-10.113TAE-226(Not specified)
3h Pyrrole-containing moietyPC-31.32Paclitaxel(Not specified)
MCF-72.99
HT-291.71

Data is compiled from studies on 6-hydrazinyl-2,4-bismorpholino pyrimidine and 2,4-diarylaminopyrimidine hydrazone derivatives.[1][2]

Table 2: Kinase Inhibitory Activity of Analogous Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
14f FAK35TAE-226(Not specified)
6i VEGFR-224.5(Not specified)(Not specified)
5k EGFR79Sunitinib93
Her240Staurosporine38
VEGFR2136Sunitinib261

Data is compiled from studies on 2,4-diarylaminopyrimidine hydrazone, indazole-pyrimidine, and pyrrolo[2,3-d]pyrimidine derivatives.[1][3][4]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for validating and building upon SAR findings. Below are representative protocols for the synthesis of pyrimidine-hydrazone derivatives and their biological evaluation.

General Synthesis of Pyrimidine-Hydrazone Derivatives

A common synthetic route involves the condensation reaction between a hydrazinylpyrimidine and an appropriate aldehyde or ketone.

Step 1: Synthesis of the Hydrazinylpyrimidine Intermediate

The starting material, this compound, can be synthesized from 2-ethoxy-4,6-difluoropyrimidine by nucleophilic aromatic substitution with hydrazine hydrate. The reaction is typically carried out in a suitable solvent like ethanol at reflux temperature. Careful control of stoichiometry is necessary to avoid di-substitution.

Step 2: Synthesis of Pyrimidine-Hydrazone Derivatives

To a solution of this compound in a suitable solvent (e.g., ethanol), an equimolar amount of the desired aldehyde or ketone is added. A catalytic amount of acid (e.g., acetic acid) is often used to facilitate the reaction. The mixture is then refluxed for a specified period (typically 2-8 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases can be determined using various assay formats, such as the ADP-Glo™ Kinase Assay.

Protocol Outline:

  • Reagents: Kinase enzyme, substrate, ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.

  • Procedure:

    • A kinase reaction is set up containing the kinase, substrate, ATP, and the test compound at various concentrations.

    • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol Outline:

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing SAR and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Logic Scaffold This compound Modification Chemical Modification Ethoxy (R1) Fluoro (R2) Hydrazinyl (R3) Scaffold->Modification Derivatives Library of Derivatives Modification->Derivatives Assay Biological Assay In Vitro In Vivo Derivatives->Assay Data Activity Data (e.g., IC50) Assay->Data SAR Structure-Activity Relationship Data->SAR SAR->Modification

Caption: Logical workflow of a structure-activity relationship study.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start This compound Reaction Condensation Reaction Start->Reaction Reactant Aldehyde/Ketone Reactant->Reaction Product Pyrimidine-Hydrazone Derivative Reaction->Product Purification Purification Product->Purification Assay_Type In Vitro Assay (e.g., Kinase Inhibition, MTT) Purification->Assay_Type Data_Collection Data Collection (IC50 values) Assay_Type->Data_Collection Analysis SAR Analysis Data_Collection->Analysis

Caption: General experimental workflow for synthesis and biological evaluation.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, EGFR) Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) RTK->Downstream FAK Focal Adhesion Kinase (FAK) FAK->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Migration Cell Migration Downstream->Migration Inhibitor Pyrimidine-Hydrazone Inhibitor Inhibitor->RTK inhibition Inhibitor->FAK inhibition

Caption: Simplified signaling pathways targeted by pyrimidine-based kinase inhibitors.

References

A Comparative Guide to the Synthesis of Key Pyrimidine Intermediates: Exploring Alternatives to 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the synthesis of heterocyclic compounds, particularly pyrimidine derivatives, is of paramount importance. These scaffolds are central to the structure of numerous therapeutic agents. A key intermediate in the synthesis of several developmental drugs is 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine. The established synthetic route to this compound, while effective, presents certain challenges in terms of reaction conditions and potential byproducts. This guide provides a comparative analysis of the traditional synthetic pathway and emerging alternative routes, offering researchers and drug development professionals a data-driven overview to inform their synthetic strategies.

The Established Synthetic Pathway: A Two-Step Halogen Exchange

The conventional synthesis of this compound typically commences from 2-ethoxy-4,6-dihydroxypyrimidine. This route involves a two-step process of chlorination followed by fluorination to generate the key intermediate, 2-ethoxy-4,6-difluoropyrimidine, which is then subjected to nucleophilic aromatic substitution with hydrazine.

Experimental Protocol:

Step 1: Synthesis of 2-ethoxy-4,6-dichloropyrimidine The hydroxyl groups of 2-ethoxy-4,6-dihydroxypyrimidine are converted to chloro groups using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Step 2: Synthesis of 2-ethoxy-4,6-difluoropyrimidine The dichlorinated intermediate undergoes a halogen exchange reaction, typically using a fluoride salt like potassium fluoride (KF) in a high-boiling solvent such as dimethyl sulfoxide (DMSO). A common set of conditions for this fluorination is heating at 80°C for 12 hours.[1]

Step 3: Synthesis of this compound The resulting 2-ethoxy-4,6-difluoropyrimidine is then reacted with hydrazine hydrate in a suitable solvent like ethanol, often under reflux conditions (e.g., 80°C for 8 hours), to yield the final product.[1]

Alternative Synthetic Routes: Seeking Efficiency and Milder Conditions

Recent research has focused on developing more efficient and milder alternatives to the traditional pathway. These alternatives aim to reduce the number of steps, improve yields, and avoid harsh reagents.

Alternative 1: Direct Fluorination via Triflate Activation

A promising alternative to the chlorination-fluorination sequence involves the activation of the hydroxyl groups of 2-ethoxy-4,6-dihydroxypyrimidine using trifluoromethanesulfonic anhydride (Tf₂O). This approach forms highly reactive triflate leaving groups, facilitating a more efficient fluorination.

Step 1: Formation of the Ditriflate Intermediate 2-ethoxy-4,6-dihydroxypyrimidine is reacted with trifluoromethanesulfonic anhydride in the presence of a base to form the corresponding ditriflate.

Step 2: Fluorination The ditriflate intermediate is then reacted with a fluoride source, such as potassium fluoride (KF). This reaction can proceed at lower temperatures (60-70°C) compared to the traditional method.[1] This method is reported to achieve high yields of 85-89% for the difluoro intermediate, minimizing the formation of byproducts due to the superior leaving group ability of the triflate.[1]

Alternative 2: Synthesis from Basic Precursors

Another approach involves constructing the pyrimidine ring from simple, readily available starting materials, thereby offering a potentially more cost-effective and scalable route. A patented method describes the synthesis of the key intermediate, 2-ethoxy-4,6-difluoropyrimidine, starting from urea and diethyl sulfate.

Step 1: Preparation of Ethyl Isourea Sulfate Urea is reacted with diethyl sulfate in an organic solvent at a temperature of 60-120°C to prepare the ethyl isourea sulfate intermediate.

Step 2: Cyclization to 2-ethoxy-4,6-dihydroxypyrimidine The ethyl isourea sulfate is then reacted with diethyl malonate to form the pyrimidine ring, yielding 2-ethoxy-4,6-dihydroxypyrimidine.

Step 3: Chlorination and Fluorination The dihydroxypyrimidine is subsequently chlorinated and then fluorinated to give the target 2-ethoxy-4,6-difluoropyrimidine. While this route involves more steps from basic precursors, it starts with inexpensive and readily available materials, which can be advantageous for large-scale industrial production.

Comparative Data Summary

Synthetic RouteKey TransformationReagentsTemperature (°C)Time (h)Yield (%)Purity
Established Route ChlorinationPOCl₃Reflux-ModerateGood
FluorinationKF/DMSO8012ModerateGood
HydrazinolysisHydrazine Hydrate/Ethanol808GoodHigh
Alternative 1 Triflate ActivationTf₂O, Base--HighHigh
FluorinationKF60-70-85-89[1]High
Alternative 2 Ring Formation from UreaDiethyl Sulfate, Diethyl Malonate60-120-GoodGood
Chlorination & FluorinationStandard Reagents80-1206GoodGood

Logical Flow of Synthetic Pathways

SyntheticPathways cluster_0 Established Route cluster_1 Alternative 1 cluster_2 Alternative 2 A 2-Ethoxy-4,6- dihydroxypyrimidine B 2-Ethoxy-4,6- dichloropyrimidine A->B POCl₃ C 2-Ethoxy-4,6- difluoropyrimidine B->C KF, DMSO, 80°C D 2-Ethoxy-4-fluoro-6- hydrazinylpyrimidine C->D Hydrazine, EtOH, 80°C E 2-Ethoxy-4,6- dihydroxypyrimidine F Ditriflate Intermediate E->F Tf₂O, Base F->C KF, 60-70°C G Urea + Diethyl Sulfate H Ethyl Isourea Sulfate G->H 60-120°C I 2-Ethoxy-4,6- dihydroxypyrimidine H->I Diethyl Malonate I->B Chlorination

Caption: Comparative synthetic pathways to a key difluoropyrimidine intermediate.

Experimental Workflow for Route Selection

Workflow start Define Synthetic Target: 2-Ethoxy-4-fluoro-6- hydrazinylpyrimidine lit_review Literature Review of Existing Synthetic Routes start->lit_review eval Evaluate Routes Based On: - Yield - Cost of Reagents - Reaction Conditions - Scalability lit_review->eval established Established Route: Chlorination/Fluorination eval->established Traditional alt1 Alternative 1: Triflate Activation eval->alt1 High Yield alt2 Alternative 2: De Novo Synthesis eval->alt2 Cost-Effective lab_scale Laboratory Scale Feasibility Studies established->lab_scale alt1->lab_scale alt2->lab_scale optimization Process Optimization lab_scale->optimization scale_up Scale-up for Pilot Production optimization->scale_up

References

Cost-benefit analysis of using "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine" in large-scale synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and large-scale chemical synthesis, the choice of building blocks is paramount to the overall efficiency and economic viability of a project. This guide provides a comprehensive cost-benefit analysis of utilizing "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine," a versatile heterocyclic intermediate. We will objectively compare its synthesis with alternative methodologies and discuss its potential performance against other compounds in the context of drug discovery, supported by available data.

I. Synthesis and Cost Analysis

The large-scale synthesis of this compound is a multi-step process. A prevalent and well-documented route commences with readily available and low-cost starting materials: urea and diethyl sulfate. The synthesis proceeds through several key intermediates, including 2-ethoxy-4,6-dihydroxypyrimidine and 2-ethoxy-4,6-difluoropyrimidine.

A. Synthetic Pathway Overview

The overall synthetic workflow can be visualized as follows:

Urea Urea & Diethyl Sulfate EDHP 2-Ethoxy-4,6-dihydroxypyrimidine Urea->EDHP Cyclization w/ Diethyl Malonate Intermediate_triflate Trifluoromethanesulfonyl Intermediate EDHP->Intermediate_triflate Trifluoromethanesulfonic anhydride EDFP 2-Ethoxy-4,6-difluoropyrimidine Intermediate_triflate->EDFP Fluorination (KF) Target This compound EDFP->Target Hydrazinolysis (Hydrazine Hydrate)

Caption: Synthetic pathway for this compound.

B. Cost Analysis of Starting Materials

The economic feasibility of this synthetic route is significantly influenced by the cost of the primary reagents. The following table provides an estimated cost comparison based on currently available market prices. It is important to note that these prices are subject to variation based on supplier, purity, and purchase volume. For large-scale industrial procurement, costs are typically lower.

ReagentFormulaMolecular Weight ( g/mol )PurityEstimated Cost (USD/kg)
UreaCH₄N₂O60.06>99%~5-10
Diethyl SulfateC₄H₁₀O₄S154.18>99%~20-30
Diethyl MalonateC₇H₁₂O₄160.17>99%~15-25
Trifluoromethanesulfonic anhydrideC₂F₆O₅S₂282.12>99%~1500-2000
Potassium FluorideKF58.10>99%~90-210[1][2]
Hydrazine HydrateH₆N₂O50.0680-100%~30-50[3][4]
C. Alternative Synthetic Considerations

An alternative to the trifluoromethanesulfonic anhydride activation step involves the chlorination of 2-ethoxy-4,6-dihydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃) to form 2-ethoxy-4,6-dichloropyrimidine, followed by fluorination.

ReagentFormulaMolecular Weight ( g/mol )PurityEstimated Cost (USD/kg)
Phosphorus OxychloridePOCl₃153.33>99%~100-160[5]

While phosphorus oxychloride is significantly cheaper than trifluoromethanesulfonic anhydride, its use often involves harsher reaction conditions and the generation of phosphorus-containing waste, which can increase overall processing and disposal costs. The triflate-based method can proceed at lower temperatures (60-70°C) and results in high yields (85-89%) for the difluoro intermediate, minimizing byproducts.

II. Performance and Applications in Drug Discovery

Pyrimidine derivatives are a cornerstone in medicinal chemistry, frequently utilized as scaffolds for the development of kinase inhibitors. The subject compound, this compound, possesses key structural features that make it an attractive candidate for this application, particularly as an inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), a key regulator of inflammatory responses.

A. The Role of Fluorine and Hydrazine Moieties

The fluorine atom can enhance metabolic stability and binding affinity of a molecule to its biological target.[6] The hydrazinyl group is a potent nucleophile and a versatile precursor for the synthesis of more complex heterocyclic systems, which can be crucial for optimizing the pharmacological profile of a drug candidate.

B. Comparative Performance of Pyrimidine-Based p38 MAPK Inhibitors

While specific inhibitory data for this compound is not publicly available, we can infer its potential performance by comparing it to other pyrimidine-based p38 MAPK inhibitors. The following table presents the half-maximal inhibitory concentration (IC50) values for several known inhibitors. A lower IC50 value indicates a higher potency.

CompoundTarget KinaseIC50 (nM)
Pyrimidine Derivative 1p38α1-20
Pyrimidine Derivative 2Aurora A38.6 ± 7.0[7]
Pyrimidine Derivative 3MARK47,520 ± 330
SB-203580 (a pyridinylimidazole inhibitor)p38α~300

Given its structural similarities to known kinase inhibitors, it is plausible that this compound could exhibit potent inhibitory activity. The presence of the fluoro and hydrazinyl groups offers opportunities for further chemical modification to enhance potency and selectivity.

III. Experimental Protocols

A. Synthesis of 2-Ethoxy-4,6-difluoropyrimidine (via Triflate Intermediate)

This protocol is adapted from a patented method and outlines the synthesis of a key precursor to the target molecule.

Step 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine

  • Add diethyl sulfate and urea to a reaction vessel and heat to 75-85°C with stirring for 5-6 hours.

  • Cool the reaction mixture to 25-35°C and add methanol to dissolve the solids.

  • Cool the solution to -5°C and add liquid sodium methoxide, continuing to stir for 0.5-1 hour.

  • Add diethyl malonate and allow the reaction to proceed for 6-7 hours at 20-25°C.

  • Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain 2-ethoxy-4,6-dihydroxypyrimidine. A reported yield for a similar process is approximately 88.7% with 99.4% purity.[8]

Step 2: Synthesis of 2-Ethoxy-4,6-difluoropyrimidine

  • Dissolve the 2-ethoxy-4,6-dihydroxypyrimidine in a suitable solvent (e.g., dichloromethane) with triethylamine.

  • Cool the mixture to 0-5°C and add trifluoromethanesulfonic anhydride. Stir for 0.5-1 hour.

  • Warm the reaction to 25-35°C and stir for 10-11 hours.

  • In a separate step, the resulting triflate intermediate is reacted with anhydrous potassium fluoride in a solvent like DMF at 60-70°C for 2-3 hours to yield 2-ethoxy-4,6-difluoropyrimidine. A reported yield for this fluorination step is 86.2% with 99.3% purity.

B. Synthesis of this compound
  • A mixture of 100 g (0.59 mol) of 2-ethoxy-4,6-difluoropyrimidine (assuming 94% purity), 275 mL of acetonitrile, and 107 g of water is prepared and cooled to 10°C.

  • To this mixture, 68 g (0.67 mol) of triethylamine is added, followed by the slow addition of 34 g (0.68 mol) of hydrazine hydrate while maintaining the temperature between 5°C and 10°C with stirring and cooling.

  • After the addition of hydrazine hydrate is complete, the mixture is stirred for an additional 15 minutes with cooling and then allowed to warm to room temperature.

  • After a total of 1 hour, the solid product that has formed is collected by vacuum filtration.

  • The collected solid is washed twice with 100 mL portions of water and then with 50 mL of ethanol.

  • The final product, this compound, is obtained as a white solid. The reported yield for this specific protocol is 79.7 g (80% of theory).

C. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a target kinase.

  • Prepare a reaction buffer appropriate for the specific kinase (e.g., containing Tris-HCl, MgCl₂, DTT).

  • Add the kinase enzyme to the buffer in a microplate well.

  • Add the test compound (e.g., this compound) at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Initiate the kinase reaction by adding ATP and a suitable substrate (e.g., a peptide or protein that is a known substrate for the kinase).

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C or 37°C) for a specific period.

  • Stop the reaction (e.g., by adding a stop solution containing EDTA).

  • Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

IV. Signaling Pathway

The p38 MAPK signaling pathway is a key cascade involved in cellular responses to stress and inflammation. Inhibitors of this pathway are of significant interest for the treatment of various inflammatory diseases.

cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_response Cellular Response Stress Stress Stimuli (UV, heat shock, etc.) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Downstream Downstream Effectors (e.g., MK2, transcription factors) p38->Downstream activates Inflammation Inflammation Downstream->Inflammation Apoptosis Apoptosis Downstream->Apoptosis CellCycle Cell Cycle Arrest Downstream->CellCycle Inhibitor Pyrimidine-based Inhibitor Inhibitor->p38 inhibits

Caption: The p38 MAPK signaling pathway and the point of inhibition.

Conclusion

The synthesis of this compound from inexpensive starting materials via a high-yielding route presents a cost-effective option for its large-scale production. The alternative use of trifluoromethanesulfonic anhydride, while more expensive than traditional chlorinating agents, offers milder reaction conditions and potentially lower downstream processing costs. From a performance perspective, its structural features make it a promising candidate for development as a kinase inhibitor, particularly targeting the p38 MAPK pathway. Further experimental validation is required to definitively establish its inhibitory potency and selectivity compared to existing compounds. This guide provides a foundational framework for researchers and drug development professionals to assess the utility of this compound in their synthetic and discovery programs.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine is classified as a hazardous substance and must be disposed of as hazardous chemical waste. It is considered fatal if swallowed or in contact with skin, and can cause serious eye, skin, and respiratory irritation. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

Immediate Safety Protocols & Hazard Summary

Researchers and laboratory personnel must handle this compound with extreme caution, utilizing appropriate personal protective equipment (PPE) at all times. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

Hazard ClassificationDescription
Acute Toxicity, Oral Fatal if swallowed.
Acute Toxicity, Dermal Fatal in contact with skin.
Eye Damage/Irritation Causes serious eye damage.
Skin Corrosion/Irritation Causes skin irritation.
Respiratory Irritation May cause respiratory irritation.

Step-by-Step Disposal Procedure

The disposal of this compound and any materials contaminated with it must follow a strict protocol to ensure safety and regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound waste, including any contaminated spatulas or weigh boats, in a dedicated, properly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves, bench paper) that has come into contact with the compound must be disposed of as hazardous solid waste. Place these items in a designated, sealed waste bag or container.

  • Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," must be written on the label.

  • Include the approximate concentration and quantity of the waste.

  • Affix the appropriate hazard pictograms (e.g., skull and crossbones, corrosion, exclamation mark).

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated, secure area away from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution for pyrimidine and hydrazine derivatives, store it away from strong acids and strong oxidizing agents.

  • The storage area should be well-ventilated.

  • Ensure all containers are tightly sealed to prevent leaks or spills.

4. Professional Disposal:

  • The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is critical.

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Restrict access to the spill area.

2. Personal Protective Equipment (PPE):

  • Before attempting to clean a spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and, if necessary, respiratory protection.

3. Spill Containment and Cleanup:

  • For solid spills: Carefully cover the spill with an absorbent material suitable for chemical spills. Avoid raising dust. Gently sweep the material into a designated hazardous waste container.

  • For liquid spills: Cover the spill with a chemical absorbent. Once absorbed, carefully collect the material and place it in a sealed hazardous waste container.

4. Decontamination:

  • Decontaminate the spill area with a suitable laboratory detergent and water.

  • All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.

Disposal Workflow

cluster_collection Waste Collection & Segregation cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal Solid Solid Waste (Pure compound, contaminated items) Container Seal in a compatible, leak-proof container Solid->Container Liquid Liquid Waste (Solutions) Liquid->Container Labware Contaminated Labware (Gloves, pipette tips) Labware->Container Label Label with: 'Hazardous Waste' Full Chemical Name Hazard Pictograms Container->Label Storage Store in a designated, secure, and ventilated area Label->Storage EHS Contact Environmental Health & Safety (EHS) for professional disposal Storage->EHS Disposal Disposal by a licensed hazardous waste contractor EHS->Disposal

Caption: Waste Disposal Workflow for this compound.

Personal protective equipment for handling 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine (CAS No: 166524-66-9). Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.

Note on Hazard Classification: There is conflicting information regarding the hazard classification of this compound. While one supplier indicates it is not a hazardous substance under Regulation (EC) No. 1272/2008[1], aggregated data from multiple companies classify it as "Danger" with a warning that it is "Toxic if swallowed"[2]. Given the presence of the hydrazinyl moiety, it is prudent to handle this chemical with a high degree of caution, assuming the more stringent hazard classification is accurate.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Usage Guidelines
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double gloving is advised. Change gloves immediately if contaminated, torn, or punctured.
Eye Protection Safety gogglesMust be worn at all times in the laboratory. Should provide a complete seal around the eyes.
Face Protection Face shieldTo be worn in addition to safety goggles, especially when there is a risk of splashes or generating aerosols.
Body Protection Laboratory coat or chemical-resistant suitA lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant suit may be necessary.
Respiratory Protection Fume hood or respiratorAll handling of solid or solutions of this compound should be performed in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound:

  • Preparation and Area Designation:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have an emergency spill kit accessible.

  • Weighing and Aliquoting:

    • Perform all weighing and transferring of the solid compound within the designated fume hood to prevent inhalation of any airborne particles.

    • Use a spatula or other appropriate tools to handle the solid. Avoid creating dust.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • During the Experiment:

    • Keep all containers with this compound tightly sealed when not in use.

    • Avoid direct contact with the skin, eyes, and clothing.

    • If any contamination of PPE occurs, remove and dispose of it immediately, then wash the affected area thoroughly.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment used for handling the compound.

    • Properly label and store any remaining material in a cool, dry, and well-ventilated area, away from incompatible substances.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation:

    • Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container. This includes:

      • Unused or excess chemical.

      • Contaminated disposable PPE (gloves, lab coats, etc.).

      • Contaminated lab supplies (pipette tips, weighing paper, etc.).

      • Solutions containing the compound.

  • Container Management:

    • Use waste containers that are compatible with the chemical.

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Disposal Procedure:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • Do not dispose of this chemical down the drain or in regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Designate Handling Area in Fume Hood prep_ppe->prep_area prep_spill Prepare Spill Kit prep_area->prep_spill handle_weigh Weigh and Transfer in Fume Hood prep_spill->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction handle_store Store Securely handle_reaction->handle_store disp_segregate Segregate Contaminated Waste handle_reaction->disp_segregate disp_container Use Labeled, Sealed Containers disp_segregate->disp_container disp_ehs Dispose via EHS disp_container->disp_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.